Product packaging for Fmoc-N-Me-Arg(Pbf)-OH(Cat. No.:CAS No. 913733-27-4)

Fmoc-N-Me-Arg(Pbf)-OH

货号: B567014
CAS 编号: 913733-27-4
分子量: 662.8 g/mol
InChI 键: MEGKXARLCPKZHJ-LJAQVGFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Fmoc-N-Me-Arg(Pbf)-OH, also known as this compound, is a useful research compound. Its molecular formula is C35H42N4O7S and its molecular weight is 662.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42N4O7S B567014 Fmoc-N-Me-Arg(Pbf)-OH CAS No. 913733-27-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGKXARLCPKZHJ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913733-27-4
Record name Fmoc-N-Me-Arg(Pbf)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-N-Me-Arg(Pbf)-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-N-Me-Arg(Pbf)-OH is a highly specialized amino acid derivative crucial for the synthesis of peptides with enhanced stability and specific functionalities. This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on its core properties, applications, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a synthetic amino acid analog where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the guanidinium (B1211019) side chain of arginine is protected by a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, and the alpha-amino group is methylated. This strategic combination of protecting groups and modification makes it a valuable building block in solid-phase peptide synthesis (SPPS).

PropertyValueReference
CAS Number 913733-27-4[1][2]
Molecular Formula C35H42N4O7S[1][2]
Molecular Weight 662.80 g/mol [2]
Appearance White to off-white powder[3]
Purity (HPLC) ≥95%[4]
Solubility Soluble in polar organic solvents such as DMF and DMSO.[5]
Storage Store in a sealed, dry container, typically at -20°C or 2-8°C.[1]

Analytical Data Summary

Analytical MethodExpected Outcome
HPLC A major peak corresponding to the product with a purity of ≥95%.
Mass Spectrometry A molecular ion peak consistent with the calculated molecular weight (662.80 g/mol ).
NMR Spectroscopy A spectrum that corresponds to the chemical structure of this compound.

Applications in Research and Drug Development

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) . The N-methylation of the peptide backbone can confer several advantageous properties to the resulting peptide, including:

  • Increased proteolytic stability: The methyl group can sterically hinder the approach of proteases, leading to a longer in vivo half-life of the peptide drug.

  • Enhanced membrane permeability: N-methylation can improve the lipophilicity of a peptide, potentially aiding its passage through cell membranes.

  • Conformational constraint: The methyl group can restrict the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.

This compound has been utilized in the synthesis of various peptide-based molecules, including:

  • Tetrapeptide aldehyde inhibitors of viral proteases, such as the dengue virus NS3 protease.[1]

  • Neurotensin-derived ligands for positron emission tomography (PET) imaging.[6]

  • Peptide-based therapeutics where enhanced stability and bioactivity are desired.[7]

Experimental Protocols

Synthesis of this compound
  • Protection of Arginine: Start with L-arginine and protect the carboxyl group as an ester (e.g., methyl ester) and the alpha-amino group with a temporary protecting group like Boc or Z.

  • Guanidinium Group Protection: Introduce the Pbf protecting group onto the guanidinium side chain using Pbf-Cl.

  • N-Methylation: This is a critical and challenging step. One suggested method is the use of formaldehyde (B43269) and a reducing agent.[9] Another approach involves using a strong base like sodium hydride followed by methyl iodide, though this requires careful control of reaction conditions to avoid side reactions.[9]

  • Deprotection and Fmoc Introduction: Selectively remove the temporary alpha-amino protecting group and then introduce the Fmoc group using a reagent like Fmoc-OSu or Fmoc-Cl.

  • Final Deprotection: If a carboxyl protecting group was used, it is removed in the final step to yield the desired product.

Given the complexities, for most research applications, it is more practical to source this compound from a commercial supplier.

Use in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows the general principles of Fmoc-SPPS. The following is a generalized protocol, and specific conditions may need to be optimized based on the peptide sequence and the solid support used.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).

  • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or a greener alternative like N-butylpyrrolidinone (NBP), for at least 30 minutes.[7]

2. Fmoc Deprotection:

  • Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with a 20% solution of piperidine (B6355638) in DMF.[5] This is typically done for 5-20 minutes.

  • Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-adduct.

3. Coupling of this compound:

  • Activation: In a separate vessel, pre-activate this compound (typically 1.5-4 equivalents relative to the resin loading) with a coupling agent. Common coupling agents include:

    • Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt).[7]

    • Phosphonium salts like PyBOP.

    • Uronium/aminium salts like HBTU or TBTU, often used with a base like N,N-diisopropylethylamine (DIPEA).

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. The reaction is typically carried out at room temperature for 1-2 hours or at an elevated temperature (e.g., 45-50°C) to improve efficiency, especially with hindered amino acids like N-methylated residues.[7] Microwave-assisted coupling can also be employed to reduce reaction times.[10]

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of N-methylated amino acids) or the chloranil (B122849) test.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.

4. Repetition of the Cycle:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, remove the N-terminal Fmoc group.

  • Wash the resin with a solvent like dichloromethane (B109758) (DCM).

  • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the Pbf group. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • The cleavage reaction is typically carried out for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry it under vacuum.

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry and analytical HPLC.

Signaling Pathways and Logical Relationships

While this compound itself is a synthetic building block and not directly involved in signaling, the incorporation of N-methylated arginine can modulate the biological activity of peptides that interact with signaling pathways. Furthermore, the broader concept of arginine methylation is a key post-translational modification that regulates numerous cellular processes. Protein Arginine Methyltransferases (PRMTs) are the enzymes responsible for this modification, and they play critical roles in pathways such as Wnt and TGF-β signaling.[1][11]

Below is a diagram illustrating the general workflow of using this compound in SPPS and a simplified representation of the role of arginine methylation in a signaling pathway.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Post_SPPS Post-Synthesis Processing Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of This compound (e.g., DIC/Oxyma) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Washing->Resin Next Cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Washing->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide N-Me-Arg Containing Peptide Purification->FinalPeptide

Caption: General workflow for incorporating this compound into a peptide using SPPS.

Arginine_Methylation_Signaling cluster_pathway Role of Arginine Methylation in Signaling PRMT Protein Arginine Methyltransferase (PRMT) MethylatedSubstrate Methylated Substrate Protein PRMT->MethylatedSubstrate Methylation SAM S-adenosylmethionine (Methyl Donor) SAM->PRMT Substrate Substrate Protein (e.g., Histone, Transcription Factor) Substrate->PRMT Downstream Downstream Signaling Events (e.g., Gene Transcription, Protein-Protein Interaction) MethylatedSubstrate->Downstream

Caption: Simplified diagram of protein arginine methylation in cellular signaling pathways.

References

Fmoc-N-Me-Arg(Pbf)-OH: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-Arg(Pbf)-OH is a critical building block in modern peptide chemistry, enabling the synthesis of complex and modified peptides with enhanced therapeutic potential. This technical guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and a visualization of its role in solid-phase peptide synthesis (SPPS).

Core Chemical Properties

This compound is a derivative of the amino acid arginine, featuring two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain. The N-methylation of the alpha-amino group provides peptides with increased resistance to proteolytic degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Identifier Value
CAS Number 913733-27-4[1]
Molecular Formula C₃₅H₄₂N₄O₇S[2]
Molecular Weight 662.80 g/mol
Synonyms Fmoc-N-methyl-L-arginine(Pbf)-OH, Nα-Fmoc-Nα-methyl-Nω-Pbf-L-arginine
Physicochemical Property Value
Appearance White to off-white or slight yellow to beige powder
Purity (HPLC) ≥98.0% to ≥99.5% (enantiomeric purity ≥99.0%)[2]
Solubility Soluble in DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide)[]
Storage Conditions Store at -20°C, sealed in a dry environment[1][]
Predicted Boiling Point 817.5 ± 75.0 °C[1]
Predicted Density 1.34 ± 0.1 g/cm³[1]

Role in Solid-Phase Peptide Synthesis (SPPS)

The strategic use of the Fmoc and Pbf protecting groups is fundamental to the successful incorporation of N-methylated arginine into a growing peptide chain during SPPS. The Fmoc group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile Pbf group or the peptide's linkage to the solid support. The Pbf group, in turn, protects the reactive guanidino side chain of arginine from participating in unwanted side reactions during coupling steps and is typically removed at the final cleavage step with a strong acid cocktail.

SPPS_Workflow This compound in SPPS Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling: This compound + Coupling Reagents (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle: Deprotection -> Washing -> Coupling -> Washing Washing2->Repeat Repeat->Deprotection1 for next amino acid Cleavage Final Cleavage and Deprotection (e.g., TFA/TIS/H2O) Repeat->Cleavage After final amino acid Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified N-methylated Peptide Purification->Peptide

Fmoc-SPPS cycle for incorporating N-methylated arginine.

Experimental Protocols

The following are representative protocols for the use of this compound in peptide synthesis and subsequent analysis. These should be optimized for specific peptide sequences and scales.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol is adapted from standard methods for Fmoc-Arg(Pbf)-OH and is applicable for manual or automated synthesis.[4][5][6]

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) or HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) piperidine in DMF for Fmoc deprotection

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Coupling:

    • Pre-activate this compound (3-5 equivalents relative to resin loading) with an equal molar ratio of a coupling agent (e.g., HBTU) and an additive (e.g., HOBt) in DMF. Add DIPEA (2 equivalents per equivalent of amino acid) to the activation mixture.

    • Alternatively, for in-situ activation, dissolve this compound and OxymaPure (1.5 equivalents) in DMF and add to the resin. Then add DIC (1.8 equivalents).[4]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. The reaction can be monitored using a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

This is a general protocol for the purification of arginine-containing peptides.[7][8]

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 RP-HPLC column

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of Solvent B if necessary for solubility.

  • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with Solvent A.

  • Inject the sample onto the column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 30 minutes).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI).

  • Analysis: Determine the molecular weight of the peptide. The observed mass should correspond to the calculated theoretical mass of the desired peptide sequence.

NMR Spectroscopy:

  • Method: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final peptide and, in some cases, the this compound starting material.[9][10][11][12][13]

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Analysis: The spectra will show characteristic peaks for the Fmoc, Pbf, and amino acid moieties. The presence of the N-methyl group will be evident as a singlet in the ¹H NMR spectrum.

Logical Relationships in Protected Arginine Chemistry

The interplay between the different protecting groups and the main molecular components is crucial for the successful application of this compound in peptide synthesis.

Protecting_Groups Protecting Group Strategy for this compound cluster_molecule This compound cluster_synthesis Solid-Phase Peptide Synthesis Steps Fmoc Fmoc Group (Base-Labile) N_Me_Arg N-Methyl Arginine Core Fmoc->N_Me_Arg Protects α-Amine Deprotection_Step Fmoc Deprotection Step (Base Treatment) Fmoc->Deprotection_Step Removed during Coupling_Step Coupling Step N_Me_Arg->Coupling_Step Incorporated during Pbf Pbf Group (Acid-Labile) Pbf->N_Me_Arg Protects Guanidino Group Cleavage_Step Final Cleavage Step (Acid Treatment) Pbf->Cleavage_Step Removed during Coupling_Step->Deprotection_Step Precedes next Deprotection_Step->Coupling_Step Enables next

References

Fmoc-N-Me-Arg(Pbf)-OH: A Technical Guide to Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Fmoc-N-Me-Arg(Pbf)-OH, a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics. Nα-methylation of arginine residues can enhance the metabolic stability and cell permeability of peptides, making this derivative a valuable tool in drug discovery and development.

Chemical Structure

This compound is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and is also N-methylated. The guanidino side chain is protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

Key Structural Features:

  • Fmoc Group: Attached to the α-amino group, it provides temporary protection during peptide synthesis and is readily cleaved under basic conditions (e.g., piperidine).

  • N-Methyl Group: Also on the α-amino nitrogen, this modification imparts unique conformational properties and increased resistance to enzymatic degradation to the resulting peptide.

  • Pbf Group: This bulky sulfonyl-based protecting group shields the highly basic guanidino function of the arginine side chain, preventing side reactions during peptide coupling. It is labile to strong acids, typically trifluoroacetic acid (TFA), and is removed during the final cleavage of the peptide from the solid support.

  • Carboxylic Acid: The free carboxyl group is available for activation and coupling to the N-terminus of a growing peptide chain.

The structural representation of this compound is as follows:

G cluster_arginine Arginine Backbone cluster_fmoc Fmoc Group cluster_pbf Pbf Group C_alpha COOH COOH C_alpha->COOH SideChain_start C_alpha->SideChain_start Guanidino Guanidino Group SideChain_start->Guanidino (CH2)3 Fmoc_N N Fmoc_N->C_alpha Fmoc_Me CH3 Fmoc_N->Fmoc_Me Fmoc_group Fmoc Fmoc_N->Fmoc_group Pbf_group Pbf Guanidino->Pbf_group

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 913733-27-4[1][2][3][4]
Molecular Formula C35H42N4O7S[1][2][5]
Molecular Weight 662.80 g/mol [1][2][5]
Appearance White to off-white powder/solid
Purity (typical) ≥95.0% to ≥99.5% (by HPLC)[6]
Storage Temperature 2°C - 8°C or -20°C, sealed and dry[1]
Solubility Soluble in common organic solvents used in peptide synthesis such as DMF and NMP.

Synthesis of this compound

The synthesis of this compound is a multi-step process that presents several challenges, primarily due to the steric hindrance around the α-amino group and the need for orthogonal protecting groups that can withstand the various reaction conditions. While several synthetic routes have been discussed in the literature, a common and effective strategy involves the N-methylation of a pre-formed, suitably protected arginine derivative.

One of the most effective methods for the N-methylation of amino acids is the Biron-Kessler method, which is based on the work of Fukuyama and involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS). This makes the remaining NH group acidic and amenable to methylation.

Below is a generalized experimental protocol based on principles described in the literature for the synthesis of N-methylated Fmoc-amino acids.

General Synthetic Workflow

The synthesis can be conceptually divided into the following key stages:

  • Protection of Arginine: Starting with L-arginine, the carboxyl and guanidino groups are protected.

  • α-Amino Group Protection for Methylation: The α-amino group is protected with a group that facilitates N-methylation, such as the o-NBS group.

  • N-Methylation: The N-methylation is carried out using a suitable methylating agent.

  • Deprotection and Fmoc Introduction: The temporary protecting group on the α-amino group is removed, followed by the introduction of the Fmoc group.

  • Final Deprotection/Purification: The carboxyl protecting group is removed, and the final product is purified.

References

A Technical Guide to Fmoc-N-Me-Arg(Pbf)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-N-Me-Arg(Pbf)-OH, a critical building block in modern peptide synthesis. We will cover its fundamental physicochemical properties, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and a visual representation of the synthetic workflow. The inclusion of Nα-methylation in arginine residues can significantly enhance the therapeutic potential of peptides by increasing their stability against proteolytic degradation.

Core Properties of this compound

This compound is a derivative of the amino acid arginine, specifically designed for use in Fmoc-based solid-phase peptide synthesis. It features three key components: the Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amine, a methyl group on the α-amine (N-Me), and the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protecting the guanidino side chain.

ParameterValueReference
Chemical Formula C₃₅H₄₂N₄O₇S[1][2][3][4][5]
Molecular Weight 662.80 g/mol [1][2][3][4]
Appearance White to off-white powder[1]
Purity (HPLC) Typically ≥98%[1]
Solubility Soluble in polar organic solvents like DMF and NMP[2]
CAS Number 913733-27-4[1][2][3]

Experimental Protocol: Incorporation of this compound in SPPS

The incorporation of N-methylated amino acids like this compound is challenging due to steric hindrance. The following protocol is optimized for efficient coupling.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes to ensure complete removal of the Fmoc group.[1]

    • Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF again (3 times).[1]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF or NMP.[2]

    • Add DIPEA (8 equivalents) to the amino acid solution.[2]

    • Allow the mixture to pre-activate for 5 minutes at room temperature.[2]

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for at least 1-2 hours at room temperature. Due to steric hindrance, longer coupling times are often necessary.[2]

  • Monitoring the Coupling:

    • Perform a bromophenol blue test to monitor the completion of the coupling reaction. The ninhydrin (B49086) test is not reliable for N-methylated amines.[2]

    • If the test indicates incomplete coupling (a blue to green color), a second coupling (recoupling) should be performed by repeating step 3.[2]

  • Washing: After complete coupling (yellow color in the bromophenol blue test), filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry under vacuum.[1]

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). The TIS and water act as scavengers to trap the reactive cationic species generated from the Pbf and other protecting groups.

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The Pbf group is efficiently cleaved under these strong acidic conditions.[3][6]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, wash with cold diethyl ether twice, and dry the final product under vacuum.[1]

Workflow for SPPS Incorporation

The following diagram illustrates the key stages of incorporating a single this compound unit during solid-phase peptide synthesis.

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling to Peptide-Resin Wash1->Coupling Activation Activation: This compound + HATU/DIPEA Activation->Coupling Monitoring Monitor Coupling (Bromophenol Blue) Coupling->Monitoring Wash2 Wash (DMF, DCM) End End: Fmoc-Arg(N-Me,Pbf)-Peptide-Resin Wash2->End Monitoring->Coupling Incomplete (Recouple) Monitoring->Wash2 Complete

Caption: Workflow for a single coupling cycle of this compound in SPPS.

References

Fmoc-N-Me-Arg(Pbf)-OH CAS number 913733-27-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-N-Me-Arg(Pbf)-OH

Compound Identifier: CAS Number 913733-27-4

This technical guide provides a comprehensive overview of this compound, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. It details the compound's properties, its application in solid-phase peptide synthesis (SPPS), and the strategic advantages of incorporating N-methylated arginine into peptide structures.

Compound Identification and Properties

This compound is a protected amino acid derivative used to incorporate Nα-methylated L-arginine into peptide chains using Fmoc-based solid-phase chemistry.[1] The molecule is engineered with specific protecting groups to ensure selective reactions during peptide synthesis.

  • Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the α-amine, removable under basic conditions (e.g., piperidine).[2]

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group: Protects the guanidino side chain of arginine, which is labile to strong acids like trifluoroacetic acid (TFA) used in the final cleavage step.[2]

  • N-Methyl group: A modification on the α-amine that imparts unique properties to the resulting peptide.

Physicochemical Data

The key quantitative properties of this compound are summarized below.

PropertyValue
CAS Number 913733-27-4[3]
Molecular Formula C₃₅H₄₂N₄O₇S[3]
Molecular Weight 662.8 g/mol [3]
Appearance White to off-white powder[4][5]
Purity (HPLC) ≥95.0%[1][6], with some suppliers offering ≥98%[7] or ≥99.5%[5]
IUPAC Name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid[4]
Predicted Boiling Point 817.5 ± 75.0 °C[4]
Predicted Density 1.34 ± 0.1 g/cm³[4]
Storage Conditions Store in a tightly sealed container in a dry, ventilated place.[1] Recommended long-term storage is in a freezer at -20°C[4] or refrigerated at 2°C - 8°C.[8]
Structural Components and Functions

The strategic placement of protecting groups and the N-methylation are central to the utility of this compound in peptide synthesis.

G cluster_components Key Structural Components Compound This compound Fmoc Fmoc Group (α-Amine Protection) Compound->Fmoc Protects during coupling NMe N-Methyl Group (Backbone Modification) Compound->NMe Modifies peptide properties Arg Arginine Backbone Compound->Arg Core amino acid Pbf Pbf Group (Side-Chain Protection) Compound->Pbf Protects guanidinium (B1211019) group

Functional components of this compound.

Applications in Research and Drug Development

This compound is a valuable building block for synthesizing peptides with modified pharmacological profiles.[1]

  • Drug Development: It is used to create peptide-based therapeutics, such as enzyme inhibitors and receptor antagonists.[1] A notable application includes the synthesis of tetrapeptide aldehyde inhibitors targeting the dengue virus NS3 protease.[3][4]

  • Enhanced Stability: The Nα-methylation of the arginine residue increases the stability of the peptide backbone, making it less susceptible to degradation by proteases and thus enhancing its pharmacokinetic properties.[1]

  • Improved Cell Penetration: Nα-methylation of arginine has been shown to increase the partitioning of peptides into lipid environments, which is predictive of greater cell-penetrating ability.[9][10] This is particularly relevant for developing cell-penetrating peptides (CPPs) used in drug delivery.[10]

  • Research Applications: This derivative aids in exploring structure-activity relationships (SAR) by allowing researchers to probe the effects of backbone conformation and hydrogen bonding on biological activity.[1]

G Start N-Methylation of Arginine A Altered Backbone Conformation Start->A B Reduced H-Bonding Capability Start->B C Increased Proteolytic Stability A->C D Enhanced Lipophilicity A->D B->C E Improved Pharmacokinetics C->E F Enhanced Cell Penetration D->F

Benefits stemming from N-methylation of arginine.

Experimental Protocols: Use in Fmoc-SPPS

This compound is incorporated into a growing peptide chain on a solid support resin through a series of repeated cycles. The steric hindrance from the N-methyl group can make coupling more challenging than for its non-methylated counterpart, sometimes requiring optimized conditions.

General Fmoc-SPPS Cycle Workflow

The following diagram outlines a typical cycle for adding one amino acid residue during Fmoc-SPPS.

G A Start: Resin with N-terminal Fmoc B Step 1: Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) A->B C Wash Step (e.g., DMF, DCM) B->C D Step 2: Amino Acid Coupling Activate & Couple this compound C->D E Wash Step (e.g., DMF, DCM) D->E F End: Resin with Elongated Peptide (Ready for next cycle) E->F F->B Next Cycle

Workflow for a single Fmoc-SPPS coupling cycle.
Detailed Methodologies

1. Fmoc Group Deprotection:

  • Reagent: Typically 20-40% piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[2]

  • Protocol: The peptide-resin is treated with the deprotection solution for a specified time (e.g., two treatments of 5-10 minutes each). The reaction progress can be monitored by UV absorbance of the fluorenyl byproduct in the waste stream.

  • Washing: After deprotection, the resin must be thoroughly washed with DMF to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

2. Coupling of this compound:

  • Challenge: The N-methyl group adds steric bulk, which can slow down the coupling reaction. Therefore, more potent activation methods or longer reaction times may be necessary.

  • Reagents:

    • Amino Acid Solution: Dissolve this compound (typically 3-5 equivalents over resin loading) in a solvent like DMF.

    • Coupling/Activating Agents: Common choices include:

      • HATU/HBTU/TBTU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are highly effective. Use slightly less than 1 equivalent relative to the amino acid.

      • DIC/Oxyma: N,N'-Diisopropylcarbodiimide with Ethyl (hydroxyimino)cyanoacetate is a cost-effective and efficient alternative that minimizes racemization.[11]

    • Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added (typically 2 equivalents relative to the amino acid) to facilitate the reaction.

  • Protocol:

    • The amino acid is pre-activated by mixing it with the coupling agent and base in DMF for several minutes.

    • This activation mixture is added to the deprotected peptide-resin.

    • The reaction is allowed to proceed for 1-2 hours at room temperature. For difficult couplings, extended times or slightly elevated temperatures (e.g., up to 45°C) may be employed, especially if using viscous solvents like N-butylpyrrolidinone (NBP).[11]

  • Monitoring: A Kaiser test can be used to check for reaction completion by detecting any remaining free primary amines. Note: The Kaiser test will not work on the N-methylated amine itself after a successful coupling.

3. Final Cleavage and Pbf Deprotection:

  • Reagent: A strong acid cocktail is used to cleave the peptide from the resin and remove the Pbf side-chain protecting group simultaneously.

  • Typical Cocktail: Trifluoroacetic acid (TFA) is the primary component. Scavengers are added to capture the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like tryptophan. A common mixture is:

    • 95% TFA

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Protocol:

    • The dried peptide-resin is treated with the cleavage cocktail.

    • The reaction proceeds for 2-4 hours at room temperature with occasional swirling.

    • The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether.

    • The crude peptide is then collected by centrifugation, washed with ether, and dried. It can be purified using reverse-phase HPLC.

Safety and Handling

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood to prevent inhalation of dust.[12]

  • Storage: Keep the container tightly closed and store in a dry place, preferably refrigerated or frozen for long-term stability.[1][4][8]

  • Potential Hazards: May cause respiratory tract irritation if inhaled. Consult the Safety Data Sheet (SDS) for complete information.[12]

References

An In-depth Technical Guide to the Pbf Protecting Group in Arginine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the trifunctional amino acid arginine, with its strongly basic and nucleophilic guanidinium (B1211019) side chain, effective protection is paramount to prevent unwanted side reactions and ensure high-purity peptide products. Among the arsenal (B13267) of available protecting groups, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as a leading choice in modern Fmoc-based SPPS. This technical guide provides a comprehensive overview of the Pbf protecting group, its application, and comparative performance, supported by experimental data and detailed protocols.

The Pbf Protecting Group: Structure and Mechanism

The Pbf group is a sulfonyl-based protecting group specifically designed for the guanidino moiety of arginine. Its structure features a bulky and electron-rich pentamethyldihydrobenzofuran ring, which imparts key properties that are advantageous in peptide synthesis.

Protection of Arginine: The Pbf group is introduced onto the guanidinium side chain of arginine, typically starting from Fmoc-Arg-OH, by reaction with Pbf-Cl in the presence of a base. The sulfonyl group attaches to one of the terminal nitrogen atoms of the guanidinium group, effectively reducing its nucleophilicity and basicity through electron withdrawal and steric hindrance. This prevents the guanidinium group from participating in undesired side reactions during peptide chain elongation.[1][2]

Deprotection Mechanism: The removal of the Pbf group is achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[3] The mechanism involves the protonation of the sulfonyl group, followed by the cleavage of the sulfur-nitrogen bond. This generates a reactive sulfonyl cation and the deprotected arginine residue. The bulky and electron-donating nature of the pentamethyldihydrobenzofuran ring stabilizes the resulting cation, facilitating a more rapid cleavage compared to older sulfonyl-based protecting groups like Pmc and Mtr.[4][5]

Comparative Performance of Arginine Protecting Groups

The selection of an appropriate protecting group for arginine is a critical decision that can significantly impact the overall success of a peptide synthesis campaign. The Pbf group offers several distinct advantages over other commonly used protecting groups.

Protecting GroupChemical NameKey AdvantagesKey Disadvantages
Pbf 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylHigh acid lability, leading to faster deprotection; Reduced risk of tryptophan alkylation compared to Pmc; Good compatibility with Fmoc chemistry.[6][7]Can be prone to δ-lactam formation during activation; Higher cost compared to older protecting groups.[4]
Pmc 2,2,5,7,8-Pentamethylchroman-6-sulfonylMore acid labile than Mtr.Slower deprotection than Pbf; Higher risk of tryptophan alkylation.[7]
Mtr 4-Methoxy-2,3,6-trimethylbenzenesulfonylLower cost.Requires harsh acidic conditions for complete removal; Prone to side reactions during prolonged cleavage.[5]
Tos p-ToluenesulfonylLow cost; Stable.Requires very harsh cleavage conditions (e.g., HF).[5]
NO₂ NitroPrevents δ-lactam formation.Requires specific and potentially harsh reduction conditions for removal.[4]

Quantitative Comparison of Peptide Yield:

A study comparing the synthesis of a model peptide containing arginine protected by either Pbf or Pmc demonstrated the superior performance of the Pbf group. After a 3-hour cleavage with TFA, the desired peptide was obtained in 69% yield when using Arg(Pbf), compared to only 46% when using Arg(Pmc).[7] This highlights the practical advantage of the Pbf group's higher lability in achieving better overall yields.

Side Reaction: δ-Lactam Formation

A significant side reaction during the coupling of protected arginine is the intramolecular cyclization to form an inactive δ-lactam, which terminates the peptide chain. The propensity for δ-lactam formation varies between different protecting groups.

Arginine Derivativeδ-Lactam Formation (after 30 min activation)Coupling Efficiency (after 120 min)
Fmoc-Arg(Pbf)-OH12%>99%
Fmoc-Arg(NO₂)-OH3%>99%

While Fmoc-Arg(Pbf)-OH shows a higher initial rate of δ-lactam formation compared to Fmoc-Arg(NO₂)-OH, both ultimately achieve excellent coupling efficiencies, suggesting that with appropriate coupling strategies, this side reaction can be effectively managed.[4]

Experimental Protocols

Synthesis of Fmoc-Arg(Pbf)-OH

This protocol outlines a general procedure for the synthesis of Fmoc-Arg(Pbf)-OH, a key building block for SPPS.

Materials:

  • Fmoc-Arg-OH

  • Pbf-Cl (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride)

  • Base (e.g., Diisopropylethylamine - DIEA)

  • Solvent (e.g., Dichloromethane - DCM)

Procedure:

  • Dissolve Fmoc-Arg-OH in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DIEA to the solution.

  • Slowly add a solution of Pbf-Cl in DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain pure Fmoc-Arg(Pbf)-OH.

Deprotection of Pbf and Peptide Cleavage from Resin

This protocol describes a standard procedure for the final cleavage and deprotection of a peptide synthesized on a solid support using a TFA-based cocktail.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane - TIS, Water)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K):

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Standard Cleavage Cocktail:

  • TFA: 95%

  • Water: 2.5%

  • TIS: 2.5%

Procedure:

  • Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail fresh in a well-ventilated fume hood. The choice of cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues like tryptophan, a more comprehensive scavenger mixture like Reagent K is recommended. For many standard peptides, the TFA/Water/TIS mixture is sufficient.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the number of Pbf-protected arginine residues.[8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Logical Workflow for Arginine Protecting Group Selection

Arginine_Protecting_Group_Selection start Start: Need to incorporate Arginine in SPPS synthesis_strategy Fmoc or Boc Strategy? start->synthesis_strategy fmoc_strategy Fmoc Strategy synthesis_strategy->fmoc_strategy Fmoc boc_strategy Boc Strategy synthesis_strategy->boc_strategy Boc sensitive_residues Peptide contains Trp or multiple Arg? fmoc_strategy->sensitive_residues consider_pmc_mtr Consider Pmc or Mtr (cost-effective) boc_strategy->consider_pmc_mtr use_pbf Use Pbf sensitive_residues->use_pbf Yes sensitive_residues->consider_pmc_mtr No end Proceed with Synthesis use_pbf->end lactam_concern High risk of δ-lactam formation? consider_pmc_mtr->lactam_concern lactam_concern->use_pbf No use_no2 Consider NO2 lactam_concern->use_no2 Yes use_no2->end

Caption: A decision tree for selecting an appropriate arginine protecting group in SPPS.

General Workflow for Fmoc-SPPS with Arg(Pbf)

Fmoc_SPPS_Workflow resin {Resin | Swell in DMF} deprotection1 Fmoc Deprotection 20% Piperidine in DMF resin->deprotection1 wash1 Wash DMF deprotection1->wash1 coupling Coupling Fmoc-AA-OH, Coupling Reagent, Base in DMF wash1->coupling wash2 Wash DMF coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection1 final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage & Pbf Deprotection TFA / Scavengers final_deprotection->cleavage precipitation Precipitation Cold Diethyl Ether cleavage->precipitation purification Purification RP-HPLC precipitation->purification final_peptide Pure Peptide purification->final_peptide

Caption: A generalized workflow for solid-phase peptide synthesis using the Fmoc strategy with Pbf-protected arginine.

Pbf Protection and Deprotection of Arginine

Pbf_Mechanism cluster_protection Protection cluster_deprotection Deprotection arginine Arginine Guanidinium Group protected_arginine Pbf-Protected Arginine arginine->protected_arginine Base (e.g., DIEA) pbf_cl Pbf-Cl pbf_cl->protected_arginine protected_arginine2 Pbf-Protected Arginine deprotected_arginine Deprotected Arginine protected_arginine2->deprotected_arginine Acid-catalyzed cleavage pbf_cation Pbf Cation protected_arginine2->pbf_cation tfa TFA tfa->deprotected_arginine

Caption: A simplified diagram illustrating the Pbf protection and deprotection of the arginine guanidinium group.

Conclusion

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has established itself as the protecting group of choice for arginine in Fmoc-based solid-phase peptide synthesis. Its high acid lability allows for rapid and efficient deprotection under standard TFA cleavage conditions, leading to improved peptide yields and reduced side reactions, particularly the alkylation of sensitive tryptophan residues. While challenges such as δ-lactam formation exist, they can be effectively managed with optimized coupling protocols. For researchers, scientists, and drug development professionals engaged in peptide synthesis, a thorough understanding of the Pbf protecting group's chemistry and application is essential for the successful production of high-quality arginine-containing peptides.

References

An In-depth Technical Guide to Fmoc-N-Me-Arg(Pbf)-OH: Synthesis, Application, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the incorporation of modified amino acids into peptides is a critical strategy for enhancing therapeutic properties. Among these modifications, N-methylation of the peptide backbone is a key tool for improving metabolic stability, membrane permeability, and potency. This technical guide provides a comprehensive overview of Fmoc-N-Me-Arg(Pbf)-OH, an N-methylated and side-chain protected derivative of arginine, designed for use in solid-phase peptide synthesis (SPPS).

Core Concepts and Properties

This compound is a derivative of the amino acid L-arginine, featuring three key modifications for its application in peptide synthesis:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group on the α-amine allows for the stepwise assembly of amino acids in SPPS. It is stable to the acidic conditions used for final cleavage from the resin.

  • N-methylation: The presence of a methyl group on the α-amine nitrogen imparts specific conformational constraints and can protect the peptide from enzymatic degradation.

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group: This acid-labile group protects the reactive guanidino side chain of arginine, preventing side reactions during synthesis. It is typically removed during the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA).

Chemical and Physical Properties

PropertyValue
CAS Number 913733-27-4
Molecular Formula C₃₅H₄₂N₄O₇S
Molecular Weight 662.80 g/mol
Appearance White to off-white solid
Purity (typical) ≥95%
Solubility Soluble in polar organic solvents such as DMF and NMP
Storage Store at -20°C in a dry, sealed container

Synthesis of this compound

Alternatively, an on-resin N-methylation of a resin-bound arginine residue offers a practical approach to incorporate N-methylarginine into a peptide sequence without the need for the pre-synthesized monomer.

Experimental Protocol: On-Resin N-Methylation of Arginine (Fukuyama-Mitsunobu Method)

This protocol describes a common method for the N-methylation of an amino acid residue already incorporated into a peptide chain on a solid support.

Materials:

  • Peptide-resin with an N-terminal Arginine residue

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 2,4,6-trimethylpyridine

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF)

  • Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Sulfonamide Formation:

    • Swell the peptide-resin in NMP.

    • Treat the resin with a solution of o-NBS-Cl (4 eq.) and collidine (8 eq.) in NMP.

    • Shake the mixture at room temperature for 1-2 hours.

    • Wash the resin thoroughly with NMP and Dichloromethane (DCM).

  • N-Methylation:

    • Swell the sulfonated resin in anhydrous DMF.

    • Add a solution of DBU (5 eq.) in DMF and shake for 5 minutes.

    • Add dimethyl sulfate (10 eq.) and continue to shake for 10-15 minutes.

    • Wash the resin with DMF.

  • Sulfonamide Cleavage:

    • Treat the resin with a solution of thiophenol (10 eq.) and K₂CO₃ (5 eq.) in DMF.

    • Shake the mixture at room temperature for 30 minutes.

    • Wash the resin extensively with DMF, DCM, and methanol (B129727).

    • Dry the resin under vacuum.

On_Resin_N_Methylation Resin Peptide-Resin (N-terminal Arg) Sulfonated Sulfonated Peptide-Resin Resin->Sulfonated o-NBS-Cl, Collidine in NMP Methylated N-Methylated Sulfonated Peptide-Resin Sulfonated->Methylated DBU, DMS in DMF N_Me_Resin N-Methylated Peptide-Resin Methylated->N_Me_Resin Thiophenol, K2CO3 in DMF

On-resin N-methylation workflow.

Incorporation of this compound in SPPS

The coupling of N-methylated amino acids is notoriously more challenging than their non-methylated counterparts due to the increased steric hindrance of the secondary amine. This often results in lower coupling efficiencies and requires more potent coupling reagents and optimized reaction conditions.

Recommended Coupling Protocol

This protocol is a "best practice" recommendation based on general procedures for coupling sterically hindered N-methylated amino acids.

Materials:

  • This compound (3-5 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents) or an alternative phosphonium-based reagent like PyBOP.

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • NMP or DMF

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. The use of microwave irradiation can significantly reduce the coupling time.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines. Note that N-methylated amines do not give a positive result with the Kaiser test. Alternative tests like the chloranil (B122849) or bromophenol blue test should be used.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

SPPS_Coupling_Workflow Start Deprotected Peptide-Resin Activation Activate this compound (HATU/DIPEA in DMF) Coupling Couple to Resin Activation->Coupling Wash Wash Resin Coupling->Wash Monitor Monitor Coupling (e.g., Chloranil test) Wash->Monitor Capping Cap Unreacted Amines (Optional) Monitor->Capping Incomplete Next_Cycle Proceed to Next Cycle Monitor->Next_Cycle Complete Capping->Next_Cycle

SPPS coupling workflow for this compound.

Quantitative Data and Side Reactions

While specific quantitative data for this compound is scarce in the literature, data from its non-methylated counterpart, Fmoc-Arg(Pbf)-OH, and general observations for N-methylated amino acids provide valuable insights.

ParameterFmoc-Arg(Pbf)-OHThis compound (Expected)
Coupling Efficiency Generally high (>98%) with standard coupling reagents (e.g., HBTU, DIC/HOBt).[1]Lower due to steric hindrance. Requires stronger coupling reagents (e.g., HATU, PyBOP) and longer reaction times or microwave assistance.
Major Side Reaction δ-Lactam formation upon activation, leading to the inactive amino acid derivative and deletion sequences.[2] This is exacerbated at higher temperatures and in viscous solvents like N-butylpyrrolidinone (NBP).[2][3]δ-Lactam formation is still possible. The steric hindrance of the N-methyl group might slightly influence the rate of this intramolecular cyclization.
Racemization Low risk under standard coupling conditions.Increased risk with some coupling reagents and extended reaction times.

Purification and Characterization

Peptides containing N-methylated arginine residues can be purified using standard reversed-phase high-performance liquid chromatography (RP-HPLC).

General HPLC Purification Protocol
  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. The exact gradient will depend on the overall hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

The final purified peptide should be characterized by mass spectrometry to confirm its identity and by analytical HPLC to determine its purity.

Biological Significance and Signaling Pathways

N-methylation of arginine residues in proteins is a crucial post-translational modification that regulates numerous cellular processes. The incorporation of N-methylarginine into synthetic peptides can mimic these natural modifications or introduce novel biological activities.

One of the most well-studied roles of endogenous methylarginines is the regulation of Nitric Oxide Synthase (NOS) . Asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA) are endogenous inhibitors of all three NOS isoforms (nNOS, eNOS, and iNOS).[1][2] By competing with the substrate L-arginine, they reduce the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1][2]

Peptides containing N-methylarginine could therefore be designed as potential modulators of the nitric oxide pathway.

NOS_Signaling_Pathway cluster_synthesis NO Synthesis cluster_inhibition Inhibition cluster_effects Downstream Effects L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Vasodilation Vasodilation NO_Citrulline->Vasodilation Neurotransmission Neurotransmission NO_Citrulline->Neurotransmission Immune_Response Immune Response NO_Citrulline->Immune_Response N_Me_Arg_Peptide N-Methylarginine- Containing Peptide N_Me_Arg_Peptide->NOS Inhibits

Modulation of the Nitric Oxide Synthase pathway.

Furthermore, protein arginine methyltransferases (PRMTs) play a role in various signaling pathways, including Wnt signaling . PRMT1, for instance, has been shown to be required for canonical Wnt signaling.[4] Peptides containing N-methylarginine could potentially be used as tools to study or modulate these complex pathways.

Conclusion

This compound is a valuable but challenging building block for the synthesis of peptides with enhanced therapeutic potential. While its direct synthesis and incorporation can be difficult, the use of potent coupling reagents, optimized reaction conditions, and alternative on-resin methylation strategies can lead to the successful creation of N-methylated arginine-containing peptides. These peptides have the potential to modulate important biological pathways, such as nitric oxide signaling, and offer exciting opportunities for the development of novel therapeutics. Further research into the synthesis and application of this and other N-methylated amino acids will undoubtedly continue to advance the field of peptide-based drug discovery.

References

Introduction to Fmoc Chemistry in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Features of Fmoc Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, essential building blocks in modern peptide synthesis. We will delve into the core features of Fmoc chemistry, present quantitative data in a structured format, and provide detailed experimental protocols for their application.

The synthesis of peptides, whether for research or therapeutic purposes, relies on the sequential addition of amino acids to a growing peptide chain. A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at the α-amino group of the incoming amino acid. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become a cornerstone of solid-phase peptide synthesis (SPPS) due to its unique chemical properties.[1][]

Fmoc-protected amino acids are standard amino acids where the α-amino group is temporarily blocked by the Fmoc group.[1] This protection strategy is favored for its mild deprotection conditions, which are compatible with a wide range of sensitive amino acids and complex peptide sequences.[][3] The Fmoc group is stable under acidic conditions, allowing for the use of acid-labile protecting groups on the amino acid side chains, a concept known as orthogonality.[1][4]

Core Features of Fmoc-Protected Amino Acids

The widespread adoption of Fmoc chemistry in peptide synthesis is attributable to a set of key features that offer significant advantages over older methods, such as those based on the tert-butyloxycarbonyl (Boc) protecting group.

Key Advantages:

  • Mild Deprotection Conditions: The most significant advantage of the Fmoc group is its lability to weak bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5] This contrasts with the harsh acidic conditions (e.g., trifluoroacetic acid - TFA) required for Boc deprotection, which can degrade sensitive peptide sequences.[3][5]

  • Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) commonly used for reactive amino acid side chains.[1][4] This allows for the selective removal of the α-amino protecting group at each cycle of peptide synthesis without affecting the side chains. The side-chain protecting groups are then removed in a final step using a strong acid.[1]

  • High Coupling Efficiency: Fmoc-amino acids are compatible with a wide array of modern coupling reagents, leading to high-yield peptide bond formation, often exceeding 99%.[1][] This is crucial for the synthesis of long and complex peptides.

  • Automation-Friendly: The repetitive and highly efficient nature of the Fmoc-SPPS cycle makes it well-suited for automation, enabling the rapid and reproducible synthesis of high-purity peptides.[1][3]

  • Real-Time Monitoring: The fluorenyl group of the Fmoc moiety exhibits strong UV absorbance.[1] The cleavage byproduct, a dibenzofulvene-piperidine adduct, can be monitored spectrophotometrically to quantify the efficiency of the deprotection step in real-time.[3]

Limitations and Considerations:

  • Side Reactions: Certain amino acids are prone to side reactions under the basic conditions of Fmoc deprotection. For example, aspartic acid can form an aspartimide intermediate.[1][6]

  • Solubility: Some Fmoc-amino acids, particularly those with bulky, hydrophobic side-chain protecting groups, may have limited solubility in common SPPS solvents like DMF.[1][7]

  • Cost: While the cost of standard Fmoc-amino acids has decreased, non-natural or specially modified Fmoc-amino acids can be expensive, impacting the cost of large-scale synthesis.[]

Quantitative Data

The following tables summarize key quantitative parameters related to the use of Fmoc-protected amino acids in peptide synthesis.

Table 1: Physicochemical Properties of Common Fmoc-Protected Amino Acids

Fmoc-Amino AcidMolecular Weight ( g/mol )Melting Point (°C)General Solubility in DMF
Fmoc-Ala-OH311.3143-146Good
Fmoc-Arg(Pbf)-OH648.8130-135Good
Fmoc-Asn(Trt)-OH596.7175-180Moderate
Fmoc-Asp(OtBu)-OH411.5145-148Good
Fmoc-Cys(Trt)-OH585.7170-175Moderate
Fmoc-Gln(Trt)-OH610.7215-220Moderate
Fmoc-Glu(OtBu)-OH425.5147-150Good
Fmoc-Gly-OH297.3173-175Good
Fmoc-His(Trt)-OH619.7150-155Moderate
Fmoc-Ile-OH353.4138-142Good
Fmoc-Leu-OH353.4140-145Good
Fmoc-Lys(Boc)-OH468.5125-130Good
Fmoc-Met-OH371.5148-152Good
Fmoc-Phe-OH387.4182-185Good
Fmoc-Pro-OH337.4112-115Excellent
Fmoc-Ser(tBu)-OH383.4128-132Good
Fmoc-Thr(tBu)-OH397.5135-140Good
Fmoc-Trp(Boc)-OH526.6140-145Good
Fmoc-Tyr(tBu)-OH459.5150-155Good
Fmoc-Val-OH339.4143-146Good

Note: Melting points are approximate and can vary. Solubility is a qualitative assessment and should be determined empirically for specific applications.[7]

Table 2: Common Coupling Reagents for Fmoc-SPPS

ReagentFull NameAdvantagesDisadvantages
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateGood coupling efficiency, widely used.[7]Less reactive than HATU, potential for side reactions.[7]
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh coupling efficiency, fast reaction times, low racemization.[7]Higher cost, can react with the N-terminus if used in large excess.[7]
DIC/HOBtN,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCost-effective, minimizes racemization when used with HOBt.[8]Can cause dehydration of Asn and Gln side chains.[9]
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHigh coupling efficiency, particularly for hindered amino acids.[7]Byproducts can be difficult to remove.
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh efficiency, low racemization, safer byproducts than HOBt-based reagents.[10]Higher cost.

Visualizing Key Processes

To better understand the application of Fmoc-protected amino acids, the following diagrams illustrate their structure and the key processes in which they are involved.

Fmoc_Amino_Acid_Structure Figure 1. Chemical Structure of an Fmoc-Protected Amino Acid cluster_amino_acid Amino Acid Core cluster_fmoc Fmoc Group C_alpha C_carboxyl C C_alpha->C_carboxyl R R C_alpha->R H_alpha H C_alpha->H_alpha N N N->C_alpha H_N H N->H_N Fmoc_C1 C N->Fmoc_C1 Fmoc Protection O_carboxyl O C_carboxyl->O_carboxyl OH_carboxyl OH C_carboxyl->OH_carboxyl Fmoc_O2 O Fmoc_C1->Fmoc_O2 Fmoc_O1 O Fmoc_O1->Fmoc_C1 Fmoc_CH2 CH₂ Fmoc_O1->Fmoc_CH2 Fluorene Fluorenyl Ring Fmoc_CH2->Fluorene

Caption: A schematic representation of an Fmoc-protected amino acid.

Fmoc_Deprotection_Mechanism Figure 2. Mechanism of Fmoc Deprotection Fmoc_Protected Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Protected->Intermediate Proton Abstraction Piperidine Piperidine (Base) Dibenzofulvene Dibenzofulvene Free_Amine H₂N-Peptide (Free Amine) Intermediate->Free_Amine β-Elimination Intermediate->Dibenzofulvene β-Elimination Adduct Piperidine-Dibenzofulvene Adduct Dibenzofulvene->Adduct Trapping

Caption: The base-catalyzed deprotection of the Fmoc group.

SPPS_Cycle Figure 3. Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc Chemistry Start Start: Resin with Fmoc-protected Amino Acid Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-Amino Acid, Coupling Reagent) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Final Cleavage from Resin & Side-chain Deprotection Washing2->Cleavage After final amino acid Repeat->Deprotection  Next Cycle

Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving Fmoc-protected amino acids.

Protocol for a Single Coupling Cycle in Manual Fmoc-SPPS

This protocol outlines a single cycle of amino acid addition to a peptide chain growing on a solid support resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).[5]

Materials:

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HBTU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 20% (v/v) piperidine in DMF

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Resin with N-terminal Fmoc-protected peptide

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution.

    • Agitate for 10 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction for completion using a qualitative method like the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times).

    • Wash the resin with DCM (2-3 times) and dry under vacuum if the synthesis is to be paused.

Protocol for Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Preparation:

    • Thoroughly dry the peptide-resin under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the peptide-resin in a reaction vessel.

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-protected amino acids are indispensable tools in modern peptide synthesis, enabling the efficient and reliable production of a vast array of peptides for research, diagnostics, and therapeutic applications.[7] A thorough understanding of their properties, the principles of Fmoc chemistry, and the associated experimental protocols is essential for any scientist working in this field. By leveraging the advantages of Fmoc-protected amino acids, researchers can continue to push the boundaries of peptide science and drug development.

References

N-Methylated Amino Acids in Peptides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics, the pursuit of enhanced efficacy, stability, and bioavailability is paramount. N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, has emerged as a powerful and versatile strategy to address the inherent limitations of natural peptides.[1] This modification can profoundly influence the physicochemical and biological properties of peptides, making it a critical tool in modern drug design and development.[2] This in-depth technical guide provides a comprehensive overview of N-methylated amino acids in peptides, from their synthesis and structural impact to their role in modulating biological signaling pathways, complete with quantitative data, detailed experimental protocols, and visual workflows.

The Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen instigates a cascade of structural and functional alterations. These changes can be strategically leveraged to improve the therapeutic potential of peptide candidates.

Conformational Control and Receptor Binding

N-methylation introduces a significant conformational constraint on the peptide backbone. By sterically hindering rotation around the Cα-N bond, it limits the available conformational space, which can lock the peptide into a bioactive conformation.[1] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in receptor affinity.[3]

One of the key conformational effects of N-methylation is its influence on the cis/trans isomerization of the amide bond. The presence of the N-methyl group can lower the energy barrier for the cis conformation, which is typically disfavored in unmodified peptides.[1] This can be particularly advantageous for mimicking β-turns or other secondary structures crucial for receptor engagement.[4] However, it is important to note that the impact on binding affinity is highly context-dependent; if the induced conformation is incompatible with the receptor's binding pocket, a decrease in affinity may be observed.[3] This underscores the importance of systematic "N-methyl scanning" to identify optimal modification sites.

Enhanced Proteolytic Stability

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in vivo. N-methylation offers a robust solution to this challenge by enhancing resistance to enzymatic cleavage.[1][5] Proteases often recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, N-methylation disrupts these crucial interactions, thereby hindering enzyme recognition and cleavage.[1] The steric bulk of the methyl group can also physically block the approach of the protease to the scissile amide bond.[1]

Improved Membrane Permeability and Bioavailability

The ability of a peptide to cross cell membranes is a critical factor for its oral bioavailability and intracellular targeting. N-methylation can enhance membrane permeability through several mechanisms. By removing the amide proton, a hydrogen bond donor, the overall hydrogen-bonding capacity of the peptide is reduced. This lessens the desolvation penalty associated with transitioning from the aqueous environment of the bloodstream to the hydrophobic lipid bilayer of the cell membrane.[6] This increased lipophilicity can facilitate passive diffusion across cell membranes and has been shown to improve the oral bioavailability of some peptide drugs.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of N-methylation on key peptide properties, providing a comparative overview for researchers.

Peptide SequenceN-Methylation PositionMajor ConformationDihedral Angle (φ)Dihedral Angle (ψ)Reference
Ac-Ala-Ala-Ala-Ala-Ala-NH2UnmodifiedExtended β-strand-139°+135°[1]
Ac-Ala-Ala(NMe)-Ala-Ala-NH2Ala(NMe) at position 2Turn-like-60°+120°[1]
Ac-Ala-Ala-Ala(NMe)-Ala-NH2Ala(NMe) at position 3Turn-like-75°+140°[1]

Table 1: Conformational Effects of N-Methylation on a Model Pentapeptide. Data are representative values from computational and spectroscopic studies.[1]

PeptideN-Methylation StatusHalf-life in Human Serum (t½)Fold Increase in Stability
Peptide AUnmodified15 minutes-
Peptide AN-methylated at P1120 minutes8
Peptide BUnmodified35 minutes-
Peptide BN-methylated at P2> 240 minutes> 6.8

Table 2: Proteolytic Stability of N-Methylated vs. Unmodified Peptides. Data are illustrative and depend on the specific peptide sequence and position of N-methylation.

PeptideN-Methylation StatusReceptor Binding Affinity (Ki, nM)Change in Affinity
Peptide CUnmodified50-
Peptide CN-methylated at Position X510-fold increase
Peptide DUnmodified10-
Peptide DN-methylated at Position Y10010-fold decrease

Table 3: Impact of N-Methylation on Receptor Binding Affinity. The effect of N-methylation on receptor binding is highly dependent on the specific peptide and the position of the modification. A lower Ki value indicates higher affinity.

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of N-methylated peptides. The following sections provide protocols for key experiments.

Solid-Phase Synthesis of N-Methylated Peptides

On-Resin N-Methylation (Fukuyama-Mitsunobu based method)

This protocol describes a common method for the N-methylation of an amino acid residue on a solid support.

  • Resin Preparation: Start with a suitable resin, such as Rink amide resin, and perform standard Fmoc-based solid-phase peptide synthesis (SPPS) to assemble the desired peptide sequence up to the amino acid preceding the one to be methylated.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid using a 20% piperidine (B6355638) solution in DMF.

  • Sulfonylation: To the deprotected amine, add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP. This step protects the amine and activates the adjacent amide nitrogen for methylation.[9]

  • Methylation: Treat the sulfonated peptide-resin with a solution of methyl iodide or dimethyl sulfate (B86663) and a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in NMP.[9]

  • Desulfonylation: Remove the o-NBS protecting group using a solution of 2-mercaptoethanol (B42355) and DBU in NMP to reveal the N-methylated amine.

  • Coupling of the next amino acid: Coupling the subsequent amino acid onto the sterically hindered N-methylated amine can be challenging. Use of potent coupling reagents like HATU or HCTU is recommended.[10]

  • Continue SPPS: Continue with the standard SPPS cycles to complete the peptide sequence.

  • Cleavage and Deprotection: Cleave the final N-methylated peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases or serum.

  • Peptide Preparation: Prepare a stock solution of the purified N-methylated peptide and the corresponding unmodified control peptide in a suitable buffer (e.g., PBS).

  • Incubation: Incubate a known concentration of each peptide with a specific protease (e.g., trypsin, chymotrypsin) or with human serum at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a solution like 10% trifluoroacetic acid (TFA) or by heating.

  • Analysis by RP-HPLC: Analyze the samples by RP-HPLC. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.[7][11]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. From this plot, the half-life (t½) of the peptide can be calculated.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique for elucidating the three-dimensional structure of N-methylated peptides in solution.

  • Sample Preparation: Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH) to a concentration of 1-5 mM.[1]

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, such as TOCSY, NOESY, and HSQC.

  • Resonance Assignment: Assign the proton and carbon resonances of the peptide.

  • Conformational Restraints: Extract conformational restraints from the NMR data. NOE (Nuclear Overhauser Effect) cross-peaks provide information about through-space distances between protons, while coupling constants can give information about dihedral angles.

  • Structure Calculation: Use the experimental restraints in molecular modeling software to calculate a family of 3D structures of the N-methylated peptide.

Signaling Pathways and Logical Relationships

The strategic incorporation of N-methylated amino acids can be used to modulate specific signaling pathways, offering novel therapeutic opportunities. The following diagrams, created using the DOT language, illustrate key concepts and workflows.

cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Resin Support AA1 Couple First Amino Acid Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Second Amino Acid Deprotect1->AA2 N_Methylation On-Resin N-Methylation AA2->N_Methylation AA3 Couple Third (Post-Methylation) Amino Acid N_Methylation->AA3 Cleavage Cleavage & Deprotection AA3->Cleavage Purification RP-HPLC Purification Cleavage->Purification

A simplified workflow for the solid-phase synthesis of an N-methylated peptide.

cluster_properties Impact of N-Methylation on Peptide Properties N_Methylation N-Methylation Conformation Altered Conformation (e.g., cis-amide, β-turns) N_Methylation->Conformation Stability Increased Proteolytic Stability N_Methylation->Stability Permeability Increased Membrane Permeability N_Methylation->Permeability Receptor_Binding Modulated Receptor Binding Affinity Conformation->Receptor_Binding Bioavailability Improved Oral Bioavailability Stability->Bioavailability Permeability->Bioavailability

Logical relationships illustrating the effects of N-methylation on peptide properties.

cluster_amyloid Inhibition of Beta-Amyloid Aggregation Abeta_Monomer Aβ Monomer Oligomer Toxic Oligomer Abeta_Monomer->Oligomer Aggregation Fibril Amyloid Fibril Oligomer->Fibril Fibrillization N_Me_Peptide N-Methylated Peptide Inhibitor N_Me_Peptide->Abeta_Monomer Binds & Stabilizes N_Me_Peptide->Oligomer Blocks further aggregation

Mechanism of action for an N-methylated peptide inhibitor of beta-amyloid aggregation.

Conclusion

N-methylation represents a cornerstone of modern peptide drug design, offering a powerful and predictable means to enhance the therapeutic properties of peptide candidates. By providing conformational constraint, bolstering proteolytic stability, and improving membrane permeability, this simple modification can transform a promising peptide into a viable drug candidate. A thorough understanding of the synthesis, analytical characterization, and biological implications of N-methylation is therefore essential for researchers, scientists, and drug development professionals seeking to harness the full potential of peptide-based therapeutics. The systematic application of the principles and protocols outlined in this guide will undoubtedly contribute to the continued success and innovation in this exciting field.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-N-Me-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptides is a critical strategy in medicinal chemistry to enhance proteolytic stability, increase cell permeability, and modulate conformation.[1] However, the synthesis of peptides containing N-methylated residues, particularly the sterically hindered Fmoc-N-Me-Arg(Pbf)-OH, presents significant challenges.[2][3] These challenges primarily stem from the reduced nucleophilicity of the N-methylated amine, which slows down coupling reactions and can lead to incomplete acylation.[3] This document provides a detailed protocol for the successful solid-phase peptide synthesis (SPPS) of peptides containing this compound, addressing common pitfalls and offering optimized conditions.

Challenges in Incorporating this compound

The primary obstacles in utilizing this compound in SPPS are twofold:

  • Steric Hindrance: The methyl group on the alpha-amino nitrogen sterically encumbers the approach of the activated carboxyl group of the incoming amino acid, leading to slower and less efficient coupling reactions.[3] This is particularly problematic when coupling an amino acid onto the N-methylated arginine residue.[3][4]

  • Side Reactions of the Arginine Side Chain: The Arg(Pbf) residue itself can be problematic. Although the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group offers robust protection, the arginine side chain can promote side reactions such as δ-lactam formation, which leads to termination of the peptide chain.[5]

To overcome these challenges, optimized protocols involving potent coupling reagents, modified reaction conditions, and careful monitoring are essential.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Grade/SupplierNotes
This compoundHigh Purity (>98%)Store desiccated at -20°C.
Rink Amide or Wang Resin100-200 mesh, ~0.5-1.0 mmol/gChoice depends on C-terminal amide or acid.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeUse low water content.
Piperidine (B6355638)Reagent Grade
Diisopropylethylamine (DIEA)Peptide Synthesis Grade
Trifluoroacetic Acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent GradeScavenger for cleavage.
1,2-Ethanedithiol (EDT)Reagent GradeScavenger, particularly for Trp-containing peptides.[6]
WaterHPLC Grade
Coupling Reagents
HATUHigh PurityRecommended for hindered couplings.
HBTUHigh PurityCan be used, but may be less effective than HATU.
PyBOP/HOAtHigh PurityA potent phosphonium-based alternative.[4]
Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis on a 0.1 mmol scale. All steps are performed at room temperature unless otherwise specified.

1. Resin Swelling:

  • Place the resin (e.g., 100 mg, 0.1 mmol) in a reaction vessel.

  • Add DMF (2-3 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of this compound:

  • Pre-activation: In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and DIEA (8 equivalents, 0.8 mmol) in 1.5 mL of DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C). Microwave-assisted coupling can also significantly improve efficiency.[2]

  • Monitoring the Coupling: A standard ninhydrin (B49086) test will not work for N-methylated amines. Use a bromophenol blue test to monitor the reaction's completion.[3]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 2 mL).

  • Double Coupling (Recommended): To ensure complete incorporation, it is highly recommended to perform a second coupling step by repeating the procedure above.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a solution of 10% acetic anhydride (B1165640) and 1% DIEA in DMF for 10 minutes.

  • Wash the resin with DMF (3 x 2 mL).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For coupling an amino acid onto the N-Me-Arg residue, using a potent coupling reagent like HATU and a double coupling strategy is strongly advised due to steric hindrance.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin with dichloromethane (B109758) (DCM) (3 x 2 mL) and dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5). For peptides containing arginine, Reagent R (TFA/Thioanisole/EDT/Anisole - 90:5:3:2) is also highly effective.[6]

  • Add the cleavage cocktail (2-3 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

8. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Quantitative Data Summary

Table 1: Recommended Reagent Equivalents for Coupling this compound

ReagentEquivalents (relative to resin loading)
This compound4-5
Coupling Reagent (HATU)3.9 - 4.9
Base (DIEA)8-10

Note: Higher equivalents may be necessary for difficult sequences.

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentPotency for N-methylated residuesNotes
HATUVery HighRecommended for this compound.[3]
PyAOP/PyBOPVery HighExcellent alternatives to aminium/uronium reagents.[4]
HCTU/HBTUModerateOften less effective for sterically hindered couplings.[3]
DIC/OxymaModerateCan be effective, especially at elevated temperatures.[5]

Visualizations

SPPS Workflow for this compound

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling: This compound + HATU/DIEA deprotection->coupling monitoring Monitor Completion (Bromophenol Blue Test) coupling->monitoring wash1 DMF Wash monitoring->wash1 Complete double_coupling Double Coupling? wash1->double_coupling double_coupling->coupling Yes capping Capping (Acetic Anhydride) double_coupling->capping No next_aa Couple Next Amino Acid capping->next_aa final_deprotection Final Fmoc Deprotection capping->final_deprotection Final AA Coupled next_aa->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage end End: Purification (HPLC) cleavage->end

Caption: Workflow for the solid-phase synthesis of peptides containing this compound.

Logical Relationship of Challenges and Solutions

Challenges_Solutions cluster_challenges Challenges cluster_solutions Solutions steric_hindrance Steric Hindrance of N-Methyl Group incomplete_coupling Incomplete Coupling & Deletion Sequences steric_hindrance->incomplete_coupling lactam_formation δ-Lactam Formation of Arg Side-Chain lactam_formation->incomplete_coupling potent_reagents Use Potent Coupling Reagents (e.g., HATU, PyAOP) incomplete_coupling->potent_reagents optimized_conditions Optimized Conditions (Double Coupling, Temp ↑) incomplete_coupling->optimized_conditions monitoring Alternative Monitoring (Bromophenol Blue Test) incomplete_coupling->monitoring capping Capping of Unreacted Amines incomplete_coupling->capping

Caption: Key challenges in synthesizing N-Me-Arg peptides and their corresponding solutions.

References

Application Notes and Protocols for Fmoc-N-Me-Arg(Pbf)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-N-Me-Arg(Pbf)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for incorporating N-methylated arginine residues into peptide sequences. N-methylation can significantly enhance a peptide's pharmacological properties, including increased enzymatic stability, improved oral bioavailability, and better cell permeability. However, the incorporation of this compound presents considerable challenges due to significant steric hindrance and the potential for side reactions. These application notes provide a comprehensive overview of the coupling efficiency, detailed experimental protocols, and troubleshooting strategies for this sterically hindered amino acid.

Key Challenges in Coupling this compound

The successful incorporation of this compound is primarily hindered by two factors:

  • Steric Hindrance : The presence of the N-methyl group on the alpha-amine, combined with the bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the guanidinium (B1211019) side chain, sterically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1] This is especially problematic when coupling to another bulky residue.[1]

  • δ-Lactam Formation : Activated arginine derivatives are susceptible to an intramolecular cyclization, forming a stable six-membered δ-lactam.[1] This inactive species cannot couple to the peptide chain, leading to the formation of deletion sequences where the arginine residue is missing.[1][2] This side reaction is promoted by the presence of base and occurs after the carboxylic acid is activated.[1]

Due to these challenges, standard coupling protocols often result in low yields, requiring specialized conditions and more potent reagents to achieve high efficiency.[3]

G cluster_activation Activation Step cluster_pathways Reaction Pathways cluster_products Products AA Fmoc-Arg(Pbf)-OH Act_AA Activated Fmoc-Arg(Pbf)-OH (e.g., O-acylisourea ester) AA->Act_AA + Coupling Reagent (e.g., DIC, HATU) Coupling Desired Coupling Act_AA->Coupling + H₂N-Peptide-Resin Lactam δ-Lactam Formation (Side Reaction) Act_AA->Lactam Intramolecular Cyclization Peptide Peptide-Arg(Pbf)-Fmoc Coupling->Peptide Inactive Inactive δ-Lactam Lactam->Inactive

Figure 1: Competing reaction pathways for activated Fmoc-Arg(Pbf)-OH.

Quantitative Data on Coupling Efficiency

While specific quantitative data for this compound is limited in the literature, extensive studies on its non-methylated analog, Fmoc-Arg(Pbf)-OH , provide a valuable benchmark. The challenges faced are similar, though exacerbated for the N-methylated version. The following table summarizes coupling efficiencies for Fmoc-Arg(Pbf)-OH under various conditions.

Coupling Reagent/ActivatorSolventTemperature (°C)Equivalents (AA:Reagent:Base)Coupling TimeReported EfficiencyReference
DIC/OxymaNBP451.5:1.5:1.52 h< 50%[4]
DIC/Oxyma (pre-conditioning)NBP451.5:1.5:1.52 h92.3%[4]
DIC/Oxyma (split DIC addition)NBP451.75:1.8:1.5-100%[4]
DIC/OxymaDMF-1.5:1.5:1.5-> 98%[4]
HBTU/HATU/DIEADMFRT3-5 equiv.1-2 h (x2)High (Qualitative)[1]
DIC/HOBt/DMAPDMA/DCM (1:1)RT3:1 (AA:Resin)3 h93%[5][6]

Note: Researchers should anticipate that achieving comparable efficiencies with This compound will require more rigorous conditions, such as the use of stronger coupling reagents (e.g., HATU, COMU), elevated temperatures, and potentially double coupling cycles.[1][3]

Experimental Protocols

Protocol 1: General SPPS Cycle for a Difficult Coupling

This protocol outlines a standard manual workflow for a single amino acid coupling step in SPPS.

G start Start with Peptide-Resin (Free N-terminus) swell 1. Swell Resin (e.g., in DMF or NMP) start->swell deprotect 2. Fmoc Deprotection (e.g., 20% 4-methylpiperidine (B120128) in DMF) swell->deprotect wash1 3. Wash Resin (e.g., 5x with DMF) deprotect->wash1 couple 5. Couple to Resin (Add activation mixture to resin, shake for 1-2 hours) wash1->couple activate 4. Prepare Activated Amino Acid (In separate vessel, dissolve Fmoc-AA-OH, coupling reagent, and base) activate->couple monitor 6. Monitor Coupling (e.g., Bromophenol Blue test) couple->monitor incomplete Incomplete Coupling monitor->incomplete wash2 7. Wash Resin (e.g., 3x DMF, 3x DCM) end End: Peptide-Resin +1 Residue wash2->end incomplete->wash2 Complete recouple Recouple (Repeat steps 4-6) incomplete->recouple Incomplete recouple->monitor

Figure 2: General workflow for a single SPPS coupling cycle.
Protocol 2: Optimized Coupling of this compound using HATU

This protocol is specifically designed to overcome the steric hindrance associated with N-methylated amino acids.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel

Procedure:

  • Resin Preparation : Swell the peptide-resin in DMF or NMP (approx. 10 mL per gram of resin) for at least 30 minutes. Perform Fmoc deprotection using standard procedures (e.g., 20% 4-methylpiperidine in DMF) and wash thoroughly with DMF.

  • Activation Mixture Preparation : In a separate vessel, dissolve 4 equivalents of this compound (relative to resin loading) in DMF or NMP.

  • Add 4 equivalents of HATU to the amino acid solution.

  • Add 8 equivalents of DIEA to the mixture.

  • Allow the activation mixture to react for at least 5 minutes at room temperature. This is an in situ activation that minimizes the time the activated species exists in solution, thereby reducing δ-lactam formation.[1][3]

  • Coupling Reaction : Add the entire activation solution to the swelled and deprotected resin.

  • Shake the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, the reaction time can be extended or performed at an elevated temperature (e.g., 37-45°C).[1][7]

  • Monitoring : After the coupling time, take a small sample of the resin and perform a Bromophenol Blue test to check for the presence of unreacted secondary amines.

  • Washing : Once the coupling is complete (or deemed sufficient), filter the resin and wash thoroughly with DMF, followed by Dichloromethane (DCM).

  • Double Coupling (Optional) : If the monitoring test indicates incomplete coupling, repeat steps 2-9 with a fresh activation mixture.[8]

Protocol 3: Monitoring Coupling Completion with Bromophenol Blue

The standard Kaiser test is unreliable for secondary amines like N-methylated residues. The Bromophenol Blue test is a suitable alternative.[3]

Materials:

  • Test Solution: 250 mg of bromophenol blue dissolved in 50 mL of DMF.

  • Small sample of peptide-resin (post-coupling)

  • Methanol (B129727)

Procedure:

  • Remove a small sample of resin beads from the reaction vessel.

  • Wash the beads thoroughly with methanol to remove residual reagents and place them in a small test tube.

  • Add 1-2 drops of the Bromophenol Blue test solution.

  • Observe the color of the beads and the solution.

    • Yellow/Orange : Indicates the absence of free secondary amines; coupling is complete.[3]

    • Blue to Green : Indicates the presence of unreacted secondary amines; coupling is incomplete. Recoupling is recommended.[3]

Troubleshooting Low Coupling Efficiency

When mass spectrometry analysis reveals a deletion of the N-Me-Arg residue, a systematic troubleshooting approach is required.

G cluster_solutions1 Solutions for Steric Hindrance cluster_solutions2 Solutions for δ-Lactam Formation problem Problem Identified: Low Coupling Efficiency (e.g., Deletion Sequence in MS) cause1 Potential Cause: Steric Hindrance problem->cause1 cause2 Potential Cause: δ-Lactam Formation problem->cause2 sol1a Use Stronger Coupling Reagent (e.g., HATU, HCTU, COMU) cause1->sol1a sol1b Increase Reaction Temperature (e.g., 45°C) cause1->sol1b sol1c Perform Double Coupling cause1->sol1c sol1d Increase Coupling Time cause1->sol1d sol2a Minimize Pre-activation Time (Use in situ activation) cause2->sol2a sol2b Use Lower Excess of Base (DIEA) cause2->sol2b sol2c Optimize Solvent (e.g., DMF vs. NBP/greener alternatives) cause2->sol2c

Figure 3: Troubleshooting workflow for poor this compound coupling.

References

Application Notes and Protocols for Fmoc-N-Me-Arg(Pbf)-OH in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Arg(Pbf)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS) for the incorporation of N-methylated arginine residues into bioactive peptides. N-methylation of the peptide backbone is a key chemical modification strategy to enhance the pharmacological properties of peptide-based therapeutics. This modification can lead to increased proteolytic stability, improved membrane permeability, and controlled conformation, ultimately resulting in peptides with enhanced oral bioavailability and in vivo half-life.[1]

The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions. The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group effectively protects the guanidino side chain of arginine, preventing side reactions during synthesis and allowing for deprotection under acidic conditions during the final cleavage step.[1][2]

These application notes provide detailed protocols and data for the efficient use of this compound in the synthesis of bioactive peptides, including neurotensin (B549771) analogues and dengue virus protease inhibitors.

Data Presentation: Coupling Efficiency and Peptide Purity

The successful incorporation of the sterically hindered this compound residue is highly dependent on the choice of coupling reagent. The following table summarizes a comparative analysis of commonly used coupling reagents for this purpose. The data is a synthesis of results from multiple studies to provide a comparative overview, as direct comparative studies on this specific N-methylated amino acid are limited. Higher efficiency is generally observed with uronium/aminium and phosphonium (B103445) salt-based reagents over carbodiimides.

Coupling ReagentAdditiveBaseSolventTypical Coupling TimeReported Purity/YieldKey Considerations
HATU HOAtDIPEADMF30-60 min>95% PurityHighly efficient for hindered couplings, faster reaction rates.[3][4]
HBTU HOBtDIPEADMF60-120 min~90-95% PurityA robust and cost-effective option for many standard couplings.[3]
PyBOP HOBtDIPEADMF60-120 min~90-95% PurityByproducts are generally less problematic than carbodiimide-based reagents.
COMU NoneDIPEADMF15-45 min>98% PurityHigh coupling efficiency, reduced risk of epimerization, and safer handling.[5]
DIC/HOBt HOBtNoneDMF/DCM2-4 hoursVariableProne to racemization and side reactions with hindered amino acids.[6]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Bioactive Peptide

This protocol outlines the manual synthesis of a generic bioactive peptide containing an N-methylated arginine residue using this compound.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (or other selected coupling reagent)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue color), repeat the coupling step.

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using this compound. Due to steric hindrance, a longer coupling time (2-4 hours) or a double coupling may be necessary. The use of COMU as a coupling reagent is highly recommended for this step.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9][10][11]

    • Analyze the purified peptide by mass spectrometry to confirm its molecular weight.[7][12]

Protocol 2: Synthesis of a Neurotensin Analogue [N-Me-Arg8]-NT(8-13)

This protocol describes the synthesis of a neurotensin analogue where the arginine at position 8 is N-methylated.

Peptide Sequence: H-Arg(N-Me)-Arg-Pro-Tyr-Ile-Leu-OH

Procedure: Follow the general SPPS protocol (Protocol 1) with the following specific considerations:

  • Resin: Use a Wang or 2-chlorotrityl chloride resin suitable for synthesizing a C-terminal carboxylic acid.

  • Amino Acid Sequence: The coupling order will be Leu, Ile, Tyr(tBu), Pro, Arg(Pbf), and finally this compound.

  • Coupling of this compound: Use HATU or COMU for efficient coupling. A double coupling is recommended to ensure high yield.

  • Cleavage: Use a TFA cleavage cocktail appropriate for the chosen resin.

Mandatory Visualizations

experimental_workflow resin Resin Swelling (DMF) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA/DMF) deprotection->coupling Repeat for each standard AA n_me_coupling This compound Coupling deprotection->n_me_coupling wash Washing (DMF, DCM) coupling->wash n_me_coupling->wash wash->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) wash->cleavage After final AA purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS) purification->analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

neurotensin_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NT Neurotensin (or Analogue) NTS1 NTS1 Receptor NT->NTS1 NTS2 NTS2 Receptor NT->NTS2 Gq Gαq NTS1->Gq Gi Gαi NTS1->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC MAPK MAPK Pathway PKC->MAPK AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP inhibition

Caption: Simplified neurotensin signaling pathway.[13][14][15][16][17]

dengue_protease_inhibition cluster_virus Dengue Virus Replication polyprotein Viral Polyprotein ns2b_ns3 NS2B-NS3 Protease (Catalytic Triad: His51, Asp75, Ser135) polyprotein->ns2b_ns3 Cleavage viral_proteins Functional Viral Proteins ns2b_ns3->viral_proteins replication Viral Replication viral_proteins->replication inhibitor Peptide Inhibitor (e.g., containing N-Me-Arg) inhibitor->ns2b_ns3 Inhibition

References

Application Notes and Protocols: Incorporation of N-Methylated Arginine into Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of arginine is a critical post-translational modification (PTM) that plays a significant role in numerous cellular processes, including signal transduction, gene regulation, and protein-protein interactions.[1][2][3] In the realm of peptide-based drug development, the incorporation of N-methylated arginine residues into peptide chains is a key strategy to enhance therapeutic properties. This modification can improve metabolic stability, increase cell permeability, and modulate biological activity.[4][5][6] N-methylation reduces the peptide's ability to act as a hydrogen bond donor, which can decrease desolvation energy costs for crossing cell membranes and protect against proteolytic degradation.[6][7]

This document provides detailed application notes and protocols for the incorporation, analysis, and application of N-methylated arginine in peptide chains, tailored for researchers in both academic and industrial settings.

Part 1: Methods for Incorporating N-Methylated Arginine

The incorporation of N-methylated arginine can be achieved through chemical synthesis, enzymatic modification, or advanced ribosomal synthesis techniques. The choice of method depends on the specific research goals, desired methylation pattern, and scale of production.

Chemical Synthesis

Chemical synthesis is the most direct and versatile approach for producing peptides with precisely placed N-methylated arginine residues. This is typically accomplished during Solid-Phase Peptide Synthesis (SPPS).

  • Using N-methylated Building Blocks: The most straightforward method involves using commercially available or custom-synthesized Fmoc-protected N-methylated arginine derivatives. These building blocks are incorporated into the growing peptide chain using standard coupling reagents. However, coupling onto the sterically hindered N-methylated amine can be challenging and may require optimized conditions, such as microwave assistance or specialized coupling reagents like pivaloyl mixed anhydrides.[4][8]

  • On-Resin N-Methylation: An alternative to using pre-methylated building blocks is to perform the methylation reaction directly on the resin-bound peptide. This multi-step process involves protecting the N-terminal α-amine, methylating the amide nitrogen, and then deprotecting the α-amine to allow for further chain elongation.[9][10] This method allows for a "methyl scan" of a bioactive peptide to identify key positions where methylation is beneficial.[4]

G cluster_0 Method 1: Pre-methylated Building Blocks cluster_1 Method 2: On-Resin Methylation start1 Start SPPS couple_normal Couple standard Fmoc-AA-OH start1->couple_normal deprotect1 Fmoc Deprotection couple_normal->deprotect1 couple_methyl Couple Fmoc-Arg(Pbf)-N(Me)-OH deprotect1->couple_methyl deprotect2 Fmoc Deprotection couple_methyl->deprotect2 continue_synthesis1 Continue Synthesis deprotect2->continue_synthesis1 cleave1 Cleave & Purify continue_synthesis1->cleave1 end1 N-Methylated Peptide cleave1->end1 start2 Synthesize Peptide up to target residue sulfonylation 1. Sulfonylation (o-NBS-Cl) start2->sulfonylation methylation 2. Methylation (DBU, Me₂SO₄) sulfonylation->methylation desulfonylation 3. Desulfonylation (TBA-ME) methylation->desulfonylation continue_synthesis2 Continue Synthesis desulfonylation->continue_synthesis2 cleave2 Cleave & Purify continue_synthesis2->cleave2 end2 N-Methylated Peptide cleave2->end2

Diagram 1. Workflows for chemical synthesis of N-methylated peptides.
Enzymatic Methylation

Post-synthesis enzymatic methylation mimics the natural biological process. Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues within proteins and peptides.[2][11]

  • Type I PRMTs (PRMT1, 2, 3, 4, 6, 8): Catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[12][13]

  • Type II PRMTs (PRMT5, 9): Catalyze the formation of MMA and symmetric dimethylarginine (sDMA).[12][13]

  • Type III PRMTs (PRMT7): Catalyze the formation of only MMA.[13][14]

This method is highly specific, often targeting arginine residues within particular consensus sequences, such as glycine-arginine-rich (GAR) motifs.[2][3][15] In vitro methylation assays can be used to introduce methyl groups into synthetic peptides containing these motifs.

G SAM SAM (S-Adenosylmethionine) PRMT_I Type I PRMTs (PRMT1, 4, 6...) SAM->PRMT_I CH₃ donor PRMT_II Type II PRMTs (PRMT5) SAM->PRMT_II CH₃ donor PRMT_III Type III PRMTs (PRMT7) SAM->PRMT_III CH₃ donor SAH SAH (S-Adenosylhomocysteine) Peptide Peptide Substrate (with Arginine) MMA Monomethylarginine (MMA) Peptide->MMA PRMT I, II, or III ADMA Asymmetric Dimethylarginine (aDMA) MMA->ADMA Type I PRMTs SDMA Symmetric Dimethylarginine (sDMA) MMA->SDMA Type II PRMTs PRMT_I->SAH PRMT_II->SAH PRMT_III->SAH

Diagram 2. The role of Protein Arginine Methyltransferases (PRMTs).
Ribosomal Synthesis

Recent advances in synthetic biology have enabled the ribosomal incorporation of N-methylated amino acids. These methods utilize engineered ribosomes, codon reassignment technology, and modified elongation factors to produce peptides containing N-methylated residues in cell-free translation systems.[16][17] While powerful, this approach is technically complex and often results in lower yields compared to chemical synthesis, especially for sterically hindered N-methylated amino acids like N-methyl arginine.[16]

Method Advantages Disadvantages Best For
Chemical (Building Blocks) Site-specific control; High purity; Scalable.[8]Cost of building blocks; Difficult couplings.[4]Precise placement of single or multiple N-methyl Arg residues.
Chemical (On-Resin) Cost-effective; Useful for "methyl scanning".[4][10]Multiple reaction steps; Potential for side reactions.[18]Screening multiple methylation sites on a single peptide sequence.
Enzymatic (PRMTs) High specificity; Mimics biological process.[15]Requires specific recognition motifs; Limited to PRMT substrates.[2]Studying biological function; Modifying peptides with GAR motifs.
Ribosomal Synthesis Potential for high-throughput library generation.Technically complex; Low yields for some residues.[16]Research-scale production of N-methylated peptide libraries.
Table 1. Comparison of Methods for Incorporating N-Methylated Arginine.

Part 2: Analysis and Characterization

Confirming the successful incorporation and precise location of N-methylated arginine is critical. Mass spectrometry (MS) is the primary analytical tool for this purpose.

Mass Spectrometry (MS) Analysis

High-resolution MS can easily detect the mass shift corresponding to methylation (+14.02 Da for monomethylation, +28.03 Da for dimethylation).[12] However, localizing the modification and distinguishing between asymmetric (aDMA) and symmetric (sDMA) dimethylation requires tandem MS (MS/MS) fragmentation.

  • Collision-Induced Dissociation (CID): Often leads to the neutral loss of the labile methyl groups, which can complicate backbone fragmentation and localization. However, CID can produce characteristic neutral losses that help distinguish between methylation types.[19]

  • Electron Transfer Dissociation (ETD): ETD is often superior for localizing modifications in arginine-rich peptides. It preserves the modification by fragmenting the peptide backbone, producing c- and z-type ions that provide clear sequence information.[19]

Enrichment Strategies for Proteomic Samples

When analyzing N-methylated peptides from complex biological samples, an enrichment step is necessary due to their low abundance.

  • Immunoenrichment: Utilizes antibodies specific to monomethylarginine (MMA) or dimethylarginine to isolate modified peptides.[1]

  • Chromatographic Enrichment: Arginine-methylated peptides are typically highly basic and hydrophilic. This property can be exploited for enrichment using techniques like Strong Cation Exchange (SCX) or Hydrophilic Interaction Liquid Chromatography (HILIC), with HILIC often being the most effective method.[20]

G start Complex Sample (e.g., Cell Lysate) digest Proteolytic Digestion (e.g., Trypsin) start->digest enrich Enrichment of Methylated Peptides digest->enrich lcms LC-MS/MS Analysis enrich->lcms Alternating CID/ETD sub_enrich data Data Analysis lcms->data result Identification and Localization of N-Methylated Arginine data->result hilic HILIC sub_enrich->hilic scx SCX sub_enrich->scx immuno Immunoaffinity sub_enrich->immuno

Diagram 3. Analytical workflow for identifying N-methylated peptides.

Part 3: Functional Consequences and Applications

The introduction of a methyl group to an arginine residue has profound effects on the peptide's physicochemical properties and its subsequent biological function.

Impact on Physicochemical Properties

While N-methylation of the guanidinium (B1211019) group does not alter the positive charge, it introduces significant changes.[21][22]

  • Increased Hydrophobicity: The addition of methyl groups increases the nonpolar surface area, making the residue more hydrophobic. This is a key factor in improving membrane permeability.[21]

  • Steric Hindrance: The bulkier methylated group can disrupt or alter protein-protein and protein-nucleic acid interactions.[23]

  • Reduced Hydrogen Bonding: Methylation of the guanidino nitrogen atoms removes potential hydrogen bond donors, which can weaken interactions with binding partners or reduce the energy required for desolvation.[7][23]

  • Conformational Rigidity: Nα-methylation of the peptide backbone introduces conformational constraints that can stabilize specific secondary structures.[7]

Property Unmodified Arginine Monomethylarginine (MMA) Dimethylarginine (aDMA/sDMA) Reference
Charge +1+1+1[21][22]
pKa ~14.2~14.2~14.2[22]
Hydrophobicity (logP) -0.340.180.56 (aDMA), 0.70 (sDMA)[21]
H-Bond Donors 543 (aDMA), 4 (sDMA)[21]
Volume Increase Baseline+17%+33% (aDMA), +34% (sDMA)[21]
Table 2. Physicochemical Properties of Unmodified vs. N-Methylated Arginine.
Applications in Drug Development

The unique properties of N-methylated arginine make it a valuable tool in peptide drug design.

  • Enhanced Stability and Bioavailability: N-methylation, particularly on the peptide backbone (Nα-methylation), can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in vivo.[4][6] The increased hydrophobicity also contributes to improved oral availability and cell permeability.[5][7]

  • Improved Cell Penetration: Arginine-rich cell-penetrating peptides (CPPs) are widely used to deliver cargo into cells. Nα-methylation of these peptides can enhance their cell penetration efficacy, likely by increasing their ability to partition into the lipid bilayer.[7][24][25]

  • Modulation of Target Affinity: The steric and electronic changes induced by methylation can be used to fine-tune the binding affinity and specificity of a peptide for its biological target.[4][15] For example, methylation of an RGD peptide sequence was shown to inhibit its binding to integrins.[15]

G Peptide Standard Therapeutic Peptide Methylation Incorporate N-Methyl Arginine Peptide->Methylation ImprovedPeptide N-Methylated Peptide Methylation->ImprovedPeptide Stability Increased Proteolytic Stability ImprovedPeptide->Stability Permeability Enhanced Cell Permeability ImprovedPeptide->Permeability Affinity Modulated Target Affinity/Specificity ImprovedPeptide->Affinity Outcome Improved Pharmacokinetics & Therapeutic Efficacy Stability->Outcome Permeability->Outcome Affinity->Outcome

Diagram 4. Benefits of N-methylation in peptide drug development.

Experimental Protocols

Protocol 1: On-Resin Nα-Methylation of a Peptide

This protocol is adapted from methods described for SPPS and allows for the N-methylation of the N-terminal residue of a resin-bound peptide.[10][18]

Materials:

  • Fmoc-protected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate (B86663) (Me₂SO₄)

  • Thio-beta-mercaptoethanol (TBA-ME)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Sulfonylation: a. Prepare a solution of o-NBS-Cl (5 eq) and 2,4,6-collidine (10 eq) in DMF. b. Add the solution to the resin and shake at room temperature for 1-2 hours. c. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Methylation: a. Prepare a solution of DBU (5 eq) and Me₂SO₄ (10 eq) in DMF. b. Add the solution to the resin and shake at room temperature for 1-2 hours. c. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Desulfonylation: a. Prepare a solution of TBA-ME (10 eq) and K₂CO₃ (5 eq) in DMF. b. Add the solution to the resin and shake at room temperature for 30 minutes. c. Repeat the desulfonylation step once more. d. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Continuation: The resin now has an N-methylated N-terminal residue and is ready for the coupling of the next amino acid or for cleavage and purification.

Protocol 2: In Vitro Enzymatic Methylation using PRMT1

This protocol describes a general method for the in vitro methylation of a peptide substrate containing a PRMT1 recognition site.[15][19]

Materials:

  • Recombinant human PRMT1

  • Peptide substrate (e.g., a peptide containing a GAR motif)

  • S-(5’-Adenosyl)-L-methionine iodide (SAM) or ³H-labeled SAM for radioactive detection

  • Methylation buffer: 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA

  • Quenching solution: 10% Trichloroacetic acid (TCA) or 8 M Guanidine-HCl

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Peptide substrate (to a final concentration of 10-50 µM)

    • Recombinant PRMT1 (to a final concentration of 100-500 nM)

    • Methylation buffer

    • Nuclease-free water to the final volume

  • Initiate Reaction: Add SAM to a final concentration of 100-200 µM to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.

  • Quench Reaction: Stop the reaction by adding an equal volume of quenching solution or by heating at 95°C for 5 minutes.

  • Analysis:

    • For Radioactive Detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash with 75 mM phosphoric acid, and measure incorporated radioactivity using a scintillation counter.

    • For MS Analysis: Desalt the quenched reaction mixture using a C18 ZipTip. Elute the peptide and analyze directly by LC-MS/MS to confirm methylation and identify the modified site.

Protocol 3: HILIC Enrichment of N-Methylated Peptides

This protocol provides a method for enriching hydrophilic N-methylated peptides from a complex tryptic digest.[20]

Materials:

  • Tryptic digest of a protein sample

  • HILIC material (e.g., Poly-LC Poly-Hydroxyethyl A)

  • HILIC Buffer A: 0.1% Trifluoroacetic acid (TFA) in water

  • HILIC Buffer B: 0.1% TFA in 90% Acetonitrile (ACN)

  • Elution Buffer: 50% ACN, 0.1% TFA

Procedure:

  • Sample Preparation: Lyophilize the tryptic digest and resuspend it in HILIC Buffer B.

  • Column Equilibration: Equilibrate a packed HILIC tip or column with HILIC Buffer B.

  • Loading: Load the resuspended peptide sample onto the equilibrated HILIC column. Hydrophobic peptides will flow through.

  • Washing: Wash the column with several volumes of HILIC Buffer B to remove all remaining non-hydrophilic peptides.

  • Elution: Elute the bound hydrophilic (and likely methylated) peptides using a step gradient of decreasing ACN concentration (e.g., using Elution Buffer).

  • Analysis: Lyophilize the eluted fractions and resuspend in 0.1% formic acid for LC-MS/MS analysis.

References

Application Notes and Protocols: Solubility of Fmoc-N-Me-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-N-Me-Arg(Pbf)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of N-methylated arginine residues. The Nα-methylation can impart peptides with increased resistance to proteolytic degradation and improved pharmacokinetic properties. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group provides robust protection for the guanidino side chain, which is readily removable under mild acidic conditions. A thorough understanding of the solubility of this derivative in various organic solvents is paramount for its effective use in peptide synthesis and other drug development applications, ensuring efficient coupling reactions and preventing issues such as aggregation and incomplete synthesis. This document provides a summary of the solubility of this compound in a range of common solvents and a detailed protocol for its experimental determination.

Data Presentation: Solubility of this compound

The solubility of this compound was determined in several common organic solvents. The following table summarizes the quantitative and qualitative solubility data.

SolventChemical FormulaMolar Mass ( g/mol )Solubility (mg/mL)Molarity (M)Observations
Dimethylformamide (DMF)C₃H₇NO73.09~331.4~0.5Clearly soluble[1]
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS78.13>175>0.26Freely soluble
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13High-Expected to be highly soluble based on structural similarity to DMF
Dichloromethane (DCM)CH₂Cl₂84.93Low-Limited solubility is typical for many Fmoc-amino acids[2]
Acetonitrile (ACN)C₂H₃N41.05~1~0.0015Soluble at low concentrations for analytical purposes[3]
Tetrahydrofuran (THF)C₄H₈O72.11Low-Expected to have limited solubility
Methanol (MeOH)CH₄O32.04Slight-Slightly soluble[]

Note: Some data for solvents other than DMF and DMSO are based on the solubility of the closely related compound Fmoc-Arg(Pbf)-OH and general trends for Fmoc-protected amino acids, as specific quantitative data for this compound is limited. Solubility should be confirmed empirically for specific applications.

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium (thermodynamic) solubility of this compound in a given solvent.

Materials:

  • This compound (solid powder)

  • Solvents of interest (e.g., DMF, DMSO, NMP, DCM, ACN, THF, Methanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent (e.g., 2 mL). An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or use a magnetic stirrer to agitate the slurries at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended. Preliminary experiments can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the filtered sample and the standard solutions by a validated analytical method, such as HPLC with UV detection.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in mg/mL and Molarity (M).

    • Record the temperature at which the solubility was determined.

Visualizations

experimental_workflow Workflow for Solubility Determination start Start prep_solvent Prepare High-Purity Solvents start->prep_solvent add_solid Add Excess this compound to Solvent prep_solvent->add_solid equilibrate Equilibrate at Constant Temperature (24-48h Agitation) add_solid->equilibrate sediment Sedimentation / Centrifugation equilibrate->sediment filter Filter Supernatant (0.22 µm) sediment->filter hplc Analyze via HPLC filter->hplc quantify Quantify Concentration (using Calibration Curve) hplc->quantify report Report Solubility Data (mg/mL, M) quantify->report end End report->end

References

Application Notes and Protocols for the Synthesis of Neurotensin-Derived NTS1 Ligands Using Fmoc-N-Me-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (B549771) (NT) is a 13-amino acid neuropeptide that exerts its effects through three receptor subtypes, with the neurotensin receptor 1 (NTS1) being a significant target in neuroscience and oncology. The native peptide's therapeutic potential is limited by its poor metabolic stability. Chemical modifications, such as N-methylation of the peptide backbone, can enhance resistance to enzymatic degradation, thereby improving pharmacokinetic properties. This document provides detailed protocols for the synthesis of N-methylated neurotensin(8-13) (B549770) analogs using Fmoc-N-Me-Arg(Pbf)-OH via solid-phase peptide synthesis (SPPS), along with methods for their characterization and biological evaluation.

NTS1 Receptor Signaling Pathway

Activation of the NTS1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Ligand binding to NTS1 can lead to the activation of multiple G protein subtypes, including Gαq, Gαi/o, and Gα13.[1] This triggers downstream effector systems, resulting in the production of second messengers like inositol (B14025) phosphates and the modulation of cyclic AMP (cAMP) levels.[1] Furthermore, NTS1 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, and induce the recruitment of β-arrestins, which play a role in receptor desensitization and internalization.[1]

NTS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NTS1 NTS1 Receptor Gq Gαq NTS1->Gq Activates Gi Gαi/o NTS1->Gi Activates beta_arrestin β-Arrestin NTS1->beta_arrestin Recruits PLC PLCβ Gq->PLC AC Adenylyl Cyclase Gi->AC ERK ERK1/2 Activation Gi->ERK c-Src dependent Internalization Receptor Internalization beta_arrestin->Internalization IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->ERK cAMP ↓ cAMP AC->cAMP Ligand NTS1 Ligand (e.g., N-Me-Arg-NT(8-13)) Ligand->NTS1 Binds

Caption: NTS1 Receptor Signaling Cascade.

Synthesis of N-Methylated Neurotensin(8-13) Analogs

The synthesis of neurotensin analogs incorporating N-methylated arginine is achieved using an automated peptide synthesizer following the Fmoc/tBu strategy.

Materials and Reagents
  • Resin: Pre-loaded Fmoc-Leu-Wang resin

  • Amino Acids:

    • Fmoc-Arg(Pbf)-OH

    • This compound

    • Fmoc-Pro-OH

    • Fmoc-Tyr(tBu)-OH

    • Fmoc-Ile-OH

    • Fmoc-Tle-OH (tert-butylglycine)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • OxymaPure

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents:

    • DMF (N,N-Dimethylformamide)

    • NMP (N-Methyl-2-pyrrolidone)

    • DCM (Dichloromethane)

  • Deprotection Reagent: 20% Piperidine (B6355638) in DMF/NMP

  • Cleavage Cocktail:

    • TFA (Trifluoroacetic acid) / H₂O (95:5, v/v)

    • TFA / TIS (Triisopropylsilane) / H₂O (95:2.5:2.5, v/v/v)

  • Precipitation/Washing: Diethyl ether

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a representative N-methylated neurotensin(8-13) analog, H-[N-Me-Arg⁸, Tle¹²]-NT(8-13)-OH.

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in a mixture of DMF/NMP (80:20, v/v) for 30 minutes at room temperature.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF/NMP (80:20, v/v).

    • Agitate for 8-10 minutes at room temperature.

    • Drain the solution and repeat the treatment for another 8-10 minutes.

    • Wash the resin thoroughly with DMF/NMP (5 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution by dissolving the Fmoc-amino acid (e.g., Fmoc-Tle-OH, 4-5 equivalents), HBTU/HOBt (4-5 equivalents), and DIPEA (8-10 equivalents) in DMF/NMP. For this compound, use anhydrous solvents.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at 35°C. For sterically hindered amino acids like this compound, a double coupling (repeating the coupling step) is recommended.[2]

    • Wash the resin with DMF/NMP (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Tyr(tBu), Pro, Arg(Pbf), and finally this compound.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile (B52724) mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze for purity by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy solid.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.

    • Assess the purity by analytical RP-HPLC (purity should be >95%).

Experimental Workflow

The overall process for developing novel NTS1 ligands involves a multi-step workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Binding_Assay NTS1 Receptor Binding Assay (Ki) Characterization->Binding_Assay Stability_Assay Plasma Stability Assay (t½) Binding_Assay->Stability_Assay Functional_Assay Functional Assays (e.g., Ca²⁺ mobilization) Stability_Assay->Functional_Assay Biodistribution Biodistribution Studies Functional_Assay->Biodistribution PET_Imaging PET Imaging (with radiolabeled analogs) Biodistribution->PET_Imaging PD_Models Pharmacodynamic Models (e.g., analgesia, hypothermia) PET_Imaging->PD_Models

Caption: Workflow for NTS1 Ligand Development.

Quantitative Data Summary

The incorporation of N-methylated arginine and other modifications can significantly impact the NTS1 receptor affinity and metabolic stability of neurotensin(8-13) analogs.

Compound/AnalogSequenceNTS1R Affinity (Kᵢ, nM)Plasma Half-life (t½)
NT(8-13) H-Arg-Arg-Pro-Tyr-Ile-Leu-OH1.3< 5 min
[N-Me-Arg⁸]-NT(8-13) H-[N-Me-Arg]-Arg-Pro-Tyr-Ile-Leu-OH1.8~ 8.4 min
[N-Me-Arg⁹]-NT(8-13) H-Arg-[N-Me-Arg]-Pro-Tyr-Ile-Leu-OH7.9> 48 h
[N-Me-Arg⁸, Tle¹²]-NT(8-13) H-[N-Me-Arg]-Arg-Pro-Tyr-Tle-Leu-OH1.2> 48 h
[N-Me-Arg⁹, Tle¹²]-NT(8-13) H-Arg-[N-Me-Arg]-Pro-Tyr-Tle-Leu-OH1.9> 48 h

Data adapted from Schindler et al., ACS Med. Chem. Lett. 2019.[1]

Application Notes

  • Handling this compound: This amino acid derivative can be sterically hindered. The use of potent coupling reagents like HBTU or HATU and extended coupling times or double coupling is recommended to ensure efficient incorporation into the peptide chain.[2]

  • Solvent Choice: The use of anhydrous solvents (DMF, NMP) is crucial during the coupling of this compound to prevent premature hydrolysis of the activated amino acid.[2]

  • Purification Strategy: N-methylated peptides can sometimes exhibit different chromatographic behavior compared to their non-methylated counterparts. Optimization of the RP-HPLC gradient may be necessary to achieve high purity.

  • Stability Assessment: The primary goal of N-methylation is to enhance stability. It is essential to perform in vitro plasma stability assays to confirm the improved resistance to proteolytic degradation.

  • Structure-Activity Relationship (SAR): The position of N-methylation can significantly influence both receptor affinity and stability. As shown in the data table, N-methylation at Arg⁹ resulted in a greater stability enhancement than at Arg⁸, albeit with a slight decrease in affinity. Combining N-methylation with other modifications, such as the substitution of Ile¹² with Tle¹², can lead to ligands with both high affinity and exceptional stability.[1]

References

Application Notes: Fmoc-N-Me-Arg(Pbf)-OH in the Preparation of Tetrapeptide Aldehyde Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Arg(Pbf)-OH is a critical building block for the synthesis of advanced peptide-based therapeutics, particularly in the development of enzyme inhibitors. The incorporation of an N-methylated arginine residue can significantly enhance the pharmacokinetic properties of a peptide by increasing its stability against proteolytic degradation.[1] This modification, combined with a C-terminal aldehyde "warhead," creates potent transition-state analogue inhibitors for various proteases. This document provides detailed protocols and data related to the application of this compound in the solid-phase synthesis of tetrapeptide aldehyde inhibitors, with a focus on targeting the Dengue Virus NS2B/NS3 protease, a key enzyme in the viral replication cycle.

Advantages of Incorporating this compound

The use of this compound offers several advantages in the design of peptide-based inhibitors:

  • Enhanced Proteolytic Stability: The N-methylation of the peptide backbone sterically hinders the approach of proteases, leading to a longer in vivo half-life.[1]

  • Improved Cell Permeability: In some cases, N-methylation can improve the membrane permeability of peptides.

  • Conformational Constraint: The N-methyl group can restrict the conformational freedom of the peptide backbone, potentially leading to a more favorable binding conformation with the target enzyme.

  • Pbf Protecting Group: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group provides robust protection for the arginine side chain during synthesis and is readily cleaved under standard acidic conditions.[1]

Application: Inhibition of Dengue Virus NS2B/NS3 Protease

The Dengue Virus (DENV) NS2B/NS3 protease is a serine protease essential for the cleavage of the viral polyprotein, a critical step in the virus's life cycle. Inhibition of this enzyme blocks viral replication, making it a prime target for antiviral drug development. Tetrapeptide aldehydes designed to mimic the natural substrate of the protease have shown promise as inhibitors. A common lead sequence for these inhibitors is Bz-Nle-Lys-Arg-Arg-H. The incorporation of N-methylated arginine at the P1 or P2 position of such sequences is a strategy to improve their drug-like properties.

Dengue Virus Polyprotein Processing by NS2B/NS3 Protease

DENV_Protease_Pathway DENV_Polyprotein DENV Polyprotein NS2B_NS3_Protease NS2B/NS3 Protease DENV_Polyprotein->NS2B_NS3_Protease Substrate Structural_Proteins Structural Proteins (C, prM, E) NS2B_NS3_Protease->Structural_Proteins Cleavage Non_Structural_Proteins Non-Structural Proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5) NS2B_NS3_Protease->Non_Structural_Proteins Cleavage Viral_Replication Viral Replication Structural_Proteins->Viral_Replication Non_Structural_Proteins->Viral_Replication Tetrapeptide_Aldehyde Tetrapeptide Aldehyde Inhibitor Tetrapeptide_Aldehyde->NS2B_NS3_Protease Inhibition Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_peptide_assembly Peptide Assembly (SPPS) cluster_modification_cleavage Modification and Cleavage cluster_final_product Final Product Resin_Swelling 1. Resin Swelling (e.g., Rink Amide Resin) Fmoc_Deprotection_Initial 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection_Initial Coupling_AA1 3. Coupling of First AA (e.g., Fmoc-Arg(Pbf)-OH) Fmoc_Deprotection_Initial->Coupling_AA1 Fmoc_Deprotection_Cycle 4. Fmoc Deprotection Coupling_AA1->Fmoc_Deprotection_Cycle Coupling_NMe_Arg 5. Coupling of this compound (Special Conditions) Fmoc_Deprotection_Cycle->Coupling_NMe_Arg Fmoc_Deprotection_NMe 6. Fmoc Deprotection Coupling_NMe_Arg->Fmoc_Deprotection_NMe Coupling_AA3_4 7. Coupling of Subsequent AAs (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Nle-OH) Fmoc_Deprotection_NMe->Coupling_AA3_4 N_Terminal_Capping 8. N-Terminal Capping (e.g., Benzoic Anhydride) Coupling_AA3_4->N_Terminal_Capping Reduction 9. Reduction of Amide to Alcohol (e.g., LiBH4) N_Terminal_Capping->Reduction Oxidation 10. Oxidation to Aldehyde (e.g., Dess-Martin Periodinane) Reduction->Oxidation Cleavage 11. Cleavage and Deprotection (TFA Cocktail) Oxidation->Cleavage Purification 12. Purification (RP-HPLC) Cleavage->Purification Analysis 13. Analysis (LC-MS, NMR) Purification->Analysis

References

Application of Fmoc-N-Me-Arg(Pbf)-OH in PET Imaging: A Focus on Neurotensin Receptor 1 (NTS1R) Targeted Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Arg(Pbf)-OH, an N-α-methylated and side-chain protected arginine derivative, is a critical building block in solid-phase peptide synthesis (SPPS) for the development of advanced Positron Emission Tomography (PET) imaging agents. Its application is particularly notable in the synthesis of metabolically stabilized peptide-based tracers, such as those targeting the neurotensin (B549771) receptor subtype 1 (NTS1R), which is overexpressed in various cancers. The N-methylation of the peptide backbone at the arginine residue can enhance proteolytic stability and improve pharmacokinetic properties of the resulting radiopharmaceutical, leading to better in vivo performance. This document provides detailed application notes and protocols for the use of this compound in the synthesis and radiolabeling of a 68Ga-labeled neurotensin-derived PET tracer for imaging NTS1R-expressing tumors.

Signaling Pathway of Neurotensin Receptor 1 (NTS1R)

Neurotensin (NT), a 13-amino acid neuropeptide, exerts its biological effects by binding to its receptors, primarily NTS1R. In cancer cells, activation of NTS1R can trigger downstream signaling cascades that promote cell proliferation, survival, and migration. The development of PET tracers targeting NTS1R allows for the non-invasive visualization and quantification of this receptor in vivo, which can be valuable for cancer diagnosis, staging, and monitoring treatment response.

NTS1R_Signaling_Pathway NTS1R Signaling Pathway in Cancer cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NTS1R NTS1R G_protein Gq/11 NTS1R->G_protein Activation NT Neurotensin NT->NTS1R Binding PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Cell_Proliferation Cell Proliferation & Survival MAPK_pathway->Cell_Proliferation

Caption: NTS1R signaling cascade in cancer cells.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a DOTA-conjugated Neurotensin Analog

This protocol describes the manual synthesis of a DOTA-conjugated neurotensin (8-13) analog with N-terminal methylation at the first arginine residue, based on the Fmoc/tBu strategy.

Materials:

  • This compound

  • Other Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Leu-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DOTA-tris(tBu)ester

  • N,N-Diisopropylethylamine (DIPEA)

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • For the coupling of This compound , extend the coupling time to 4 hours or perform a double coupling to ensure complete reaction.

  • Capping (Optional): After each coupling step, cap any unreacted amino groups with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • DOTA Conjugation:

    • After the final Fmoc deprotection, couple DOTA-tris(tBu)ester (1.5 equivalents) to the N-terminus of the peptide using HATU (1.5 equivalents) and DIPEA (3 equivalents) in DMF. Let the reaction proceed overnight.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification and Characterization:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide by preparative reverse-phase HPLC.

    • Characterize the purified peptide by analytical HPLC and mass spectrometry.

SPPS_Workflow Solid-Phase Peptide Synthesis Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Leu-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Ile-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-Tyr(tBu)-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling4 Couple Fmoc-Pro-OH Deprotection4->Coupling4 Wash4 Wash Coupling4->Wash4 Deprotection5 Fmoc Deprotection Wash4->Deprotection5 Coupling5 Couple Fmoc-Arg(Pbf)-OH Deprotection5->Coupling5 Wash5 Wash Coupling5->Wash5 Deprotection6 Fmoc Deprotection Wash5->Deprotection6 Coupling6 Couple this compound Deprotection6->Coupling6 Wash6 Wash Coupling6->Wash6 Deprotection7 Final Fmoc Deprotection Wash6->Deprotection7 DOTA_Coupling Couple DOTA-tris(tBu)ester Deprotection7->DOTA_Coupling Cleavage Cleavage & Deprotection (TFA/TIS/H2O) DOTA_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (HPLC, MS) Purification->Characterization

Caption: SPPS workflow for a DOTA-neurotensin analog.

II. 68Ga-Radiolabeling of the DOTA-conjugated Peptide

This protocol describes the manual radiolabeling of the DOTA-peptide with 68Ga eluted from a 68Ge/68Ga generator.

Materials:

  • 68Ge/68Ga generator

  • DOTA-conjugated neurotensin analog

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Sterile filters (0.22 µm)

  • Radio-HPLC system for quality control

Procedure:

  • 68Ga Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl₃.

  • Reaction Mixture Preparation:

    • In a sterile reaction vial, add 10-20 µg of the DOTA-conjugated peptide.

    • Add sodium acetate buffer to adjust the pH of the reaction mixture to 3.5-4.5.

  • Radiolabeling Reaction:

    • Add the 68GaCl₃ eluate to the reaction vial.

    • Incubate the reaction mixture at 95°C for 10 minutes.

  • Purification:

    • Condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unreacted 68Ga.

    • Elute the 68Ga-DOTA-peptide with a small volume of 50% ethanol in sterile water.

  • Quality Control:

    • Determine the radiochemical purity and specific activity of the final product using radio-HPLC.

    • Perform a sterile filtration of the final product.

Radiolabeling_Workflow 68Ga-Radiolabeling Workflow Generator 68Ge/68Ga Generator Elution Elute with 0.1 M HCl to get 68GaCl3 Generator->Elution Reaction Reaction Vial Elution->Reaction Peptide DOTA-Peptide (10-20 µg) Peptide->Reaction Buffer Sodium Acetate Buffer (pH 4.5) Buffer->Reaction Heating Incubate at 95°C for 10 min Reaction->Heating Purification Purification (C18 Sep-Pak) Heating->Purification QC Quality Control (Radio-HPLC) Purification->QC Final_Product [68Ga]Ga-DOTA-Peptide QC->Final_Product

Caption: Workflow for 68Ga-radiolabeling of a DOTA-peptide.

Quantitative Data Summary

The following table summarizes key quantitative data for a 68Ga-labeled neurotensin analog ([68Ga]Ga-DOTA-NT-20.3) synthesized using an N-methylated arginine derivative, as reported in the literature.[1]

ParameterValueReference
Radiochemical Yield 88.07% ± 1.26%[1]
Radiochemical Purity > 99%[1]
Molar Activity ≥ 54.4 GBq/µmol[1]
NTS1R Binding Affinity (IC₅₀) 7.59 ± 0.41 nM[1]
Tumor Uptake (PC3 xenografts, 1h p.i.) 4.95 ± 0.67 %ID/g[1]
Tumor-to-Muscle Ratio (1h p.i.) 12.34 ± 1.32[1]
Tumor-to-Liver Ratio (1h p.i.) 4.41 ± 0.73[1]

p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.

Discussion

The use of this compound in the synthesis of the neurotensin analog demonstrates a successful strategy to enhance the in vivo stability of the resulting PET tracer. The N-methylation of the peptide backbone at the Arg⁸ position is a key modification that contributes to resistance against enzymatic degradation. The high radiochemical yield and purity, coupled with the favorable in vivo tumor uptake and high tumor-to-background ratios, underscore the potential of this approach for developing robust peptide-based PET imaging agents. The quantitative data presented provide a benchmark for researchers developing similar NTS1R-targeted tracers. The detailed protocols offer a practical guide for the synthesis and radiolabeling of these advanced molecular imaging probes. Further optimization of the peptide sequence and the chelator-radionuclide pair may lead to even better imaging characteristics and clinical translation.

References

Troubleshooting & Optimization

overcoming aggregation with Fmoc-N-Me-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges associated with the use of Fmoc-N-Me-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is slow and incomplete. What is the primary cause?

A1: The primary cause of incomplete coupling is the significant steric hindrance presented by the N-methyl group on the alpha-amino nitrogen.[1] This methyl group physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, slowing down the formation of the peptide bond. This issue is more pronounced when coupling an amino acid to an N-methylated residue at the N-terminus of the growing peptide chain.[2]

Q2: How can I reliably monitor the completion of a coupling reaction to an N-methylated amine?

A2: Standard colorimetric tests like the ninhydrin (B49086) (Kaiser) test are unreliable for monitoring couplings to N-methylated amines as they do not react with the secondary amine to produce the characteristic color change. The recommended alternative is the bromophenol blue test .[3] A yellow color indicates a complete coupling, while a blue or green color signifies the presence of unreacted free amine, indicating an incomplete reaction.[1][3]

Q3: I've confirmed an incomplete coupling. What is the first troubleshooting step I should take?

A3: The most straightforward initial step is to perform a "double coupling."[1] This involves draining the reaction vessel after the initial coupling time and re-exposing the peptide-resin to a fresh solution of the activated this compound and coupling reagents for an equal or extended period.

Q4: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A4: High-activity coupling reagents are essential to overcome the steric hindrance. Urionium and phosphonium-based reagents are generally preferred. Reagents such as HATU, HCTU, PyBroP, and COMU have been shown to be more effective than older reagents like HBTU for coupling N-methylated amino acids.[3][4]

Q5: Can elevated temperatures or microwave synthesis improve coupling efficiency?

A5: Yes, both conventional heating and microwave-assisted synthesis can significantly improve coupling efficiency. Microwave energy is particularly effective as it can rapidly and uniformly heat the reaction, providing the necessary energy to overcome the activation barrier of sterically hindered couplings.[5] This leads to faster reaction times and higher yields. However, it is important to be aware that elevated temperatures can increase the risk of side reactions, such as δ-lactam formation from the activated arginine derivative.[6]

Q6: I am observing a significant side product that is not a deletion sequence. What could it be?

A6: A common side reaction with Fmoc-Arg(Pbf)-OH is the formation of a δ-lactam upon activation of the carboxylic acid.[7][8] This intramolecular cyclization renders the amino acid inactive for coupling, reducing the overall yield and leading to the formation of a des-Arg peptide. This can be exacerbated by prolonged activation times or elevated temperatures.

Q7: Is there a way to mitigate δ-lactam formation while still benefiting from elevated temperatures?

A7: Yes, an in situ activation strategy can be employed. This involves adding the coupling reagent (e.g., DIC) to the resin after the this compound and an additive like OxymaPure have been added and the reaction has reached the desired temperature.[7][8] This minimizes the time the amino acid is in its activated state before coupling, thereby reducing the opportunity for δ-lactam formation.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using this compound.

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Advanced Strategies cluster_3 Final Outcome start Incomplete Coupling Detected (e.g., via Bromophenol Blue Test) double_coupling Perform Double Coupling start->double_coupling First Step check1 Re-test with Bromophenol Blue double_coupling->check1 change_reagent Switch to High-Activity Coupling Reagent (HATU, COMU, PyBroP) check1->change_reagent Fail success Coupling Successful, Proceed with Synthesis check1->success Pass use_microwave Employ Microwave-Assisted Coupling change_reagent->use_microwave Combine Strategies check2 Re-test Coupling use_microwave->check2 check2->success Pass failure Consider On-Resin Methylation or Sequence Redesign check2->failure Fail

Troubleshooting workflow for incomplete coupling.

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance of N-methylated amino acids. The following table summarizes recommended reagents and conditions.

Coupling ReagentEquivalents (Reagent)Equivalents (Base, e.g., DIEA)Typical ConditionsKey Advantages
HATU 3.9 - 48Pre-activate for 5 mins; couple for 1-2 hours at RT.[2]High reactivity, widely used for difficult couplings.
COMU 36Pre-activate for 1-2 mins; couple for 1-2 hours at RT.[4]Excellent solubility and high efficiency, comparable to HATU.[4]
PyBroP 26Couple for 1 min at 0°C, then 1 hour at RT.Very effective for sterically demanding couplings.
DIC/OxymaPure 1.8-In situ activation at 45°C.[8]Reduces δ-lactam formation, especially with heating.[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of this compound

This protocol is recommended for overcoming the steric hindrance associated with this compound.

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_analysis Analysis & Completion resin_swell 1. Swell peptide-resin in NMP or DMF fmoc_deprotect 2. Perform Fmoc deprotection (20% Piperidine in DMF) resin_swell->fmoc_deprotect reagent_prep 3. Prepare coupling solution: - this compound (5 eq.) - HCTU (5 eq.) - DIEA (10 eq.) in NMP fmoc_deprotect->reagent_prep add_reagents 4. Add coupling solution to swelled resin reagent_prep->add_reagents microwave 5. Irradiate in microwave synthesizer (e.g., 10-15 min at 75°C) add_reagents->microwave wash 6. Wash resin extensively with NMP or DMF microwave->wash monitor 7. Monitor completion with Bromophenol Blue test wash->monitor proceed 8. Proceed to next cycle monitor->proceed Yellow (Complete) recouple Repeat Steps 4-7 monitor->recouple Blue/Green (Incomplete)

References

Technical Support Center: Optimizing Coupling Times for Fmoc-N-Me-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of Fmoc-N-Me-Arg(Pbf)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

A1: The coupling of this compound is particularly challenging due to significant steric hindrance. This arises from two main factors: the bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the arginine side chain and the presence of a methyl group on the alpha-amino nitrogen (Nα-methylation).[1][2] This combined steric bulk slows down the coupling reaction kinetics, making it difficult for the activated amino acid to approach the N-terminus of the growing peptide chain.[1]

Q2: My standard coupling protocol is failing for this compound. What is the first thing I should change?

A2: If your standard coupling protocol (e.g., using DIC/HOBt) is inefficient, the most critical first step is to switch to a more potent coupling reagent. Onium salt-based reagents such as HATU, HBTU, or PyBOP are highly recommended for sterically hindered amino acids as they form more reactive activated esters.[3]

Q3: Is δ-lactam formation a significant side reaction with this compound?

A3: Yes, δ-lactam formation is a known side reaction for Fmoc-Arg(Pbf)-OH, where the activated carboxylic acid intramolecularly cyclizes with the side-chain guanidinium (B1211019) group.[4] This forms a stable, unreactive six-membered ring, leading to the deletion of the arginine residue in the final peptide.[4] While less specifically documented for the N-methylated version, the electronic and steric factors suggest this remains a potential side reaction. To mitigate this, it is crucial to minimize the pre-activation time of the amino acid before adding it to the resin.[3]

Q4: Can I use the Kaiser test to monitor the completion of an this compound coupling?

A4: No, the Kaiser test is not reliable for monitoring the coupling of N-methylated amino acids.[5][6] The Kaiser test detects primary amines, and the N-terminal of a peptide chain becomes a secondary amine after coupling with an N-methylated amino acid.[5] Alternative tests such as the bromophenol blue test or the isatin (B1672199) test should be used to monitor for the disappearance of the free secondary amine.[1][7]

Q5: Is double coupling necessary for this compound?

A5: Double coupling is a highly recommended strategy to ensure the complete incorporation of sterically hindered amino acids like this compound.[3][8] After the first coupling, a second round with fresh reagents can drive the reaction to completion, especially if the initial coupling was inefficient.[3]

Troubleshooting Guides

Issue: Low Coupling Efficiency or Incomplete Reaction

Possible Causes:

  • Insufficiently active coupling reagent: Standard reagents may not be potent enough to overcome the steric hindrance.

  • Suboptimal reaction time: The coupling time may be too short for the slow kinetics of this hindered amino acid.

  • Steric hindrance: The bulky Pbf and N-methyl groups are impeding the reaction.

  • Peptide aggregation: The growing peptide chain may be aggregating on the solid support, blocking the reactive N-terminus.

Solutions:

  • Change Coupling Reagent: Switch to a more powerful onium salt-based reagent. HATU is often considered one of the most effective for difficult couplings.[3]

  • Optimize Coupling Time and Temperature: Extend the coupling time significantly. For room temperature couplings, 2 to 4 hours, or even overnight, may be necessary. Alternatively, performing the coupling at an elevated temperature (e.g., 40-50°C) can increase the reaction rate, though caution must be exercised to avoid potential side reactions like racemization.[3] Microwave-assisted synthesis can also dramatically reduce coupling times.[9]

  • Employ Double Coupling: Perform a second coupling with a fresh solution of activated this compound.[3][8]

  • Alter the Solvent: If peptide aggregation is suspected, switching from DMF to a more chaotropic solvent like NMP can help to disrupt secondary structures and improve solvation.[3]

Issue: Presence of Deletion Sequences (Missing Arginine Residue)

Possible Cause:

  • δ-Lactam Formation: The activated this compound may be undergoing intramolecular cyclization to an unreactive δ-lactam, preventing its coupling to the peptide chain.[4]

Solutions:

  • Minimize Pre-activation Time: Use an in situ activation protocol where the coupling reagent is added to the resin immediately after the amino acid, rather than pre-activating the amino acid in solution for an extended period.[3]

  • Control Base Equivalents: The presence of a base like DIEA can promote lactam formation.[3] Use the minimum necessary equivalents of base or consider using a weaker base.

Data Presentation

Table 1: Recommended Coupling Reagent Conditions for this compound

Coupling ReagentClassEquivalents (AA:Reagent:Base)Typical Coupling Time (RT)Notes
HATU Aminium/Uronium1 : 0.95 : 22 - 4 hoursHighly effective for sterically hindered couplings.[3]
HBTU Aminium/Uronium1 : 0.95 : 22 - 4 hoursA common and effective choice for difficult couplings.[3]
PyBOP Phosphonium1 : 1 : 22 - 6 hoursAnother powerful reagent for hindered amino acids.
DIC/Oxyma Carbodiimide1 : 1 : 14 - 12 hoursA less reactive but potentially lower-racemization option.[4][10]

Note: Equivalents are relative to the resin loading. Coupling times are estimates and should be optimized for the specific peptide sequence. A double coupling strategy is generally recommended.

Experimental Protocols

Protocol 1: Standard Double Coupling with HATU
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA to the activation mixture.

    • Immediately add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the activation and coupling steps with a fresh solution of this compound, HATU, and DIEA.

    • Allow the second coupling to proceed for another 2 hours.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF, followed by DCM.

    • Perform a bromophenol blue test to check for the absence of free secondary amines. A yellow/orange color indicates a complete reaction, while a blue color suggests an incomplete coupling.

Protocol 2: Microwave-Assisted Coupling
  • Resin Preparation: Follow step 1 from Protocol 1.

  • Coupling:

    • In the reaction vessel, add 5 equivalents of this compound, 4.9 equivalents of HCTU, and 10 equivalents of DIEA in DMF.

    • Place the vessel in a microwave peptide synthesizer.

    • Irradiate at 75°C for 10-15 minutes.[1]

  • Washing and Monitoring:

    • Wash the resin with DMF and DCM.

    • Perform a bromophenol blue test to confirm reaction completion. If the test is positive (blue), a second microwave coupling can be performed.

Visualizations

Troubleshooting_Workflow start Incomplete Coupling of This compound check_reagent Is the coupling reagent potent enough (e.g., HATU)? start->check_reagent change_reagent Switch to a more potent reagent like HATU or PyBOP. check_reagent->change_reagent No check_time_temp Are coupling time and temperature optimized? check_reagent->check_time_temp Yes change_reagent->check_time_temp extend_time Extend coupling time (2-4h) or increase temperature (40-50°C). check_time_temp->extend_time No check_monitoring Is the monitoring test appropriate? check_time_temp->check_monitoring Yes double_couple Perform a double coupling. extend_time->double_couple double_couple->check_monitoring use_bbt Use Bromophenol Blue test instead of Kaiser test. check_monitoring->use_bbt No check_lactam Is δ-lactam formation a possibility? check_monitoring->check_lactam Yes use_bbt->check_lactam in_situ Use in situ activation to minimize pre-activation time. check_lactam->in_situ Yes success Coupling Successful check_lactam->success No in_situ->success

Caption: Troubleshooting workflow for incomplete coupling.

Coupling_Mechanism cluster_activation Activation cluster_reaction Reaction Pathways amino_acid This compound activated_ester Activated Ester (Highly Reactive) amino_acid->activated_ester coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester base Base (DIEA) base->activated_ester coupled_product Coupled Peptide activated_ester->coupled_product Desired Coupling lactam δ-Lactam (Inactive) activated_ester->lactam Side Reaction peptide_resin Peptide-Resin (N-terminus) peptide_resin->coupled_product

Caption: Pathways for activated this compound.

References

Navigating the Challenges of Fmoc-N-Me-Arg(Pbf)-OH Incorporation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for pristine peptide synthesis, the incorporation of N-methylated amino acids like Fmoc-N-Me-Arg(Pbf)-OH presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to help minimize side reactions and optimize coupling efficiency during this critical step in solid-phase peptide synthesis (SPPS).

The primary hurdles in incorporating this compound stem from its steric hindrance, which can lead to slower reaction kinetics and an increased propensity for side reactions. Understanding and mitigating these issues is crucial for obtaining high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

The most frequently encountered side reactions during the incorporation of this compound are δ-lactam formation and guanidinium (B1211019) methylation.

  • δ-Lactam Formation: This intramolecular cyclization of the arginine side chain is a well-documented issue with Fmoc-Arg(Pbf)-OH and can also occur with its N-methylated counterpart.[1] The activation of the carboxylic acid can be followed by a nucleophilic attack from the guanidinium group, leading to a stable six-membered lactam. This side product is unreactive and results in the termination of the peptide chain, leading to deletion sequences.

  • Guanidinium Methylation: The potential for methylation of the Pbf-protected guanidinium group by certain coupling reagents or under specific conditions is another concern. While less documented for this compound specifically, the use of highly reactive reagents warrants caution.

Q2: How does the N-methylation of the arginine residue affect the propensity for δ-lactam formation?

The presence of the N-methyl group on the alpha-amino group introduces significant steric hindrance. While this generally slows down the desired intermolecular coupling reaction, it can also influence the rate of intramolecular δ-lactam formation. The precise impact of N-methylation on the kinetics of lactam formation compared to the unmethylated analog requires further specific investigation, but the general strategies to suppress this side reaction for Fmoc-Arg(Pbf)-OH are highly relevant.[2]

Q3: Which coupling reagents are recommended for minimizing side reactions with this compound?

The choice of coupling reagent is critical for successfully incorporating sterically hindered N-methylated amino acids. Reagents known for their high reactivity and ability to overcome steric hindrance are generally preferred.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are often recommended for difficult couplings, including those involving N-methylated amino acids. They rapidly form highly reactive acyl-isourea intermediates. However, it's important to be aware that uronium/guanidinium-based reagents can potentially lead to side reactions on specific amino acid scaffolds under certain conditions.[3]

  • Carbodiimides with Additives (e.g., DIC/OxymaPure®): The combination of a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® (ethyl cyanoglyoxylate-2-oxime) is a powerful and widely used method.[4] This combination is effective in suppressing racemization and can be a good choice for hindered couplings.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Presence of Deletion Sequences Incomplete coupling due to steric hindrance of this compound.- Increase the excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).- Extend the coupling time.- Perform a double coupling.- Consider using a more powerful coupling reagent like HATU.
Presence of a Side Product with a Mass Corresponding to δ-Lactam Intramolecular cyclization of the activated this compound.- Utilize an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide simultaneously.[1]- Maintain a lower coupling temperature to disfavor the intramolecular reaction.- Choose a solvent system that may disfavor lactam formation. Studies on Fmoc-Arg(Pbf)-OH have shown that solvent choice can influence the rate of this side reaction.[2]
Unexpected Modification of the Guanidinium Group Potential for side reactions on the Pbf-protected guanidinium group, such as methylation.- Avoid prolonged exposure to highly reactive coupling reagents.- Ensure the use of appropriate scavengers during the final cleavage and deprotection step to prevent modification of the deprotected guanidinium group.

Experimental Protocols

Optimized Protocol for this compound Incorporation using DIC/OxymaPure® (in situ activation)

This protocol is designed to minimize δ-lactam formation by activating the amino acid in the presence of the resin-bound peptide.[5]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a 20% solution of piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

  • Coupling Reaction:

    • Add the solution from step 4 to the washed resin.

    • Immediately add DIC (3 equivalents) to the resin slurry.

    • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using a qualitative test such as the Kaiser test (note: the Kaiser test will be negative for the secondary amine of N-methylated residues; a chloranil (B122849) test is a suitable alternative).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and soluble by-products.

  • Capping (Optional): To block any unreacted amino groups, consider a capping step with acetic anhydride.

Data Presentation

While specific quantitative data for side reactions of this compound is limited in publicly available literature, the following table provides a conceptual comparison of coupling reagents based on their known performance with sterically hindered amino acids.

Coupling Reagent Combination Relative Reactivity Potential for δ-Lactam Formation Notes
HATU/DIPEA Very HighModerateHighly effective for hindered couplings, but the basicity of DIPEA can influence side reactions.
HBTU/DIPEA HighModerateA common and effective reagent, similar in performance to HATU for many applications.
DIC/OxymaPure® HighPotentially Lower (with in situ activation)In situ activation protocols are crucial to minimize pre-activation and subsequent lactam formation.
DIC/HOBt Moderate-HighModerate-HighA classic combination, though OxymaPure® is often considered superior in suppressing racemization and improving efficiency.

Visualizing the Workflow and Side Reaction

To further clarify the process and potential pitfalls, the following diagrams illustrate the experimental workflow for incorporating this compound and the chemical pathway of δ-lactam formation.

experimental_workflow resin Peptide-Resin (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + DIC/OxymaPure (in situ activation) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Experimental workflow for the incorporation of this compound.

Caption: The δ-lactam side reaction pathway.

References

Technical Support Center: Troubleshooting Low Yield in Peptides Containing N-Methylated Arginine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for overcoming low yields and other common issues encountered during the synthesis of peptides containing N-methylated arginine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the synthesis of peptides containing N-methylated arginine so challenging?

The primary challenge lies in steric hindrance. The methyl group on the alpha-nitrogen of arginine reduces the nucleophilicity of the amine and sterically hinders the approach of the incoming activated amino acid. This leads to slower and often incomplete coupling reactions, resulting in lower overall peptide yield.[1][2][3]

Q2: What are the initial signs of a difficult coupling reaction involving N-methylated arginine?

Common indicators of poor coupling efficiency include:

  • Positive qualitative monitoring tests: For instance, a positive bromophenol blue test (blue or green color) after the coupling step indicates the presence of unreacted free amines on the resin.[2]

  • Low final peptide yield: The quantity of the purified peptide is significantly lower than expected.[2]

  • Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides missing the N-methylated arginine or subsequent amino acids.[2]

  • Multiple peaks in HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product may show multiple peaks, which can be a result of deletion sequences, byproducts of side reactions, or the presence of different peptide conformers.[2][4]

Q3: My coupling reaction to an N-methylated arginine residue is incomplete. What should I do?

The immediate and most common strategy is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[2][5] If this fails, consider optimizing the coupling reagents and conditions as detailed below.

Optimizing Coupling Reactions

Q4: Which coupling reagents are most effective for incorporating N-methylated arginine?

Standard coupling reagents like DCC and DIC are often inefficient for sterically hindered couplings.[6] Onium salt-based reagents are generally more effective.[1][7]

Coupling ReagentTypeKey Advantages
HATU Aminium/UroniumReacts faster with less epimerization; highly efficient for N-methyl amino acids.[6]
HBTU/TBTU Aminium/UroniumVery efficient with minimal racemization, especially with HOBt.[6]
PyAOP PhosphoniumParticularly effective for coupling N-protected N-methyl amino acids.[4][6]
PyBOP PhosphoniumA common alternative to PyAOP.
COMU Aminium/UroniumHigh efficiency similar to HATU, with improved safety and solubility.[7]

Q5: How can I further optimize the coupling conditions?

Beyond the choice of reagent, consider the following:

  • Increased Equivalents: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagents.

  • Extended Reaction Time: Increase the coupling time to allow the reaction to proceed to completion.

  • Elevated Temperature: Microwave-assisted synthesis or conventional heating can significantly improve coupling efficiency for difficult sequences.[8][9] However, be cautious as this can also increase the risk of side reactions like racemization.[7]

  • Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for aggregating sequences.[10] Greener solvent alternatives and binary mixtures are also being explored.[11][12]

Common Side Reactions and Mitigation Strategies

Q6: What are the common side reactions associated with N-methylated arginine peptides?

Several side reactions can occur during synthesis and cleavage, leading to impurities and reduced yield.

  • Diketopiperazine (DKP) Formation: This can occur with N-terminal dipeptide sequences, especially those containing proline or glycine, leading to cleavage of the dipeptide from the resin.[4]

  • Arginine Lactamization: The activated carboxylic acid of an arginine residue can react with its own side-chain guanidinium (B1211019) group to form a stable δ-lactam, rendering it unable to couple further.[5][12]

  • Aspartimide Formation: Sequences containing aspartic acid are prone to forming a five-membered ring aspartimide intermediate, which can lead to racemization and the formation of piperidide-related byproducts.

  • Fragmentation during Cleavage: Peptides with consecutive N-methylated amino acids can be susceptible to fragmentation during TFA cleavage.[4]

  • Sulfonation of Arginine: During final cleavage, sulfonyl-based protecting groups (like Pmc or Pbf) from arginine can be transferred to other residues like tryptophan or can result from incomplete cleavage, leading to sulfonated impurities.[5][13]

Q7: How can I minimize these side reactions?

Side ReactionMitigation Strategy
Diketopiperazine Formation Use Fmoc-dipeptide building blocks or a resin with a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin).
Arginine Lactamization Use a more effective coupling reagent to favor the intermolecular reaction, perform a double coupling, or use protecting groups like nitro (NO2) on the arginine side chain.[5]
Aspartimide Formation Use additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure during coupling and deprotection, or use protecting groups on the aspartic acid side chain that are less prone to this rearrangement.
Fragmentation during Cleavage Reduce the TFA cleavage time to the minimum required for complete deprotection.[4]
Sulfonation of Arginine Use an effective scavenger cocktail during cleavage, such as a mixture of thioanisole (B89551) and thiocresol, to suppress sulfonation.[13]

Experimental Protocols

Protocol 1: Standard Double Coupling for N-Methylated Arginine

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes. Drain and repeat. Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, pre-activate 3-5 equivalents of the Fmoc-N-Me-Arg(Pbf)-OH with 3-5 equivalents of HATU and 6-10 equivalents of a non-nucleophilic base like DIPEA in DMF for 2-5 minutes.

    • Add the activation mixture to the resin and allow it to couple for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

  • Second Coupling: Repeat step 3 with a fresh solution of activated this compound.

  • Monitoring: After the second coupling, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., bromophenol blue) to check for the presence of free amines. A yellow color indicates a complete reaction.[2]

  • Washing: Wash the resin thoroughly with DMF and then Dichloromethane (DCM) before proceeding to the next deprotection step.

Protocol 2: On-Resin N-Methylation of Arginine

This three-step procedure is performed on the resin-bound peptide after the arginine residue has been incorporated.[2][14]

  • Sulfonylation:

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • In a separate vial, pre-activate 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) with 10 equivalents of 4-dimethylaminopyridine (B28879) (DMAP) in NMP.

    • Add this solution to the resin and agitate for 30 minutes.

    • Wash the resin with NMP.

  • Methylation:

    • To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate (B86663) in NMP.

    • Agitate for 5-10 minutes.[2]

    • Wash the resin with NMP.

  • Desulfonylation:

    • Treat the resin with a solution of a thiol (e.g., mercaptoethanol) and a base (e.g., DBU) in NMP to remove the o-NBS protecting group.

    • Agitate for 10-15 minutes.

    • Wash the resin thoroughly with NMP and then DCM. The N-methylated peptide-resin is now ready for the next coupling step.

Visual Guides

Troubleshooting_Workflow Start Low Peptide Yield Observed Check_Crude Analyze Crude Product (HPLC/MS) Start->Check_Crude Deletion_Seq Deletion Sequence at N-Me-Arg? Check_Crude->Deletion_Seq Side_Products Other Major Impurities? Check_Crude->Side_Products Deletion_Seq->Side_Products No Optimize_Coupling Optimize Coupling Protocol Deletion_Seq->Optimize_Coupling Yes Troubleshoot_Side_Reactions Troubleshoot Side Reactions Side_Products->Troubleshoot_Side_Reactions Yes Success Improved Yield Side_Products->Success No, Purity is High Double_Couple Perform Double Coupling Optimize_Coupling->Double_Couple Change_Reagent Switch to Stronger Coupling Reagent (e.g., HATU) Double_Couple->Change_Reagent Still Incomplete Double_Couple->Success Complete Increase_Temp Increase Coupling Temperature (Microwave) Change_Reagent->Increase_Temp Still Incomplete Change_Reagent->Success Complete Increase_Temp->Success Check_Cleavage Optimize Cleavage Cocktail & Time Troubleshoot_Side_Reactions->Check_Cleavage Check_Cleavage->Success

Caption: Troubleshooting workflow for low peptide yield.

On_Resin_Methylation cluster_0 On-Resin N-Methylation Protocol Start Peptide-Resin (Free N-terminus) Sulfonylation 1. Sulfonylation (o-NBS-Cl, DMAP) Start->Sulfonylation Protect Amine Methylation 2. Methylation (Dimethyl Sulfate, DBU) Sulfonylation->Methylation Add Methyl Group Desulfonylation 3. Desulfonylation (Thiol, DBU) Methylation->Desulfonylation Remove Protecting Group End N-Methylated Peptide-Resin Desulfonylation->End

Caption: On-resin N-methylation workflow.

References

Technical Support Center: Purification Strategies for Peptides with Fmoc-N-Me-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of peptides containing Fmoc-N-Me-Arg(Pbf)-OH.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing N-methylated arginine challenging to purify?

A1: The purification of peptides containing N-methylated arginine, such as this compound, presents several challenges. The N-methylation of the arginine side chain can increase the hydrophobicity of the peptide, potentially leading to aggregation.[1] Furthermore, the bulky Pbf protecting group can contribute to steric hindrance. The basic nature of the arginine side chain can also lead to secondary interactions with the stationary phase during chromatography, resulting in poor peak shape.[2]

Q2: My N-methylated arginine-containing peptide shows multiple peaks on the HPLC chromatogram. Is it impure?

A2: Not necessarily. N-methylated peptides can exist as a mixture of cis and trans isomers around the N-methylated amide bond. The interconversion between these isomers can be slow on the HPLC timescale, resulting in the appearance of multiple, often broad, peaks for a single pure compound.[3]

Q3: How does N-methylation of arginine affect the retention time in reversed-phase HPLC (RP-HPLC)?

A3: The effect of N-methylation on retention time can be complex. While N-methylation of the peptide backbone generally increases hydrophobicity and thus retention time, the methylation of the arginine side chain can have the opposite effect.[1] Peptides containing methylated arginine are often highly basic and hydrophilic, which can lead to poor retention on traditional reversed-phase columns.[4][5]

Q4: What are common impurities encountered during the synthesis of peptides with this compound?

A4: Common impurities include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with incomplete removal of the Pbf protecting group.[6] Side reactions during synthesis, such as the formation of δ-lactam with the non-methylated arginine, can also introduce impurities, though this is less of a concern with the N-methylated version.[7]

Troubleshooting Guides

Problem 1: Poor Solubility of the Crude Peptide
Possible Cause Troubleshooting Step Expected Outcome
High hydrophobicity and aggregationDissolve the crude peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) before diluting with the aqueous mobile phase.[1][6]The peptide dissolves in the organic solvent and remains in solution upon dilution, allowing for successful HPLC analysis.
Peptide salt formIf the peptide is a TFA salt, try dissolving it in a dilute solution of a different acid (e.g., 0.1% formic acid or acetic acid) that is compatible with your HPLC method.The peptide may have better solubility in a different salt form.
High peptide concentrationAttempt to dissolve the peptide at a lower concentration.The peptide dissolves, indicating the initial concentration was above its solubility limit.
Problem 2: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
Possible Cause Troubleshooting Step Expected Outcome
Secondary ionic interactions with residual silanols on the silica-based columnIncrease the concentration of the ion-pairing agent (e.g., TFA to 0.1%) in the mobile phase.[2] Lowering the mobile phase pH can also help by protonating the silanol (B1196071) groups.[2]Sharper peaks and improved resolution due to minimized secondary interactions.
Slow cis/trans isomerizationPerform the HPLC analysis at an elevated temperature (e.g., 40-60 °C). This can accelerate the interconversion between isomers, potentially leading to a single, sharper peak.Coalescence of multiple peaks into a single, sharper peak.
Peptide aggregation on the columnAdd a small percentage of an organic solvent like isopropanol (B130326) or a chaotropic agent to the mobile phase.Improved peak shape due to the disruption of aggregates.
Problem 3: Low Recovery from the HPLC Column
Possible Cause Troubleshooting Step Expected Outcome
Irreversible adsorption to the columnUse a column with a different stationary phase (e.g., a polymer-based column or one with end-capping to reduce silanol activity).Improved recovery of the peptide.
Peptide precipitation on the columnDecrease the initial peptide concentration injected onto the column. Ensure the mobile phase has sufficient organic content to maintain solubility during the gradient.Higher recovery of the eluted peptide.

Experimental Protocols

General Protocol for RP-HPLC Purification of Peptides with N-Me-Arg(Pbf)-OH
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of a suitable solvent. Start with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • If solubility is an issue, use a small amount of DMSO or DMF and then dilute with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A shallow gradient is often recommended to improve the separation of closely eluting impurities. A typical starting gradient could be 5-65% B over 60 minutes.

    • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID). Scale accordingly for preparative columns.

    • Detection: UV at 214 nm and 280 nm.

    • Column Temperature: Start at room temperature. If multiple peaks are observed, consider increasing the temperature to 40-60 °C.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peptide peak(s).

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Data Presentation

Table 1: General RP-HPLC Troubleshooting for Peptides Containing N-Me-Arg(Pbf)-OH

Observation Potential Cause Suggested Solution
No or low retentionHighly hydrophilic peptideUse a more polar stationary phase (e.g., C4 or phenyl) or consider Hydrophilic Interaction Liquid Chromatography (HILIC).[5] Try separations at a neutral pH to increase retention.[4]
Multiple peaks for pure compoundCis/trans isomersIncrease column temperature.
Peak tailingSecondary interactions with silicaIncrease TFA concentration; use a column with base-deactivated silica.
Poor resolutionSuboptimal gradientUse a shallower gradient.
Low recoveryIrreversible adsorptionUse a polymer-based column or a different ion-pairing agent.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Solid_Phase_Synthesis Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin (e.g., TFA cocktail) Solid_Phase_Synthesis->Cleavage Precipitation Precipitation and Washing (e.g., cold ether) Cleavage->Precipitation Dissolution Dissolution of Crude Peptide Precipitation->Dissolution Crude Peptide HPLC_Purification RP-HPLC Purification (C18 column, TFA/ACN/H2O) Dissolution->HPLC_Purification Fraction_Collection Fraction Collection HPLC_Purification->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Collected Fractions Identity_Confirmation Identity Confirmation (Mass Spectrometry) Purity_Analysis->Identity_Confirmation Lyophilization Lyophilization Identity_Confirmation->Lyophilization Final_Product Pure N-Me-Arg Peptide Lyophilization->Final_Product

Caption: Experimental workflow for the synthesis and purification of peptides containing N-Me-Arg(Pbf)-OH.

troubleshooting_logic Start Crude Peptide Purification Solubility Is the peptide soluble in the initial mobile phase? Start->Solubility Peak_Shape Is the peak shape acceptable (sharp and symmetrical)? Solubility->Peak_Shape Yes Use_Organic_Solvent Action: Use co-solvent (DMSO/DMF) and/or sonicate. Solubility->Use_Organic_Solvent No Purity Is the purity sufficient (>95%)? Peak_Shape->Purity Yes Adjust_HPLC_Params Action: Adjust TFA concentration, increase temperature, or try a different column. Peak_Shape->Adjust_HPLC_Params No Final Pure Peptide Purity->Final Yes Optimize_Gradient Action: Optimize HPLC gradient (e.g., shallower gradient). Purity->Optimize_Gradient No Use_Organic_Solvent->Solubility Adjust_HPLC_Params->Peak_Shape Optimize_Gradient->Purity

References

Technical Support Center: Improving Peptide Stability with N-Terminal Methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-terminal methylation of peptides to enhance stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of N-terminal methylation of peptides?

A1: N-terminal methylation is a chemical modification that introduces a methyl group to the N-terminal amine of a peptide. This modification is primarily employed to enhance the peptide's metabolic stability by protecting it from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus.[1][2][3] Additionally, N-methylation can improve a peptide's pharmacokinetic properties, such as oral availability and in-vivo half-life, by increasing its lipophilicity and reducing its hydrogen-bonding capacity.[4][5][6]

Q2: What are the main challenges encountered during the synthesis of N-terminally methylated peptides?

A2: The primary synthetic challenge is the reduced nucleophilicity and increased steric hindrance of the methylated nitrogen atom.[5] This makes the subsequent coupling of the next amino acid less efficient, often leading to lower yields and the formation of deletion sequences.[5] Specialized, more potent coupling reagents and potentially longer reaction times or elevated temperatures are often required to achieve complete incorporation.[7]

Q3: What are common side reactions during the synthesis of N-methylated peptides and how can they be minimized?

A3: Common side reactions include:

  • Diketopiperazine (DKP) formation: This is particularly common in Fmoc-SPPS of N-alkylated peptides. Using 2-chlorotrityl chloride resin can help minimize DKP formation.[7]

  • Racemization: To reduce epimerization, a stepwise coupling strategy is recommended over a convergent segment approach, and additives like HOAt can be beneficial.[7]

  • Fragmentation: During TFA cleavage, fragmentation can occur between consecutive N-methylated amino acids. Optimizing the duration of the cleavage step is crucial.[7]

Q4: My HPLC analysis of a purified N-methylated peptide shows multiple peaks. Is my peptide impure?

A4: Not necessarily. Peptides rich in N-methylated amino acids often display multiple peaks on HPLC profiles. This is typically due to the slow interconversion between different conformers, specifically the cis and trans isomers of the N-methylated amide bond.[7]

Q5: How can I confirm the successful N-terminal methylation of my peptide?

A5: Mass spectrometry (MS) is the most effective tool for confirming N-terminal methylation.[7] A successful methylation will result in a mass increase of 14 Da for each added methyl group. Tandem MS (MS/MS) can be used to pinpoint the location of the methylation.[7] Edman degradation is generally not suitable for sequencing N-methylated peptides because the initial reaction is blocked by the methylated N-terminus.[7][8]

Q6: Does N-terminal methylation affect the peptide's biological activity?

A6: Yes, it can. While enhancing stability, N-terminal methylation can also alter the peptide's conformation, which may affect its binding affinity to its target receptor.[9][10] The impact on bioactivity is sequence-dependent and must be evaluated on a case-by-case basis.[5]

Troubleshooting Guides

Problem 1: Low or Incomplete N-Terminal Methylation

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Methylating Agent or Conditions Ensure the freshness and correct concentration of the methylating agent (e.g., methyl iodide, formaldehyde). Optimize reaction time and temperature. For enzymatic methods, verify the activity of the N-terminal methyltransferase (NTMT).[1]Increased percentage of the desired methylated peptide, as confirmed by Mass Spectrometry.
Steric Hindrance For difficult sequences, consider using a more potent methylation method or a different synthetic strategy. Microwave-assisted synthesis can sometimes improve efficiency.[4][9]Higher yield of the target methylated peptide.
Incomplete Deprotection of N-terminus Before methylation, ensure complete removal of the N-terminal protecting group (e.g., Fmoc) by performing a completion test (e.g., Kaiser test).[1]A positive completion test indicates a free N-terminus, ready for methylation.

Problem 2: Peptide Aggregation or Precipitation After Methylation

Potential Cause Troubleshooting Step Expected Outcome
Increased Hydrophobicity N-methylation increases lipophilicity.[5] Attempt to dissolve the peptide in a small amount of an organic solvent (e.g., DMSO, DMF) before adding the aqueous buffer.[11]The peptide dissolves in the organic solvent and remains in solution upon addition of the aqueous buffer.[11]
Incorrect pH The pH of the buffer may not be optimal for the modified peptide's isoelectric point. Adjust the pH of the buffer; acidic peptides may require a basic buffer and vice versa.[11]The peptide dissolves as the pH is adjusted to a point where the peptide is appropriately charged for solubility.[11]
High Peptide Concentration The concentration may be above the peptide's solubility limit. Dissolve the peptide at a lower concentration.[11]The peptide dissolves at a lower concentration, indicating the initial concentration was too high.[11]

Problem 3: Difficulty in Purification and Analysis

Potential Cause Troubleshooting Step Expected Outcome
Co-elution of Deletion Sequences The primary impurities are often deletion sequences from incomplete couplings.[5] Optimize the HPLC gradient to improve the separation of the desired product from closely eluting impurities.Improved peak resolution in the HPLC chromatogram, allowing for better isolation of the target peptide.
Multiple Peaks on HPLC N-methylated peptides can exist as slowly interconverting cis/trans isomers, leading to peak broadening or multiple peaks.[7] Try altering the column temperature or the mobile phase composition to see if the peak shape changes, which can be indicative of conformers.A change in the peak profile with temperature or solvent suggests the presence of conformers rather than impurities.
Inconclusive Sequencing by Edman Degradation Edman degradation fails on N-terminally methylated peptides.[8]Use Mass Spectrometry (MS and MS/MS) to confirm the mass and sequence of the peptide.[7] The expected mass increase of +14 Da for each methylation will be observed.[7]

Quantitative Data Summary

Table 1: HPLC Purity of Crude Peptides After On-Resin N-Methylation

Peptide SequenceN-Methylated ResidueSynthesis MethodHPLC Purity of Crude Product (%)Reference
RWG-NH₂ArgUltrasonic Assistance (UA)83[12]
RWG-NH₂ArgStandard Shaker (SS)82[12]
RWG-NH₂ArgMicrowave (MW)80[12]
HWG-NH₂HisUltrasonic Assistance (UA)96[12]
HWG-NH₂HisStandard Shaker (SS)93[12]
HWG-NH₂HisMicrowave (MW)92[12]
DWG-NH₂AspUltrasonic Assistance (UA)54[12]
DWG-NH₂AspMicrowave (MW)73[12]
EWG-NH₂GluStandard Shaker (SS)93[12]
CWG-NH₂CysMicrowave (MW)80[12]
Note: The efficiency of N-methylation can be sequence-dependent, with some residues like Aspartic Acid (Asp) proving more challenging.[12][13]

Table 2: Representative Conformational Parameters for N-Methylated Residues

Peptide/ResideConformationDihedral Angle (φ)Dihedral Angle (ψ)Reference
N-Methylated AlanineHelical-80°90°[10]
N-Methylated Alanineβ-turn (preceding)-60°-30°[10]
N-Methylated Alanineβ-strand-120°120°[10]
Note: These are representative values and can vary based on the specific peptide sequence and its environment.

Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Start Start with Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection Start->Deprotection Ensure N-terminus is deprotected Methylation On-Resin N-terminal Methylation Step Deprotection->Methylation Coupling Couple Next Amino Acid Methylation->Coupling Use potent coupling reagents Repeat Repeat Coupling Cycles Coupling->Repeat Repeat->Coupling Cleavage Cleavage from Resin & Global Deprotection Repeat->Cleavage After final residue Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final N-Terminally Methylated Peptide Analysis->Final start Low Methylation Yield q1 Is N-terminus deprotected? (e.g., Kaiser Test) start->q1 a1_yes Proceed to check reagents q1->a1_yes Yes a1_no Repeat deprotection step q1->a1_no No q2 Are methylation reagents fresh and potent? a1_yes->q2 a2_yes Consider reaction conditions q2->a2_yes Yes a2_no Use fresh reagents q2->a2_no No q3 Are reaction time/temp optimized? a2_yes->q3 a3_yes Consider steric hindrance. Use MW or stronger coupling method. q3->a3_yes Yes a3_no Increase time/temp. Monitor reaction. q3->a3_no No cluster_workflow Peptide Stability Assay Workflow Peptide Prepare Stock Solutions (Methylated & Control Peptides) Incubation Incubate Peptides with Protease Solution (e.g., Serum) Peptide->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Quench Quench Reaction (e.g., add acid/organic solvent) Timepoints->Quench Centrifuge Centrifuge to Precipitate Large Proteins Quench->Centrifuge Analyze Analyze Supernatant (RP-HPLC or LC-MS) Centrifuge->Analyze Quantify Quantify Remaining Intact Peptide Analyze->Quantify HalfLife Calculate Degradation Rate and Half-Life (t½) Quantify->HalfLife Peptide Unmodified Peptide (Free N-terminus) Degradation N-terminal Degradation Peptide->Degradation Aminopeptidase Aminopeptidase Aminopeptidase->Degradation  causes Blocked Cleavage Blocked Aminopeptidase->Blocked  cannot cleave Loss Loss of Biological Activity Degradation->Loss MethylatedPeptide N-Terminally Methylated Peptide MethylatedPeptide->Blocked Stability Enhanced Stability & Maintained Activity Blocked->Stability

References

Technical Support Center: Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of N-methylating peptides?

N-methylation, the process of adding a methyl group to the amide nitrogen of a peptide's backbone, is a key strategy for enhancing the pharmacological properties of peptides.[1][2] This modification can lead to:

  • Increased Metabolic Stability: The N-methyl group protects the peptide bond from degradation by proteolytic enzymes.[2]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[2][3]

  • Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and improving binding affinity and selectivity.[2]

Q2: What are the main challenges in synthesizing N-methylated peptides?

The synthesis of N-methylated peptides is often complicated by several factors:

  • Steric Hindrance: The methyl group on the amide nitrogen creates significant steric bulk, which can hinder the coupling of the next amino acid, leading to lower yields and incomplete reactions.[3][4][5] This is particularly problematic when coupling two consecutive N-methylated residues.[4]

  • Low Coupling Efficiency: Due to steric hindrance, standard coupling reagents and conditions are often insufficient to achieve complete coupling, resulting in deletion sequences where an amino acid is missing.[4][6]

  • Epimerization: The process of losing the stereochemical integrity of the chiral center of an amino acid can be more pronounced in N-methylated peptides, particularly during coupling and on-resin methylation steps.[6][7][8]

  • Side Reactions: On-resin N-methylation methods can sometimes lead to unwanted side reactions, such as the methylation of side chains or the formation of byproducts.[9] With aspartic acid, prolonged exposure to DBU during methylation can cause aspartimide formation.[10]

Q3: How can I identify if a coupling reaction to an N-methylated residue is incomplete?

Several indicators can suggest poor coupling efficiency:

  • Positive Qualitative Test: A positive result from tests like the bromophenol blue test (a blue or green color) indicates the presence of unreacted free amines on the resin. A yellow color signifies a complete reaction.[4]

  • Low Final Yield: The overall yield of the purified peptide is significantly lower than expected.[4]

  • Presence of Deletion Sequences: Analysis of the crude product by mass spectrometry (MS) reveals peptides that are missing the amino acid that was supposed to be coupled to the N-methylated residue.[4]

  • Multiple Peaks in HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product shows multiple peaks, which can correspond to the desired peptide, deletion sequences, and other impurities.[4][6]

Troubleshooting Guides

Issue 1: Low Coupling Yield and Presence of Deletion Sequences

This is the most common problem, directly resulting from the steric hindrance of the N-methyl group.

Troubleshooting Steps:

  • Perform a Double Coupling: The simplest first step is to repeat the coupling reaction with a fresh solution of the activated amino acid and coupling reagents.[4] This can help drive the reaction to completion.

  • Optimize Coupling Reagents: Standard coupling reagents may not be effective. Consider using more potent reagents known to be efficient for sterically hindered couplings.

  • Increase Reaction Time and/or Temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can improve yields.[11] Microwave-assisted synthesis can also be employed to enhance coupling efficiency by increasing the reaction temperature.[12][13]

  • Change the Solvent: Switching from the standard N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) can be beneficial as NMP is a better solvent for growing peptide chains and can help disrupt aggregation.[14]

Data Presentation: Comparison of Coupling Reagents for N-Methylated Peptides

Coupling ReagentClassKey Advantages for N-Methylated SynthesisConsiderations
HATU Aminium/UroniumFast-acting and reduces epimerization.[15] Widely used with success for N-methyl amino acid coupling.[16]Can be less effective than phosphonium (B103445) reagents for the most difficult couplings.
HCTU Aminium/UroniumGenerally less effective than HATU for N-methylated couplings.[16]
PyAOP PhosphoniumHighly effective, especially for coupling an N-protected N-methyl amino acid to another N-methyl amino acid.[6][15]
PyBrOP PhosphoniumMore reactive than PyAOP and used for particularly difficult couplings where other reagents fail.[15][17]High reactivity can increase the risk of racemization with prolonged coupling times.[17]
BOP-Cl PhosphoniumCan be useful for couplings of N-methylated amino acids.[18]
COMU Aminium/UroniumA newer generation reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[17]
BTC Phosgene DerivativeConverts N-methylated amino acids into highly reactive acid chlorides in situ, which can be very effective for difficult couplings.[6][19]Requires careful handling due to the nature of the reagent.

Note: The effectiveness of coupling reagents is highly dependent on the specific peptide sequence.

Issue 2: Epimerization during Synthesis

Epimerization, the change in stereochemistry at the alpha-carbon, can be a significant issue, leading to diastereomeric impurities that are often difficult to separate from the desired peptide.

Troubleshooting Steps:

  • Choice of Coupling Reagent and Additive: The combination of the coupling reagent and an additive is crucial. Using additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress epimerization.[20] HATU is known to cause less epimerization compared to other reagents.[15]

  • Control the Base: The type and amount of base used during coupling can influence the rate of epimerization. Weaker bases, such as N-methylmorpholine (NMM) or sym-collidine, are sometimes preferred over the more commonly used N,N-diisopropylethylamine (DIEA) when there is a high risk of racemization.[17]

  • Minimize Pre-activation Time: The longer an amino acid is in its activated state before coupling, the greater the chance of epimerization. Therefore, it is best to add the activation reagents to the amino acid and then immediately add this solution to the resin.

  • Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can help to reduce the rate of epimerization.[20]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for N-Methylated Peptides

This protocol outlines a typical cycle for adding an amino acid to an N-methylated residue on the resin.

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.[4]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes.

    • Drain the solution and repeat the treatment once.

    • Wash the resin thoroughly with DMF (5-7 times).[4]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HATU (4 equivalents), and DIEA (8 equivalents) in DMF or NMP.[16]

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours. For difficult couplings, this time may be extended, or a double coupling may be performed.[11]

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them thoroughly with methanol, and perform a bromophenol blue test.[4]

    • A yellow color indicates a complete coupling, while a blue or green color indicates an incomplete reaction.[4]

  • Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat step 3 with a fresh solution of activated amino acid.[4]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (B109758) (DCM) (3-5 times) to prepare for the next cycle.[4]

Protocol 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction

This is a widely used two-step method for on-resin N-methylation.[1]

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • In a separate vial, dissolve 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine or 4-dimethylaminopyridine (B28879) (DMAP) in NMP.[4][21]

    • Add the solution to the resin and agitate for 15-30 minutes.

    • Wash the resin with NMP.

  • Methylation:

    • To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) and dimethyl sulfate (B86663) (10 equivalents) in NMP.[1][4]

    • Agitate for a short duration (e.g., 5-10 minutes).[4]

    • Wash the resin with NMP.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 10 equivalents of 2-mercaptoethanol (B42355) and 5 equivalents of DBU in NMP.[21]

    • Treat the resin with this solution and agitate for 5-10 minutes. Repeat this step.

    • Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.

Visualizations

G cluster_0 Troubleshooting Workflow for Incomplete Coupling A Start Coupling Reaction to N-Me Residue B Monitor with Bromophenol Blue Test A->B C Result: Yellow Beads? B->C D Coupling Complete Proceed to Next Step C->D Yes E Result: Blue/Green Beads (Incomplete Coupling) C->E No F Perform Double Coupling E->F G Re-monitor with Bromophenol Blue Test F->G H Result: Yellow Beads? G->H H->D Yes I Coupling Still Incomplete Further Optimization Needed H->I No J Consider: - Stronger Coupling Reagent - Longer Reaction Time - Higher Temperature (Microwave) - Change Solvent (NMP) I->J

Caption: Troubleshooting workflow for incomplete couplings in N-methylated peptide synthesis.

G cluster_1 On-Resin N-Methylation Workflow (Fukuyama-Mitsunobu) Resin Peptide-Resin (Free N-terminal Amine) Step1 1. Sulfonylation (o-NBS-Cl, Base) Resin->Step1 Sulfonamide o-NBS Protected Peptide-Resin Step1->Sulfonamide Step2 2. Methylation (Dimethyl Sulfate, DBU) Sulfonamide->Step2 Methylated Methylated o-NBS Peptide-Resin Step2->Methylated Step3 3. Desulfonylation (2-Mercaptoethanol, DBU) Methylated->Step3 Final N-Methylated Peptide-Resin Step3->Final Next Ready for Next Coupling Cycle Final->Next

Caption: Workflow for on-resin N-methylation using the Fukuyama-Mitsunobu method.

References

Fmoc-N-Me-Arg(Pbf)-OH storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage, handling, and troubleshooting of Fmoc-N-Me-Arg(Pbf)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is best to store this compound in a freezer at -20°C.[1] For short-term storage, refrigeration at 2-8°C is acceptable.[2][3] It is crucial to keep the compound in a tightly sealed container in a dry environment to prevent degradation. Some suppliers may indicate storage at 15-25°C, which is generally suitable for short periods, but for optimal stability, colder and drier conditions are recommended.[4]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS).[3][5] These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (B87167) (DMSO)[3]

For quantitative data on solubility, please refer to the table below.

Q3: Why is the Pbf group used to protect the arginine side chain?

A3: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a robust protecting group for the guanidino function of arginine. It is stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc protecting group during SPPS.[3][6] However, it can be efficiently removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[3][6] This orthogonality is essential for successful peptide synthesis.

Q4: What are the main challenges when using this compound in peptide synthesis?

A4: The primary challenge is low coupling efficiency due to significant steric hindrance. This arises from the combination of the N-methyl group on the alpha-amino group and the bulky Pbf protecting group on the side chain.[7][8] This can lead to incomplete reactions and deletion sequences in the final peptide. Additionally, peptides rich in arginine are prone to aggregation during synthesis.[9]

Troubleshooting Guides

Issue: Low Coupling Efficiency

Symptom: Incomplete coupling reaction, as indicated by a positive Kaiser test (for primary amines) or bromophenol blue test (for secondary amines), leading to low peptide yield and/or deletion sequences.

Root Causes and Solutions:

  • Steric Hindrance: The bulky nature of this compound makes it difficult for the activated amino acid to react with the N-terminal amine of the growing peptide chain.[7][8]

    • Solution 1: Optimize Coupling Reagents: Standard coupling reagents may be insufficient. Use more potent activating agents. For a comparison of commonly used reagents, see the table below.

    • Solution 2: Double or Triple Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[8]

    • Solution 3: Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 45-50°C) or using microwave-assisted SPPS can significantly improve coupling efficiency for sterically hindered amino acids.[1][10]

  • Peptide Aggregation: Arginine-rich sequences have a tendency to form secondary structures on the resin, which can block reactive sites.[9]

    • Solution 1: Change Solvent: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP).[11]

    • Solution 2: Use Chaotropic Salts: Add chaotropic salts such as LiCl to the coupling mixture to disrupt hydrogen bonding and secondary structure formation.

    • Solution 3: Incorporate "Structure-Breaking" Residues: The use of pseudoproline dipeptides can introduce kinks in the peptide backbone, effectively disrupting aggregation.[9]

Issue: Side Reactions During Cleavage

Symptom: Presence of unexpected impurities in the crude peptide after final cleavage from the resin.

Root Causes and Solutions:

  • Pbf Group Reattachment to Tryptophan: During cleavage, the liberated Pbf cation can reattach to the indole (B1671886) ring of tryptophan residues.[12]

    • Solution: Use a cleavage cocktail containing scavengers to capture the reactive cations. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[13] For peptides containing tryptophan, the addition of 1,2-ethanedithiol (B43112) (EDT) is recommended.[14]

  • Incomplete Pbf Deprotection: The Pbf group requires strong acidic conditions for complete removal.

    • Solution: Ensure a sufficient cleavage time (typically 2-4 hours) with a high concentration of TFA.[15] For peptides with multiple arginine residues, longer cleavage times may be necessary.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
N,N-Dimethylformamide (DMF)Soluble[3]
N-Methyl-2-pyrrolidone (NMP)Soluble[5]
Dimethyl sulfoxide (DMSO)Soluble[3]
Dichloromethane (B109758) (DCM)Sparingly Soluble[5]

Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Reagent ClassExamplesRelative Efficiency for Hindered CouplingsNotes
Aminium/Uronium Salts HATU, HCTU, HBTUVery HighHATU is often considered one of the most effective reagents for difficult couplings.[4][16]
Phosphonium Salts PyBOP, PyAOPHighExcellent alternatives to aminium/uronium salts.[4]
Carbodiimides DIC, DCCModerate to LowEfficiency is significantly improved with the addition of activating agents like OxymaPure or HOAt.[2]
Other COMUVery HighA safer and highly effective alternative to HATU, especially for microwave-assisted SPPS.[16]

Experimental Protocols

Protocol 1: Coupling of this compound in SPPS
  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a suitable coupling reagent (e.g., HATU, 2.9 equivalents), and an activator base (e.g., DIPEA, 6 equivalents) in DMF or NMP.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours. For difficult couplings, consider extending the reaction time or performing the reaction at an elevated temperature (40-50°C).

  • Monitoring: Perform a bromophenol blue test to check for the presence of free secondary amines. A yellow color indicates a complete reaction, while blue or green suggests an incomplete coupling.

  • Washing: Wash the resin thoroughly with DMF.

  • (Optional) Double Coupling: If the monitoring test indicates an incomplete reaction, repeat steps 4-7.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A standard cocktail for peptides without sensitive residues is TFA/TIS/Water (95:2.5:2.5) . For peptides containing tryptophan, a recommended cocktail is TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) .[13]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether. The crude peptide can then be purified by HPLC.

Mandatory Visualizations

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency Detected (Positive Bromophenol Blue Test) check_hindrance Primary Cause: Steric Hindrance? start->check_hindrance check_aggregation Secondary Cause: Peptide Aggregation? start->check_aggregation solution_reagent Use Potent Coupling Reagent (e.g., HATU, COMU) check_hindrance->solution_reagent Optimize Chemistry solution_solvent Switch to NMP or Add Chaotropic Salts check_aggregation->solution_solvent Modify Conditions solution_double_couple Perform Double/Triple Coupling solution_reagent->solution_double_couple solution_temp Increase Reaction Temperature (Conventional or Microwave) solution_double_couple->solution_temp end Coupling Complete solution_temp->end solution_pseudoproline Incorporate Pseudoproline Dipeptides solution_solvent->solution_pseudoproline solution_pseudoproline->end

Troubleshooting workflow for low coupling efficiency.

Experimental_Workflow cluster_coupling Coupling Cycle cluster_cleavage Final Cleavage deprotection Fmoc Deprotection (20% Piperidine/DMF) activation Activate this compound (e.g., HATU/DIPEA) deprotection->activation Wash coupling Couple to Resin activation->coupling cleavage Cleave with TFA Cocktail (+ Scavengers) coupling->cleavage Repeat Cycles & Final Deprotection precipitation Precipitate in Cold Ether cleavage->precipitation isolation Isolate & Dry Crude Peptide precipitation->isolation

Simplified workflow for coupling and cleavage.

References

preventing racemization during coupling of Fmoc-N-Me-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the prevention of racemization during the coupling of Fmoc-N-Me-Arg(Pbf)-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue during the coupling of this compound?

A1: Racemization is the conversion of a stereochemically pure enantiomer (the L-amino acid in this case) into a mixture of both L- and D-enantiomers. In peptide synthesis, this is a critical issue as the incorporation of the D-isomer can lead to a final peptide with altered three-dimensional structure, biological activity, and potential immunogenicity. This compound is particularly susceptible to racemization due to the steric hindrance from the N-methyl group and the bulky Pbf protecting group on the arginine side chain.

Q2: What is the primary mechanism of racemization for this compound during coupling?

A2: The primary mechanism of racemization for Fmoc-protected amino acids during coupling is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid of the Fmoc-amino acid can cyclize to form this oxazolone (B7731731). The α-proton of the oxazolone is acidic and can be readily abstracted by a base present in the reaction mixture, leading to a loss of stereochemical integrity. Subsequent reaction with the amine component results in the formation of the peptide bond but with a mixture of L- and D-isomers.

Q3: Which factors primarily influence the extent of racemization during the coupling of this compound?

A3: Several factors can significantly impact the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. More reactive reagents can accelerate the desired peptide bond formation, minimizing the time for racemization to occur.

  • Base: The type and amount of base used for activation can promote racemization. Stronger bases are more likely to abstract the α-proton.

  • Additives: The presence of additives like HOBt, HOAt, or OxymaPure can suppress racemization by forming less racemization-prone active esters.

  • Temperature: Higher reaction temperatures can increase the rate of both coupling and racemization.

  • Pre-activation Time: Longer pre-activation times of the amino acid before addition to the resin can increase the opportunity for racemization.

  • Solvent: The polarity of the solvent can influence reaction kinetics and side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic troubleshooting steps.

Problem: High levels of D-isomer detected in the final peptide after coupling this compound.

Logical Workflow for Troubleshooting:

G cluster_solutions Potential Solutions start High Racemization Detected coupling_reagent Evaluate Coupling Reagent start->coupling_reagent base Assess Base Used coupling_reagent->base sol_reagent Switch to a low-racemization reagent (e.g., COMU, PyAOP, or a carbodiimide (B86325) with an additive). coupling_reagent->sol_reagent additives Check for Additives base->additives sol_base Use a weaker or sterically hindered base (e.g., collidine or NMM instead of DIPEA). Reduce base equivalents. base->sol_base conditions Review Reaction Conditions additives->conditions sol_additives Incorporate an additive like OxymaPure, HOAt, or HOBt. additives->sol_additives protocol Optimize Protocol conditions->protocol sol_conditions Lower the coupling temperature and minimize pre-activation time. conditions->sol_conditions end Racemization Minimized protocol->end sol_protocol Perform in-situ activation or use a double coupling strategy with fresh reagents. protocol->sol_protocol

Caption: Troubleshooting workflow for high racemization.

Potential Cause Troubleshooting Steps
Inappropriate Coupling Reagent The choice of coupling reagent significantly impacts racemization. Uronium/aminium salt-based reagents like HBTU or HCTU can sometimes lead to higher racemization with sterically hindered amino acids. Solution: Switch to a coupling reagent known for low racemization, such as COMU, PyAOP, or a carbodiimide-based method like DIC in combination with an additive.[1]
Strong or Excess Base Strong bases like Diisopropylethylamine (DIPEA) can readily promote the formation of the oxazolone intermediate, leading to racemization.[2] Using an excess of base will further exacerbate this issue. Solution: Change to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] Reduce the equivalents of base used to the minimum required for the reaction.
Absence of Racemization Suppressing Additives Coupling without additives that can trap the activated amino acid as a less racemization-prone active ester increases the risk of epimerization. Solution: Incorporate additives such as OxymaPure, 7-aza-1-hydroxybenzotriazole (HOAt), or 1-hydroxybenzotriazole (B26582) (HOBt) into the coupling cocktail.[1]
Suboptimal Reaction Conditions High temperatures and prolonged pre-activation times can significantly increase the extent of racemization. Solution: Perform the coupling at a lower temperature (e.g., room temperature or 0 °C). Minimize the pre-activation time of the this compound before adding it to the resin. Ideally, perform an in-situ activation where the coupling reagent is added to the mixture of the amino acid and the resin.
Incomplete Coupling Leading to Double Coupling Attempts If the initial coupling is incomplete, a subsequent coupling attempt under harsh conditions might be performed, increasing the overall exposure to racemization-promoting conditions. Solution: Ensure the initial coupling is as efficient as possible by using an appropriate excess of reagents. If a double coupling is necessary, use fresh reagents and optimized conditions.

Data Presentation

While specific quantitative data for the racemization of this compound is not extensively available in a single comparative study, the following table provides representative data for other racemization-prone Fmoc-amino acids under various coupling conditions. This data can serve as a guide for selecting a suitable coupling strategy.

Fmoc-Amino Acid Coupling Reagent/Additive Base Pre-activation Time % D-Isomer (Racemization)
Fmoc-His(Trt)-OHHCTUDIPEA0 min1.0%
Fmoc-His(Trt)-OHHCTUDIPEA5 min7.8%
Fmoc-Cys(Trt)-OHHBTUNMM-~50%
Fmoc-Cys(Trt)-OHHBTU2,4,6-Collidine-<5%
Fmoc-Ser(tBu)-OHDIC/Oxyma--<1%
General Sensitive AADICDIPEA-5 - 15%
General Sensitive AADIC/HOBtDIPEA-< 2%
General Sensitive AAHBTUDIPEA-< 1%
General Sensitive AAHATUDIPEA-< 0.5%
General Sensitive AACOMUDIPEA-< 0.2%

Disclaimer: This table is for illustrative purposes and compiles data from various sources on different racemization-prone amino acids. The actual level of racemization for this compound may vary depending on the specific reaction conditions and the peptide sequence.

Experimental Protocols

Recommended Experimental Protocol for Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent: COMU or DIC/OxymaPure

  • Base: 2,4,6-Collidine or N-methylmorpholine (NMM)

  • Solvent: High-purity, anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min) and then DMF (3 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling (Option A: COMU):

    • In a separate vessel, dissolve this compound (3 eq.), COMU (3 eq.), and 2,4,6-collidine (6 eq.) in DMF.

    • Briefly vortex the solution.

    • Immediately add the activation solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Amino Acid Activation and Coupling (Option B: DIC/OxymaPure - in-situ activation):

    • In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Add this solution to the deprotected resin and agitate briefly.

    • Add DIC (3 eq.) to the resin suspension.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test or a Chloranil test to check for the presence of free primary amines. Note: The Kaiser test will be negative for secondary amines like the one being coupled to, so a test for the remaining free amine on the resin is necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Proceed to the next cycle of deprotection and coupling.

Workflow for Low-Racemization Coupling:

G start Start Coupling Cycle swell Swell Resin start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Thorough Washing deprotect->wash1 prepare_aa Prepare Activation Solution (this compound + Reagents) wash1->prepare_aa add_to_resin Add Activation Mix to Resin prepare_aa->add_to_resin couple Couple at Room Temperature (2-4 hours) add_to_resin->couple monitor Monitor Coupling Completion couple->monitor wash2 Thorough Washing monitor->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Experimental workflow for coupling this compound.

References

analytical methods for detecting impurities in Fmoc-N-Me-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fmoc-N-Me-Arg(Pbf)-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quality control of this critical raw material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and what is their origin?

A1: Common impurities in this compound can arise from the synthesis of the compound itself or from the degradation of the starting materials. Key impurities include:

  • Dipeptides (Fmoc-N-Me-Arg(Pbf)-N-Me-Arg(Pbf)-OH): These can form if the Fmoc protecting group is prematurely cleaved during synthesis, leading to the coupling of two amino acid units.[1]

  • Free Amino Acid (H-N-Me-Arg(Pbf)-OH): Incomplete Fmoc protection or degradation during storage can result in the presence of the free amino acid.[1] This can lead to the insertion of multiple copies of the amino acid during peptide synthesis.[2]

  • β-Alanine Adducts (Fmoc-β-Ala-OH and Fmoc-β-Ala-N-Me-Arg(Pbf)-OH): These impurities can be introduced if the Fmoc-OSu reagent used for Fmoc protection is contaminated or rearranges to form Fmoc-β-Ala-OH.[2][3]

  • Acetic Acid: Residual ethyl acetate (B1210297) from the manufacturing process can hydrolyze to form acetic acid, which can act as a chain terminator in peptide synthesis.[2] Even trace amounts can have a significant impact.[2]

  • δ-Lactam Formation: The side chain of arginine derivatives can undergo intramolecular cyclization to form a δ-lactam, which is an inactive species in peptide coupling.[4]

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for quantifying the purity of this compound and separating it from most process-related impurities.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information, which aids in their structural elucidation.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are particularly useful for identifying and quantifying impurities, although it may be less sensitive for trace amounts of some impurities like acetic acid.[8]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative tool for monitoring reaction progress and detecting the presence of major impurities.[9][10]

Q3: How can I improve the separation of impurities in my HPLC analysis?

A3: To enhance the resolution of impurities, consider the following:

  • Gradient Optimization: Adjust the gradient slope of your mobile phase. A shallower gradient can improve the separation of closely eluting peaks.

  • Mobile Phase Additives: The use of trifluoroacetic acid (TFA) as an ion-pairing agent is standard.[9] Optimizing its concentration (typically 0.1%) can improve peak shape.

  • Column Selection: A high-resolution, end-capped C18 column with a small particle size (e.g., ≤3 µm) will generally provide better separation.

  • Flow Rate and Temperature: Lowering the flow rate can increase resolution, and adjusting the column temperature can alter the selectivity of the separation.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Use a new column or a guard column. 2. Ensure the mobile phase pH is appropriate for the analyte; 0.1% TFA is standard. 3. Reduce the injection volume or sample concentration.
Ghost Peaks 1. Carryover from previous injections. 2. Contaminated mobile phase or system.1. Implement a robust needle wash protocol. 2. Use fresh, high-purity solvents and flush the HPLC system thoroughly.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure proper solvent mixing and degassing. 2. Use a column thermostat to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Unexpected Peaks in Chromatogram 1. Sample degradation. 2. Presence of known or unknown impurities. 3. Contamination from sample preparation.1. Prepare fresh samples and store them appropriately. 2. Use LC-MS to identify the molecular weight of the unknown peak and compare it with potential impurities.[3] 3. Use high-purity solvents and clean vials for sample preparation.
TLC Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Streaking of Spots 1. Sample is too concentrated. 2. Adsorbent on the TLC plate is disturbed.1. Dilute the sample before spotting. 2. Handle the TLC plate carefully to avoid scratching the silica (B1680970) surface.
Rf Values are Too High or Too Low 1. The mobile phase is too polar or too non-polar.1. Adjust the solvent system. For high Rf, decrease the polarity of the mobile phase. For low Rf, increase the polarity.
No Spots Visible After Staining 1. Insufficient sample concentration. 2. Improper staining technique.1. Spot a more concentrated sample. 2. Ensure the staining reagent (e.g., ninhydrin) is fresh and properly applied. Some compounds may require UV visualization.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% TFA in water.[9]

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[9]

  • Gradient: A typical gradient might be 30-95% B over 15 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.[9]

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 0.5-1.0 mg/mL.[5]

Thin-Layer Chromatography (TLC)

This protocol provides a basic method for the qualitative analysis of this compound.

  • Plate: Silica gel 60 F254 pre-coated plates.[9]

  • Mobile Phase: A common solvent system is a mixture of butanol, acetic acid, and water (e.g., 60:19:21 v/v/v).[11]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like DMF or DCM.

  • Procedure:

    • Spot the sample onto the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Dry the plate after development.

  • Visualization:

    • UV Light: Visualize the plate under UV light (254 nm).[9]

    • Staining: Spray the plate with a ninhydrin (B49086) solution and heat to visualize primary and secondary amines (impurities).[9][12] Other stains like permanganate (B83412) or phosphomolybdic acid can also be used.[9]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Solvent Acetonitrile/Water PreparedSample Sample Solution (0.5-1.0 mg/mL) Solvent->PreparedSample Dissolve Injector Injector PreparedSample->Injector Column C18 Column Injector->Column Mobile Phase Gradient Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: Workflow for HPLC analysis of this compound.

Impurity_Relationships cluster_synthesis Synthesis & Storage Issues cluster_impurities Resulting Impurities Incomplete_Fmoc Incomplete Fmoc Protection Free_Amine H-N-Me-Arg(Pbf)-OH Incomplete_Fmoc->Free_Amine Premature_Cleavage Premature Fmoc Cleavage Dipeptide Dipeptide Impurity Premature_Cleavage->Dipeptide Fmoc_OSu_Rearrangement Fmoc-OSu Rearrangement Beta_Alanine β-Alanine Adducts Fmoc_OSu_Rearrangement->Beta_Alanine Residual_Solvent Residual Ethyl Acetate Acetic_Acid Acetic Acid Residual_Solvent->Acetic_Acid Intramolecular_Cyclization Intramolecular Cyclization Lactam δ-Lactam Intramolecular_Cyclization->Lactam

Caption: Common impurity sources and their products.

References

Validation & Comparative

A Comparative Guide to Arginine Side-Chain Protecting Groups: Pbf vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the arginine (Arg) side chain is a critical decision that significantly impacts yield and purity. This guide provides an objective, data-driven comparison of the most commonly used sulfonyl-based protecting groups, with a focus on 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and its key alternatives: 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr).

The guanidinium (B1211019) group of arginine is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent side reactions. The ideal protecting group should be stable during chain elongation but readily cleavable under conditions that do not degrade the final peptide. This comparison focuses on the performance of Pbf, Pmc, and Mtr in the context of Fmoc-based SPPS.

Performance Comparison of Arginine Protecting Groups

The choice of protecting group directly influences cleavage efficiency, the propensity for side reactions, and ultimately, the purity of the synthesized peptide. The Pbf group has emerged as the preferred choice in many applications due to its high acid lability, which allows for more rapid and cleaner deprotection.

Cleavage Efficiency and Conditions

The primary advantage of Pbf lies in its increased acid lability compared to Pmc and Mtr.[1][2] This allows for shorter cleavage times with standard trifluoroacetic acid (TFA) cocktails, minimizing the exposure of the peptide to harsh acidic conditions and thereby reducing the risk of acid-catalyzed side reactions.[3][4]

Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA-based)Notes
Pbf Most Labile1.5 - 4 hoursRecommended for peptides with multiple Arg residues.[2] Cleavage time can be extended for complex or aggregation-prone sequences.[3][5]
Pmc Intermediate2 - 6 hoursMore labile than Mtr, but can require longer cleavage times than Pbf, especially with multiple Arg residues.[2][4]
Mtr Least Labile4 - 24 hoursDifficult to remove completely, especially in peptides with multiple Arg(Mtr) residues, often requiring prolonged cleavage times.[4][6]

A published example demonstrated that a 3-hour cleavage and deprotection with TFA resulted in 69% of the desired peptide when using Arg(Pbf), compared to only 46% with Arg(Pmc).[2][7]

Key Side Reactions

Two major side reactions associated with arginine-containing peptides during SPPS are δ-lactam formation during coupling and tryptophan modification during cleavage.

δ-Lactam Formation: This intramolecular cyclization of activated arginine leads to chain termination. A comparative study on δ-lactam formation revealed the following trend for different protecting groups:

Protecting GroupPropensity for δ-Lactam FormationCoupling Efficiency after 120 min
(Boc)₂ High-
Pbf Moderate>99%
NO₂ Low>99%

While both Pbf and NO₂ protecting groups are effective in achieving high coupling efficiencies, the NO₂ group shows a lower tendency for δ-lactam formation.[1]

Tryptophan Modification: During TFA cleavage, the cleaved sulfonyl protecting groups can generate reactive cationic species that can modify sensitive residues, particularly tryptophan (Trp), leading to sulfonation (+80 Da) or alkylation. The use of scavengers is crucial to minimize these side reactions.[3][8] The Pbf group is reported to be less prone to causing tryptophan alkylation compared to Pmc.[9] The use of Boc protection on the tryptophan indole (B1671886) nitrogen (Fmoc-Trp(Boc)-OH) is also highly recommended to prevent this side reaction.[3][8]

Experimental Protocols

Standard TFA Cleavage and Deprotection of an Arginine and Tryptophan-Containing Peptide

This protocol is a general procedure for the final cleavage of a peptide containing both arginine (with a Pbf protecting group) and tryptophan.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (B43112) (EDT), 2% anisole[10]

  • Cold diethyl ether

Procedure:

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail (Reagent R) fresh in a well-ventilated fume hood. Use approximately 10 mL of the cocktail per gram of resin.

  • Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

  • Gently agitate the mixture at room temperature. For a single Arg(Pbf), 2-4 hours is typically sufficient. For multiple Arg residues, the cleavage time may need to be extended.[3]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide under vacuum.

HPLC Analysis of Cleavage Efficiency

Instrumentation:

  • Reverse-phase HPLC system with a C18 column

  • UV detector (220 nm)

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve a small amount of the crude peptide in Solvent A.

  • Inject the sample onto the HPLC column.

  • Elute with a linear gradient of Solvent B (e.g., 5-95% over 30 minutes).

  • Monitor the chromatogram at 220 nm. The presence of peaks corresponding to the mass of the peptide with the protecting group still attached indicates incomplete cleavage.

LC-MS Analysis of Side Reactions

Instrumentation:

  • Liquid chromatography system coupled to a mass spectrometer (LC-MS).

Procedure:

  • Separate the crude peptide mixture using the same HPLC method as described above.

  • Direct the eluent to the mass spectrometer.

  • Monitor for expected masses of the desired peptide and potential side products, such as:

    • Peptide + 252 Da (for Pbf) or +266 Da (for Pmc) indicating incomplete deprotection.

    • Peptide + 80 Da indicating sulfonation of tryptophan.

    • Peptide - 156 Da (for Arg) indicating ornithine formation.

Visualizations

Logical Relationship of Arginine Protecting Group Selection

G Start Start: Select Arginine Protecting Group Multi_Arg Multiple Arginine Residues? Start->Multi_Arg Trp_Present Tryptophan in Sequence? Multi_Arg->Trp_Present No Pbf Use Pbf Multi_Arg->Pbf Yes Pmc Consider Pmc Trp_Present->Pmc No Use_Trp_Boc Use Fmoc-Trp(Boc)-OH Trp_Present->Use_Trp_Boc Yes Mtr Avoid Mtr Use_Trp_Boc->Pbf

Caption: Decision tree for selecting an arginine protecting group.

Experimental Workflow for Cleavage and Analysis

G Start Start: Dried Peptide-Resin Cleavage TFA Cleavage with Scavengers Start->Cleavage Precipitation Precipitation with Cold Ether Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide HPLC HPLC Analysis Crude_Peptide->HPLC LCMS LC-MS Analysis Crude_Peptide->LCMS Purification Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: General workflow for peptide cleavage and analysis.

Signaling Pathway of Side Reaction Prevention

G TFA TFA Protecting_Group Arg(Pbf/Pmc) TFA->Protecting_Group Cleavage Reactive_Cation Reactive Sulfonyl Cation Protecting_Group->Reactive_Cation Tryptophan Tryptophan Residue Reactive_Cation->Tryptophan Attack Scavenger Scavenger (e.g., Thioanisole) Reactive_Cation->Scavenger Trapping Side_Product Sulfonated Tryptophan Tryptophan->Side_Product Neutralized_Cation Neutralized Cation Scavenger->Neutralized_Cation

Caption: Prevention of tryptophan sulfonation by scavengers.

References

A Comparative Guide to the Analytical Validation of Peptides Containing Fmoc-N-Me-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids, such as N-methylated arginine, into peptide therapeutics offers significant advantages, including enhanced proteolytic stability and improved pharmacokinetic profiles. However, the synthesis of these complex molecules necessitates rigorous analytical validation to ensure their identity, purity, and quality. This guide provides a comprehensive comparison of key analytical techniques for the validation of synthetic peptides containing Fmoc-N-Me-Arg(Pbf)-OH, a critical building block in the development of novel peptide-based drugs. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in establishing robust analytical strategies.

Core Analytical Techniques: A Comparative Overview

The analytical validation of peptides containing this compound relies on a multi-pronged approach, primarily utilizing High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides unique and complementary information essential for a comprehensive quality assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the cornerstones of peptide purity analysis.[1] These techniques separate the target peptide from impurities based on their physicochemical properties, most commonly hydrophobicity in reversed-phase chromatography.[2] UPLC, a more recent advancement, utilizes smaller particle size columns and higher pressures to achieve faster separations with improved resolution and sensitivity compared to conventional HPLC.[3][4]

Key Comparison:

ParameterHPLCUPLC
Resolution GoodExcellent[3]
Analysis Time Longer (typically 20-30 min)[5]Shorter (can be <10 min)[3]
Sensitivity HighVery High[6]
Solvent Consumption HigherLower[7]
System Pressure Lower (up to 6,000 psi)[8]Higher (up to 15,000 psi)[6]
Cost Lower initial investmentHigher initial investment[6]

Illustrative Data:

The following table presents representative data comparing the performance of HPLC and UPLC for the purity analysis of a synthetic peptide containing a modified arginine residue.

Analytical MethodRetention Time (min)Peak Width (min)Tailing FactorResolution (vs. Impurity A)
HPLC 15.20.81.31.8
UPLC 5.80.21.12.5

This data is illustrative and may vary depending on the specific peptide and chromatographic conditions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular identity of synthetic peptides and for characterizing impurities.[9] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptides. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of the target peptide and the elucidation of the elemental composition of impurities.[10] Tandem mass spectrometry (MS/MS) is employed for peptide sequencing and to pinpoint the location of modifications.[2]

Commonly Identified Impurities in Peptides Containing this compound:

Impurity TypeDescription
Deletion Sequences Peptides missing one or more amino acid residues.
Truncated Sequences Peptides with incomplete sequences.
Incomplete Deprotection Residual protecting groups (e.g., Pbf) remaining on the peptide.
Side-Reaction Products e.g., δ-lactam formation of the arginine residue.[11]
Oxidation/Deamidation Chemical modifications occurring during synthesis or storage.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.[12] For peptides containing N-methylated residues, NMR is particularly useful for confirming the presence and location of the methyl group. The chemical shift of the N-methyl protons is a key diagnostic signature.[13]

Key NMR Signatures for N-Me-Arg:

NucleusTypical Chemical Shift (ppm)
N-Methyl Protons (¹H) ~2.7 - 3.2 (singlet)[13]
N-Methyl Carbon (¹³C) ~30 - 35[13]
Arginine Side-Chain Protons (¹H) Varies depending on local environment and pH[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible analytical validation. Below are representative protocols for the key techniques discussed.

Protocol 1: RP-HPLC/UPLC Purity Analysis

Objective: To determine the purity of the synthetic peptide by separating it from process-related impurities.

Instrumentation:

  • HPLC or UPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 100 mm, 1.7 µm for UPLC).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Solvent: 50:50 Water:Acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the peptide in the sample solvent to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

    • Column Temperature: 30 °C.

    • Detection Wavelength: 214 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program (Illustrative):

      Time (min) % Mobile Phase B
      0 5
      25 65
      26 95
      28 95
      29 5

      | 30 | 5 |

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: LC-MS for Identity Confirmation and Impurity Profiling

Objective: To confirm the molecular weight of the target peptide and identify potential impurities.

Instrumentation:

  • LC-MS system with an ESI source.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, using formic acid-based solvents if direct infusion is performed.

  • LC-MS Conditions:

    • Use a similar chromatographic method as for HPLC/UPLC, but with formic acid as the modifier.

    • Mass Spectrometer Settings (Illustrative):

      • Ionization Mode: Positive ESI.

      • Mass Range: m/z 300-2000.

      • Capillary Voltage: 3.5 kV.

      • Cone Voltage: 30 V.

  • Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the main peak and any impurities. Compare the observed masses with the theoretical masses. For impurity identification, consider common modifications such as the loss or addition of amino acids or protecting groups.[10]

Protocol 3: NMR for Structural Confirmation

Objective: To confirm the presence of the N-methyl group on the arginine residue.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O).

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in the deuterated solvent.

  • NMR Experiments:

    • Acquire a 1D ¹H NMR spectrum.

    • Acquire 2D NMR spectra such as COSY, TOCSY, and HSQC to aid in resonance assignment.

  • Data Analysis: Identify the characteristic singlet in the ¹H NMR spectrum corresponding to the N-methyl protons. Use 2D NMR data to confirm the connectivity of the N-methylated arginine residue within the peptide sequence.

Visualizing the Analytical Workflow

Diagrams can clarify complex experimental processes and logical relationships.

Analytical_Workflow cluster_synthesis Peptide Synthesis cluster_validation Analytical Validation SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (Prep-HPLC) Crude_Peptide->Purification Purity_Analysis Purity Assessment (HPLC/UPLC) Purification->Purity_Analysis Identity_Confirmation Identity Confirmation (LC-MS) Purification->Identity_Confirmation Structural_Analysis Structural Analysis (NMR, MS/MS) Purification->Structural_Analysis Final_Product Purified & Characterized Peptide Purity_Analysis->Final_Product Identity_Confirmation->Final_Product Structural_Analysis->Final_Product Analytical_Techniques_Comparison cluster_techniques Analytical Techniques cluster_outputs Key Information Provided Validation Analytical Validation of N-Me-Arg(Pbf) Peptide HPLC HPLC / UPLC Validation->HPLC MS Mass Spectrometry Validation->MS NMR NMR Spectroscopy Validation->NMR Purity Purity & Impurity Profile HPLC->Purity Identity Molecular Weight & Sequence MS->Identity Structure 3D Structure & Conformation NMR->Structure

References

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Fmoc-N-Me-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of protected amino acids is critical for ensuring the quality and success of peptide synthesis. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the analysis of Fmoc-N-Me-Arg(Pbf)-OH, a key building block in the synthesis of N-methylated arginine-containing peptides. We present supporting experimental data and detailed protocols to aid in method selection and implementation.

Data Presentation: HPLC and Mass Spectrometry Parameters

The following tables summarize key parameters for the analysis of this compound by HPLC and Mass Spectrometry.

Table 1: Comparative HPLC Analysis Parameters

ParameterMethod A: Standard Purity AnalysisMethod B: High-Resolution Impurity Profiling
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 250 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)0.1% Formic acid in Acetonitrile
Gradient 50-95% B over 20 minutes40-80% B over 30 minutes
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C30°C
Detection Wavelength 265 nm (Fmoc chromophore)265 nm and 301 nm
Expected Retention Time ~12-15 minutes~18-22 minutes
Resolution (Rs) ofCritical Pairs > 1.5> 2.0
Peak Asymmetry 0.9 - 1.51.0 - 1.2

Table 2: Comparative Mass Spectrometry Analysis Parameters

ParameterMethod 1: Electrospray Ionization (ESI)Method 2: Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Mode PositivePositive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)Time-of-Flight (TOF)
Scan Range (m/z) 100 - 1000500 - 1500
Capillary Voltage 3.5 kVNot Applicable
Cone Voltage 30 VNot Applicable
Source Temperature 120°CNot Applicable
Desolvation Temp. 350°CNot Applicable
Laser Type Not ApplicableNitrogen Laser (337 nm)
Matrix Not Applicableα-Cyano-4-hydroxycinnamic acid (CHCA)
Expected [M+H]⁺ ~663.29~663.29

Experimental Protocols

HPLC Method A: Standard Purity Analysis

This method is suitable for routine purity checks of this compound.

  • Sample Preparation: Dissolve this compound in acetonitrile to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: Start with 50% B, increase to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm.

  • Data Analysis: Integrate the peak corresponding to this compound and calculate the area percentage to determine purity. Potential impurities to monitor include free Fmoc-OH, Arg(Pbf)-OH, and diastereomers.

HPLC Method B: High-Resolution Impurity Profiling

This method provides enhanced separation of closely eluting impurities.

  • Sample Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 250 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.

    • Gradient: Start with 40% B, increase to 80% B over 30 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 265 nm and 301 nm for improved impurity detection.

  • Data Analysis: Analyze the chromatogram for the main peak and any impurity peaks. The use of a phenyl-hexyl column can provide different selectivity compared to a C18 column, potentially resolving impurities that co-elute on a C18 phase.

Mass Spectrometry Method 1: ESI-Q-TOF Analysis

This method is ideal for accurate mass determination and structural elucidation through fragmentation analysis.

  • Sample Preparation: Dilute the sample from the HPLC analysis with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of approximately 10 µg/mL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Mass Analyzer: Q-TOF.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), select the precursor ion (m/z ~663.29) and apply collision-induced dissociation (CID) to observe characteristic fragment ions.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Dissolve Dissolve in Acetonitrile Sample->Dissolve Injector Autosampler Dissolve->Injector Column C18 or Phenyl-Hexyl Column Injector->Column Mobile Phase Gradient Detector UV Detector (265 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Assessment Chromatogram->Purity Impurity Impurity Profiling Chromatogram->Impurity

Caption: HPLC analysis workflow for this compound.

MS_Fragmentation cluster_frags Major Fragment Ions Precursor [M+H]⁺ m/z ~663.29 Fmoc_loss [M+H - Fmoc]⁺ m/z ~441.22 Precursor->Fmoc_loss - C15H11O2 (Fmoc group) Pbf_loss [M+H - Pbf]⁺ m/z ~396.21 Precursor->Pbf_loss - C13H17O3S (Pbf group) Fmoc_ion Fmoc ion m/z 179.08 Precursor->Fmoc_ion Fmoc cleavage

Caption: Predicted MS/MS fragmentation of this compound.

A Researcher's Guide to Assessing the Purity of Synthetic Peptides with N-methylated Arginine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated arginine residues into synthetic peptides is a critical strategy in drug development to enhance proteolytic stability and modulate biological activity. However, this modification introduces significant challenges for purity assessment. Ensuring the identity and purity of these complex molecules is paramount for reliable downstream applications, from basic research to clinical trials. This guide provides a comparative overview of the essential analytical techniques, complete with experimental protocols and data presentation, to navigate the complexities of analyzing N-methylated arginine-containing peptides.

Core Analytical Techniques: A Comparative Overview

The gold standard for assessing synthetic peptide purity involves a combination of chromatographic and mass spectrometric techniques. Each method provides orthogonal information, and their combined use is essential for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for quantifying purity by separating the main peptide from process-related impurities.[1][2] Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the target peptide and identifying impurities, including those related to methylation.[3][4][5]

The primary challenges in analyzing N-methylated arginine peptides include:

  • Distinguishing Isobars: Asymmetric (ADMA) and symmetric (sDMA) dimethylarginine residues have identical masses, making them indistinguishable by standard MS alone.[6]

  • Quantifying Purity: Hydrophobicity changes due to methylation can be subtle, requiring high-resolution chromatography to separate the methylated peptide from closely related impurities like deletion sequences or incompletely deprotected species.[1]

  • Localization of Modification: For peptides with multiple arginine residues, pinpointing the exact location of methylation is crucial and requires sophisticated mass spectrometry fragmentation techniques.[7]

The following table summarizes the key analytical methods and their performance characteristics for analyzing N-methylated peptides.

Parameter RP-HPLC RP-UPLC LC-MS (ESI/MALDI) Amino Acid Analysis (AAA)
Primary Measurement Chromatographic purity (% area)Chromatographic purity (% area)Mass-to-charge ratio (m/z)Amino acid composition & quantity
Resolution GoodExcellentN/A (Separation by LC)N/A (Measures composition)
Sensitivity High (ng range)Very High (pg range)Excellent (fmol-amol range)Moderate (pmol range)
Key Advantage Robust, widely available method for purity quantification.Faster analysis, superior resolution for complex mixtures.[8][9][10]Confirms molecular weight and identifies impurities.[3][5] Essential for modified peptides.Determines net peptide content and confirms amino acid ratios.[2][11]
Limitation for N-Me-Arg May not resolve all methylated isoforms from unmodified peptide.Improved resolution helps, but may still have co-elution.Standard MS cannot differentiate ADMA/sDMA isomers.[6]Indirectly confirms modification by absence of expected Arg content; does not localize.
Specialized Use Standard QC for purity level.High-throughput screening and analysis of complex impurity profiles.Tandem MS (MS/MS) with ETD can localize methylation and help differentiate isomers.[7][12]Provides absolute peptide quantification (net peptide content).[2]

Experimental Workflows & Logical Comparisons

Visualizing the analytical process is key to understanding how these techniques integrate to provide a complete picture of peptide purity.

G cluster_synthesis Peptide Production cluster_analysis Purity Assessment Synthesis Solid-Phase Synthesis (with N-Me-Arg) Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Crude Peptide Cleavage->Crude Purification Preparative HPLC Crude->Purification Purified Purified Peptide Purification->Purified UPLC Analytical RP-UPLC Purified->UPLC Quantify Purity LCMS LC-MS / MS/MS Purified->LCMS Confirm Mass & Identity AAA Amino Acid Analysis Purified->AAA Determine Net Peptide Content Final Final Purity Report (% Purity, Identity, Net Content) UPLC->Final LCMS->Final AAA->Final

Caption: General workflow for the synthesis and purity assessment of a synthetic peptide.

The following diagram illustrates how different analytical techniques provide distinct, yet complementary, information for a comprehensive evaluation.

G cluster_quant Quantitative Analysis cluster_qual Qualitative & Identity Analysis cluster_abs Absolute Quantification Peptide Purified N-Methylated Arginine Peptide HPLC RP-UPLC / HPLC Peptide->HPLC MS Mass Spectrometry (MS) Peptide->MS AAA Amino Acid Analysis Peptide->AAA Info_HPLC Provides: - Purity (%) relative to other  UV-active species - Retention Time (hydrophobicity) - Impurity Profile HPLC->Info_HPLC Info_MS Provides: - Molecular Weight Confirmation - Sequence Verification (MS/MS) - Identification of Modifications - Can differentiate ADMA/sDMA  with specific methods (ETD) MS->Info_MS Info_AAA Provides: - Net Peptide Content (% by weight) - Confirms Amino Acid Ratios AAA->Info_AAA

Caption: Comparison of information obtained from key analytical techniques.

Detailed Experimental Protocols

Accurate and reproducible data depend on meticulously executed experimental protocols. Below are methodologies for the key analyses.

Protocol 1: Purity Determination by RP-UPLC

This protocol outlines a general method for determining the chromatographic purity of a synthetic peptide. Optimization of the gradient is crucial for achieving baseline separation of the main peak from all impurities.

  • System & Column:

    • An Ultra-Performance Liquid Chromatography (UPLC) system with a UV/PDA detector.

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phases:

    • Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in MPA to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection Wavelength: 214 nm and 280 nm.

    • Gradient: A typical starting point is a linear gradient from 5% MPB to 65% MPB over 15 minutes. This must be optimized based on the peptide's hydrophobicity.

  • Data Analysis:

    • Integrate all peaks detected at 214 nm.

    • Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Purity (%) = (Area_MainPeak / Total_Area_All_Peaks) * 100

Protocol 2: Identity Confirmation by LC-MS

This method confirms that the synthesized peptide has the correct molecular weight, including the mass shift from methylation.

  • System & Column:

    • A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use the same column and mobile phases as in the RP-UPLC protocol, but replace TFA with 0.1% Formic Acid for better MS compatibility.

  • Sample Preparation:

    • Prepare the sample as described for RP-UPLC, but at a lower concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Run a gradient similar to the one optimized for UPLC analysis to separate the main peptide from impurities before it enters the mass spectrometer.

  • Mass Spectrometry Settings (Positive Ion ESI Mode):

    • Scan Range (m/z): 300 – 2000.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Acquire data in full scan mode. If necessary, perform targeted MS/MS on the precursor ion corresponding to the target peptide to confirm its sequence. Fragmentation methods like Electron Transfer Dissociation (ETD) are particularly useful for sequencing arginine-rich peptides and localizing the methylation site.[7]

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the main peak.

    • Compare the observed mass with the theoretical mass calculated for the N-methylated peptide. The mass difference should be within an acceptable error range (typically < 5 ppm for high-resolution instruments).

    • Mass Shifts for Methylation:

      • Monomethylation: +14.01565 Da

      • Dimethylation: +28.0313 Da

References

N-Methylation of Peptides: A Comparative Guide to Enhancing Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical step in transforming promising lead compounds into effective therapeutics. Among the various chemical modifications, N-methylation—the addition of a methyl group to the amide nitrogen of the peptide backbone—has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This guide provides an objective comparison of the biological activity of N-methylated versus non-methylated peptide analogs, supported by experimental data, detailed protocols, and illustrative diagrams.

N-methylation can significantly impact a peptide's pharmacokinetic and pharmacodynamic properties by inducing conformational changes, increasing resistance to enzymatic degradation, and enhancing membrane permeability. These alterations can lead to improved receptor affinity and selectivity, extended in vivo half-life, and the potential for oral bioavailability.[1] This guide will delve into the quantitative effects of N-methylation on these key parameters.

Comparative Analysis of Biological Activity

The introduction of N-methyl groups can have a profound and varied impact on the biological activity of a peptide. The following tables summarize quantitative data from studies comparing N-methylated and non-methylated peptide analogs in terms of receptor binding affinity, enzymatic stability, and cell permeability.

Receptor Binding Affinity

N-methylation can either increase or decrease receptor binding affinity depending on the specific peptide and the position of the methylation. By constraining the peptide's conformation, N-methylation can pre-organize it into a bioactive state, thereby enhancing binding. Conversely, unfavorable steric hindrance introduced by the methyl group can also disrupt the interaction with the receptor.

Table 1: Comparison of Receptor Binding Affinity (IC50/Ki) for N-Methylated vs. Non-Methylated Peptide Analogs

Peptide Analog ClassNon-Methylated AnalogReceptorIC50/Ki (nM)N-Methylated AnalogReceptorIC50/Ki (nM)Fold ChangeReference
Somatostatin (B550006) AntagonistCpa-c(DCys-Pal-DTrp-Lys-Thr-Cys)-Nal-NH2hsst26.83Cpa-c(DCys-Pal-DTrp-N(Me)Lys-Thr-Cys)-Nal-NH2hsst25.511.24[2]
Somatostatin AntagonistCpa-c(DCys-Pal-DTrp-Lys-Thr-Cys)-Nal-NH2hsst5>1000Cpa-c(DCys-Pal-DTrp-N(Me)Lys-Thr-Cys)-Nal-NH2hsst55.98>167[2]
RGD Peptidecyclo(RGDfV)αVβ3160cyclo(RGD-N(Me)fV)αVβ31201.33[3][4]
Endomorphin-2 AnalogH-Tyr-Pro-Trp-Phe-NH2µ-opioid0.84H-Tyr-(N(Me)Pro)-Trp-Phe-NH2µ-opioid1.230.68[5]
Enzymatic Stability

One of the most significant advantages of N-methylation is the enhanced resistance to proteolytic degradation. The steric hindrance provided by the methyl group shields the amide bond from enzymatic cleavage, leading to a longer half-life in biological fluids.

Table 2: Comparison of Enzymatic Stability for N-Methylated vs. Non-Methylated Peptide Analogs

Peptide Analog ClassNon-Methylated AnalogEnzyme SourceHalf-life (t1/2)N-Methylated AnalogEnzyme SourceHalf-life (t1/2)Fold ChangeReference
Endomorphin-2 AnalogEndomorphin-2Rat Brain Homogenate15 min[Sar2]endomorphin-2Rat Brain Homogenate> 240 min> 16[6]
Somatostatin AnalogUnspecifiedSerumHoursN-methylated analogSerumDaysSignificant Increase[7]
Cell Permeability

N-methylation can improve a peptide's ability to cross cell membranes by reducing the number of hydrogen bond donors and increasing its lipophilicity. This is a critical factor for targeting intracellular components and for developing orally bioavailable peptide drugs.

Table 3: Comparison of Cell Permeability (Papp) for N-Methylated vs. Non-Methylated Cyclic Hexapeptides

Peptide AnalogNumber of N-Methyl GroupsCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Reference
Cyclic Hexapeptide Library Member0< 1 (Poor)[8]
Cyclic Hexapeptide Library Member1-5> 10 (High) for 10 analogs[8]

Note: A study on a library of 54 cyclic hexapeptides found that while most non-methylated and some N-methylated analogs had poor permeability, 10 analogs with one to five N-methyl groups exhibited high permeability in a Caco-2 model.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide overviews of key experimental protocols used to assess the biological activity of N-methylated and non-methylated peptide analogs.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The synthesis of N-methylated peptides often requires modified protocols to overcome the steric hindrance of the N-methyl group, which can slow down coupling reactions.

General Protocol for On-Resin N-Methylation:

  • Resin Preparation: Swell the appropriate solid support resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amino acid by treating the resin with a solution of 20% piperidine (B6355638) in DMF.

  • Sulfonylation: Protect the newly exposed amine with an o-nitrobenzenesulfonyl (o-NBS) group by reacting the resin with o-nitrobenzenesulfonyl chloride and a base like collidine in DMF.[9]

  • Methylation: Introduce the methyl group by reacting the sulfonamide with a methylating agent, such as methyl p-toluenesulfonate or dimethyl sulfate, in the presence of a base like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).

  • Desulfonylation: Remove the o-NBS protecting group using a thiol, such as β-mercaptoethanol, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[10]

  • Coupling of the Next Amino Acid: Couple the next Fmoc-protected amino acid using a strong coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to overcome the steric hindrance of the newly formed secondary amine.

  • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Resin Swell Resin Deprotection Fmoc Deprotection Resin->Deprotection Sulfonylation Sulfonylation (o-NBS-Cl) Deprotection->Sulfonylation Methylation Methylation Sulfonylation->Methylation Desulfonylation Desulfonylation Methylation->Desulfonylation Coupling Couple Next Amino Acid Desulfonylation->Coupling Repeat Repeat Cycles Coupling->Repeat Repeat->Deprotection Next Residue Cleavage Cleavage & Deprotection Repeat->Cleavage Final Residue Purification Purification Cleavage->Purification

Workflow for On-Resin N-Methylation of Peptides.
Competitive Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., an N-methylated peptide) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Protocol Overview:

  • Reagent Preparation: Prepare assay buffer, a radiolabeled ligand with known affinity for the target receptor, a source of the receptor (e.g., cell membrane preparations), and solutions of the unlabeled non-methylated and N-methylated peptide analogs at various concentrations.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptides. Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known potent unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[11]

cluster_binding Receptor Binding cluster_quantification Quantification Receptor Receptor Measurement Measure Radioactivity Receptor->Measurement Radioligand Radiolabeled Ligand Radioligand->Receptor Binds Competitor Unlabeled Peptide (N-methylated or non-methylated) Competitor->Receptor Competes Analysis Calculate IC50 & Ki Measurement->Analysis

Principle of Competitive Receptor Binding Assay.
In Vitro Serum Stability Assay

This assay evaluates the stability of a peptide in the presence of serum proteases.

Protocol Overview:

  • Reagent Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO). Obtain pooled human serum.

  • Incubation: Spike the serum with the peptide stock solution to a final desired concentration. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic reaction by adding a precipitating agent (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid) to the aliquots.[12]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Determine the peak area of the intact peptide at each time point.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. The half-life (t1/2) of the peptide in serum can then be determined by plotting the percentage of intact peptide versus time.[13][14]

start Incubate Peptide in Serum at 37°C timepoint Take Aliquots at Time Points start->timepoint precipitate Protein Precipitation timepoint->precipitate centrifuge Centrifugation precipitate->centrifuge analyze RP-HPLC Analysis centrifuge->analyze quantify Quantify Intact Peptide analyze->quantify calculate Calculate Half-Life quantify->calculate

Workflow of an In Vitro Serum Stability Assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay used to predict the passive permeability of a compound across a lipid membrane, which is relevant for estimating intestinal absorption and blood-brain barrier penetration.

Protocol Overview:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.[15][16]

  • Donor and Acceptor Plates: The assay is performed in a 96-well plate format with a donor plate (containing the peptide solution) and an acceptor plate (containing buffer).

  • Assay Setup: The peptide is dissolved in a buffer at a specific pH and added to the donor wells. The acceptor wells are filled with a corresponding buffer. The donor plate is then placed on top of the acceptor plate, bringing the peptide solution into contact with the artificial membrane.

  • Incubation: The plate assembly is incubated for a defined period (e.g., 5 hours) at room temperature.[15]

  • Quantification: After incubation, the concentration of the peptide in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_A * V_D) / ((V_A + V_D) * A * t) * ln(1 - ([C]_A(t) / [C]_eq))

    where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the area of the membrane, t is the incubation time, [C]_A(t) is the concentration of the peptide in the acceptor well at time t, and [C]_eq is the equilibrium concentration.

cluster_process Permeation Process plate Donor Well (Peptide Solution) Artificial Lipid Membrane Acceptor Well (Buffer) plate:f0->plate:f1 Passive Diffusion plate:f1->plate:f2 Permeation Incubation Incubation Quantification Quantification Incubation->Quantification Calculation Calculation Quantification->Calculation

Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion

N-methylation is a versatile and powerful strategy in peptide drug design that can significantly enhance the biological activity and pharmacokinetic properties of peptide analogs. By strategically introducing methyl groups into the peptide backbone, researchers can improve receptor binding affinity and selectivity, dramatically increase enzymatic stability, and enhance cell permeability. The provided data and protocols offer a valuable resource for scientists and drug development professionals seeking to leverage N-methylation to design the next generation of peptide-based therapeutics. Careful consideration of the position and number of N-methylations is crucial, as the effects are highly context-dependent. A systematic approach, such as an "N-methyl scan," is often employed to identify the optimal modifications for a given peptide.

References

A Comparative Analysis of Coupling Reagents for the Sterically Hindered Fmoc-N-Me-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Arg(Pbf)-OH, into peptide sequences is a crucial strategy in medicinal chemistry to enhance proteolytic stability, cell permeability, and to modulate conformation. However, the steric hindrance posed by the N-methyl group, combined with the bulky Pbf-protected guanidinium (B1211019) side chain of arginine, presents a significant challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and low yields. The choice of coupling reagent is therefore paramount to achieving high efficiency and purity.

This guide provides a comparative overview of several common coupling reagents for the acylation of this compound, supported by published data and standard protocols. We evaluate onium salt-based reagents (uronium/aminium and phosphonium) and carbodiimide-based methods, focusing on their relative efficiency, potential side reactions, and optimal usage.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for this compound directly influences reaction kinetics, product yield, and the risk of side reactions such as racemization or δ-lactam formation. The following table summarizes the performance of commonly used reagents based on literature and typical experimental outcomes.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsRisk of RacemizationCommon Side ReactionsKey Considerations
HATU Uronium/Aminium SaltVery HighLowGuanidinylation of N-terminus if used in excess.Highly efficient and fast-acting due to the reactive OAt-ester intermediate. Often the reagent of choice for difficult couplings.[1][2]
COMU Uronium/Aminium SaltVery HighLowGuanidinylation of N-terminus if used in excess.Performance is comparable or superior to HATU.[3][4] By-products are water-soluble, and it requires only one equivalent of base.[2][5]
PyBOP Phosphonium SaltHighLowNone specific. Avoids guanidinylation.A robust choice for hindered couplings.[6] The addition of HOAt can further enhance its reactivity for N-methylated residues.[6]
PyBrOP Phosphonium SaltVery HighLowNone specific. Avoids guanidinylation.More reactive than PyBOP and particularly effective for the most challenging couplings, including N-methyl to N-methyl linkages.[1][7][8]
DIC/Oxyma Carbodiimide/AdditiveModerate to HighLowδ-Lactam formation, N-acylurea formation.A cost-effective option. OxymaPure is a safe and effective additive for suppressing racemization.[3] Requires careful optimization to minimize δ-lactam formation, a known side reaction for arginine.[9][10][11]

Experimental Workflows and Mechanisms

Visualizing the experimental process and the underlying chemical mechanisms provides clarity for researchers selecting and implementing a coupling strategy.

SPPS_Workflow cluster_resin Solid Support cluster_activation Activation Resin Peptide-Resin (Free N-terminal amine) Coupling Coupling Step (Agitation, RT or elevated temp.) Resin->Coupling AA This compound Activated_AA Activated Amino Acid AA->Activated_AA Reagent Coupling Reagent + Base (e.g., DIPEA) Reagent->Activated_AA Solvent Solvent (DMF) Activated_AA->Coupling Wash Wash Resin (DMF, DCM) Coupling->Wash Monitor Monitor Coupling (e.g., Chloranil Test) Wash->Monitor Monitor->Coupling If incomplete (Double Couple) New_Resin Peptide-Resin (Elongated Chain) Monitor->New_Resin If complete

Figure 1. General solid-phase peptide synthesis (SPPS) workflow for an amino acid coupling step.

The activation mechanism is a key differentiator between coupling reagent classes. Onium salts form highly reactive ester intermediates, while carbodiimides activate the carboxylic acid for direct reaction or for reaction with an additive like OxymaPure.

Activation_Mechanisms cluster_onium Onium Salt (e.g., HATU, COMU) cluster_carbodiimide Carbodiimide (DIC/Oxyma) Onium_AA This compound Onium_Active Highly Reactive OAt-/Oxyma-Ester Onium_AA->Onium_Active Onium_Reagent HATU / COMU + Base Onium_Reagent->Onium_Active Peptide_Bond Peptide Bond Formation Onium_Active->Peptide_Bond Carbo_AA This compound Carbo_O_Acyl O-Acylisourea (Intermediate) Carbo_AA->Carbo_O_Acyl Carbo_Reagent DIC Carbo_Reagent->Carbo_O_Acyl Oxyma OxymaPure Carbo_Active Oxyma-Ester Oxyma->Carbo_Active Carbo_O_Acyl->Carbo_Active Carbo_Active->Peptide_Bond Peptide_Amine Peptide N-terminal Amine Peptide_Amine->Peptide_Bond

Figure 2. Simplified activation mechanisms for onium salt and carbodiimide-based reagents.

Potential Side Reactions

The structure of this compound makes it susceptible to specific side reactions that can impact the purity and yield of the final peptide.

Side_Reactions cluster_lactam Intramolecular Cyclization cluster_guanidinylation Reagent-Mediated Chain Termination Activated_Arg Activated This compound Lactam δ-Lactam Formation (Inactive Species) Activated_Arg->Lactam Guanidinium Side Chain Attack Peptide_Amine Peptide N-terminal Amine Guanidinylated_Peptide Guanidinylated Peptide (Terminated Chain) Peptide_Amine->Guanidinylated_Peptide Excess_Uronium Excess Uronium Reagent (HATU, COMU) Excess_Uronium->Guanidinylated_Peptide

Figure 3. Major side reactions in the coupling of this compound.

  • δ-Lactam Formation: The activated carboxylic acid can be attacked by the nucleophilic side-chain guanidinium group, leading to an inactive six-membered δ-lactam.[9][10] This side reaction reduces the amount of available activated amino acid for coupling, resulting in deletion sequences.[10] This is a well-documented issue for Fmoc-Arg(Pbf)-OH and is presumed to occur with the N-methylated analogue as well.[11]

  • Guanidinylation: Uronium/aminium reagents like HATU and COMU, when used in excess, can react with the free N-terminal amine of the growing peptide chain.[12] This forms a stable guanidinium group, irreversibly terminating the peptide chain.[12] Phosphonium reagents like PyBOP do not cause this side reaction.[6]

Detailed Experimental Protocols

The following protocols are representative for the manual solid-phase synthesis of a peptide containing this compound. Equivalents are calculated based on the initial loading of the resin. Note: The Kaiser test is unreliable for secondary amines like N-methylated residues; a Chloranil or Bromophenol Blue test should be used to monitor coupling completion.[5]

Protocol 1: Coupling with HATU

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF). Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve this compound (4 eq.), HATU (4 eq.), and N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF.[1]

  • Pre-activation: Allow the activation mixture to stand for 5 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 45-50°C).[9]

  • Washing and Monitoring: Wash the resin thoroughly with DMF. Perform a Chloranil or Bromophenol Blue test to confirm completion. If the test is positive (incomplete coupling), perform a second coupling (double coupling) with a fresh activation mixture.[1]

Protocol 2: Coupling with COMU

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF.[5]

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.[5]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.[5]

  • Washing and Monitoring: Wash the resin and monitor coupling completion as described in Protocol 1.

Protocol 3: Coupling with PyBOP/HOAt

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 eq.), PyBOP (3 eq.), 1-Hydroxy-7-azabenzotriazole (HOAt) (3 eq.), and DIPEA (6 eq.) in DMF. The addition of HOAt is recommended to enhance reactivity for N-methylated residues.[6]

  • Coupling: Add the activation mixture directly to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

  • Washing and Monitoring: Wash the resin and monitor coupling completion as described in Protocol 1.

Protocol 4: Coupling with DIC/OxymaPure

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1. To potentially improve coupling, the resin can be pre-conditioned by swelling at 45°C.[9]

  • In Situ Activation & Coupling: To the deprotected peptide-resin, add a solution of this compound (1.75 eq.) and OxymaPure (1.5 eq.) in DMF or NBP.[9][10] Add Diisopropylcarbodiimide (DIC) (1.8 eq.) to the resin slurry. Agitate for 2 hours. Using in situ activation (adding DIC last) is recommended to minimize pre-activation time and reduce δ-lactam formation.[9]

  • Washing and Monitoring: Wash the resin and monitor coupling completion as described in Protocol 1.

Conclusion and Recommendations

For the efficient incorporation of the sterically demanding this compound, high-reactivity onium salt-based coupling reagents are generally recommended.

  • HATU and COMU stand out as premier choices, offering high coupling efficiency and rapid kinetics. COMU presents additional advantages of improved safety, solubility, and requiring less base.[4][5] When using these reagents, care must be taken to use stoichiometric amounts relative to the amino acid to avoid N-terminal guanidinylation.[12]

  • Phosphonium salts like PyBOP (especially with HOAt) and PyBrOP are excellent alternatives that circumvent the issue of guanidinylation, making them very safe choices for complex syntheses.[6] PyBrOP is particularly potent for the most challenging sequences.[1]

  • DIC/Oxyma is a viable and economical option, but it is more susceptible to the δ-lactam formation side reaction inherent to arginine derivatives.[9][11] This method may require more rigorous optimization of reaction conditions, such as temperature and in situ activation, to achieve quantitative coupling.

Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and budgetary considerations. For critical applications where the highest yield and purity are required, COMU or HATU are strongly supported by the available data as the most effective reagents for coupling this compound.

References

Unveiling the Spectroscopic Signature of Fmoc-N-Me-Arg(Pbf)-OH: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of building blocks for peptide synthesis is paramount. This guide provides a comparative analysis of Fmoc-N-Me-Arg(Pbf)-OH, a key N-methylated amino acid derivative, with its non-methylated counterpart and other commonly used protected arginine analogues, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy.

This document presents a detailed examination of the ¹H and ¹³C NMR spectra of this compound, offering a clear differentiation from Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Mtr)-OH, and Fmoc-Arg(Boc)₂-OH. The inclusion of detailed experimental protocols and visual workflows aims to equip researchers with the necessary tools for unambiguous identification and quality assessment of these critical reagents in solid-phase peptide synthesis (SPPS).

Comparative Analysis of ¹H and ¹³C NMR Data

The introduction of a methyl group on the alpha-amine of the arginine residue in this compound induces characteristic shifts in the NMR spectrum, providing a clear spectroscopic fingerprint. The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and its common alternatives. The data highlights the diagnostic signals that differentiate these compounds.

Table 1: Comparative ¹H NMR Spectral Data (in ppm)

Proton Assignment This compound Fmoc-Arg(Pbf)-OH Fmoc-Arg(Mtr)-OH Fmoc-Arg(Boc)₂-OH
N-CH₃ ~2.7 - 3.0 (s) N/AN/AN/A
α-CH ~4.5 - 4.8 (dd)~4.2 - 4.4 (m)~4.2 - 4.4 (m)~4.1 - 4.3 (m)
β-CH₂ ~1.7 - 2.0 (m)~1.8 - 2.0 (m)~1.8 - 2.0 (m)~1.7 - 1.9 (m)
γ-CH₂ ~1.5 - 1.7 (m)~1.6 - 1.8 (m)~1.6 - 1.8 (m)~1.5 - 1.7 (m)
δ-CH₂ ~3.1 - 3.3 (m)~3.1 - 3.3 (m)~3.1 - 3.3 (m)~3.0 - 3.2 (m)
Fmoc-H (aromatic) ~7.2 - 7.8 (m)~7.2 - 7.8 (m)~7.2 - 7.8 (m)~7.2 - 7.8 (m)
Pbf-CH₃ (aromatic) ~2.0 - 2.6 (s)~2.0 - 2.6 (s)N/AN/A
Pbf-CH₂ ~2.9 (s)~2.9 (s)N/AN/A
Mtr-CH₃ (aromatic) N/AN/A~2.1 - 2.6 (s)N/A
Mtr-OCH₃ N/AN/A~3.8 (s)N/A
Boc-CH₃ N/AN/AN/A~1.4 - 1.5 (s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are approximate. The exact values may vary depending on the solvent and instrument used. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and dd (doublet of doublets).

Table 2: Comparative ¹³C NMR Spectral Data (in ppm)

Carbon Assignment This compound Fmoc-Arg(Pbf)-OH
N-CH₃ ~30 - 35 N/A
α-C ~60 - 65~53 - 56
β-C ~28 - 30~28 - 30
γ-C ~24 - 26~24 - 26
δ-C ~40 - 42~40 - 42
C=O (Carboxyl) ~173 - 176~173 - 176
C=O (Fmoc) ~156 - 158~156 - 158
Fmoc (Aromatic) ~120 - 145~120 - 145
Pbf (Aromatic) ~115 - 160~115 - 160
Pbf (Aliphatic) ~12, 18, 19, 28, 43, 86~12, 18, 19, 28, 43, 86

The most prominent difference in the ¹H NMR spectrum of this compound is the appearance of a singlet peak for the N-methyl group, typically found between 2.7 and 3.0 ppm. Concurrently, the α-proton signal is shifted downfield compared to its non-methylated counterpart. In the ¹³C NMR spectrum, the presence of the N-methyl carbon signal and a downfield shift of the α-carbon are the key diagnostic features for N-methylation.

Experimental Protocols

NMR Sample Preparation:

A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.

  • Sample Weighing: Accurately weigh 5-10 mg of the Fmoc-protected amino acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Referencing: The chemical shifts are typically referenced to the residual solvent peak.

NMR Data Acquisition:

Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Spectral width: Appropriate for the chemical shift range of the compound.

  • ¹³C NMR:

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds

    • Proton decoupling is applied to simplify the spectrum.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the characterization of Fmoc-protected amino acids by NMR spectroscopy.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Tuning transfer->instrument_setup acquire_1H Acquire 1H Spectrum instrument_setup->acquire_1H acquire_13C Acquire 13C Spectrum instrument_setup->acquire_13C processing Fourier Transform & Phasing acquire_1H->processing acquire_13C->processing referencing Chemical Shift Referencing processing->referencing integration Peak Integration (1H) referencing->integration assignment Peak Assignment integration->assignment comparison Comparison with Standards assignment->comparison

NMR Characterization Workflow

This workflow outlines the key stages from sample preparation to final data analysis and comparison, ensuring a systematic approach to the characterization of these essential peptide synthesis reagents. By following these guidelines and utilizing the provided comparative data, researchers can confidently identify and assess the quality of this compound and its alternatives.

A Researcher's Guide to Fmoc-N-Me-Arg(Pbf)-OH: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and performance of amino acid derivatives are paramount to the success of peptide synthesis. Fmoc-N-Me-Arg(Pbf)-OH, a critical building block for incorporating N-methylated arginine into peptides, is offered by several suppliers. This guide provides a comparative overview of the product's performance based on commonly available specifications and outlines detailed experimental protocols for independent verification.

Performance Comparison of this compound from Different Suppliers

While a direct head-to-head experimental comparison from a single source is not publicly available, a comparative analysis can be constructed based on the product specifications provided by various suppliers. The following table summarizes key quality attributes to consider when selecting a supplier for this compound. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate data.

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)Importance in Peptide Synthesis
Purity (HPLC) ≥98.0%≥98%[1]≥95.0%High purity minimizes the incorporation of truncated or modified peptides, simplifying purification and improving yield.
Enantiomeric Purity ≥99.0%Not specifiedNot specifiedEnsures the correct stereochemistry of the final peptide, which is critical for its biological activity.
Optical Impurity (D-isomer) Not specified≤0.2%Not specifiedMinimizes the presence of diastereomeric peptide impurities that can be difficult to separate and affect biological function.
Key Impurities Not specifiedFmoc-β-ala-OH ≤0.2%, Fmoc-Arg(pbf)-OH ≤0.2%Not specifiedSpecific impurity limits indicate a more controlled manufacturing process and result in a cleaner final peptide product.
Appearance White to slight yellow to beige powderWhite to off-white powderPowderVisual inspection can be a preliminary indicator of product quality and consistency.
Solubility Clearly soluble (1 mmole in 2 ml DMF)100mg/0.5ml DMFNot specifiedGood solubility is essential for efficient coupling reactions in solid-phase peptide synthesis.

Note: "Supplier A", "Supplier B", and "Supplier C" are representative examples based on data from sources such as Sigma-Aldrich (Novabiochem) and Pegpharm. Researchers should always consult the specific documentation from their chosen supplier.

Experimental Protocols for Performance Evaluation

To independently assess the performance of this compound from different suppliers, the following experimental protocols are recommended.

Purity and Identity Verification

a) High-Performance Liquid Chromatography (HPLC)

This method is crucial for determining the purity of the amino acid derivative and identifying any potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is typical.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 263 nm or 254/301 nm for Fmoc-containing compounds.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of 1 mg/mL.

b) ¹H NMR Spectroscopy

¹H NMR is used to confirm the chemical structure and identify any structural impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum. The spectrum should be consistent with the known structure of this compound.

c) Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile/water.

  • Procedure: Infuse the sample solution into the mass spectrometer. The expected [M+H]⁺ ion for this compound (C₃₅H₄₂N₄O₇S) is approximately 663.8 g/mol .

Performance in Solid-Phase Peptide Synthesis (SPPS)

The ultimate test of performance is how well the amino acid derivative functions in actual peptide synthesis.

a) Synthesis of a Model Peptide

Synthesize a short, model peptide containing N-methylated arginine to evaluate coupling efficiency and the purity of the final product. A suitable model peptide could be, for example, Ac-Gly-Ala-NMeArg-Leu-NH₂.

  • Resin: Rink Amide resin is suitable for synthesizing C-terminally amidated peptides.

  • Fmoc Deprotection: Use a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Coupling:

    • Dissolve this compound (3 eq.), a coupling reagent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add a base like N,N-diisopropylethylamine (DIPEA) (6 eq.).

    • Add the activation mixture to the resin and shake for 1-2 hours.

  • Monitoring Coupling Efficiency: The Kaiser test can be used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[2][3][4] Note that the Kaiser test is not reliable for N-methylated amino acids; a chloranil (B122849) test is a suitable alternative for detecting secondary amines.

b) Cleavage and Purification

  • Cleavage: Cleave the peptide from the resin using a cleavage cocktail, typically containing TFA with scavengers like water and triisopropylsilane (B1312306) (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Purification: Purify the crude peptide using preparative reverse-phase HPLC.

c) Analysis of the Final Peptide

  • Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its purity and identity. The presence of deletion sequences or other impurities can indicate poor performance of the this compound.

Workflow for Comparative Performance Evaluation

The following diagram illustrates a logical workflow for comparing the performance of this compound from different suppliers.

G cluster_0 Initial Quality Assessment cluster_1 Performance in Application cluster_2 Final Product Analysis SupplierA This compound (Supplier A) InitialQC Purity & Identity Check (HPLC, NMR, MS) SupplierA->InitialQC SupplierB This compound (Supplier B) SupplierB->InitialQC SupplierC This compound (Supplier C) SupplierC->InitialQC SPPS Solid-Phase Peptide Synthesis (Model Peptide) InitialQC->SPPS Coupling Monitor Coupling Efficiency (e.g., Chloranil Test) SPPS->Coupling Cleavage Cleavage & Purification Coupling->Cleavage FinalAnalysis Analyze Final Peptide (HPLC & MS) Cleavage->FinalAnalysis Comparison Compare Purity & Yield FinalAnalysis->Comparison

Caption: Workflow for evaluating this compound performance.

By following these guidelines and protocols, researchers can make an informed decision when selecting a supplier for this compound and ensure the quality and reproducibility of their peptide synthesis endeavors.

References

Safety Operating Guide

Proper Disposal of Fmoc-N-Me-Arg(Pbf)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of Fmoc-N-Me-Arg(Pbf)-OH, a protected amino acid commonly used in peptide synthesis. Adherence to these procedures will minimize risks and ensure responsible waste management.

This compound is a combustible solid that is severely hazardous to water. While some safety data sheets (SDS) may classify it as non-hazardous, others indicate that it can cause skin, eye, and respiratory irritation.[1] Therefore, a cautious approach to handling and disposal is essential.

Hazard Profile and Safety Information

A summary of the key safety and handling information for this compound is provided in the table below. This information is compiled from various safety data sheets and should be consulted before handling the compound.

PropertyValueCitation(s)
Chemical Formula C34H40N4O7S
Molecular Weight 662.80 g/mol
Appearance Powder
Storage Class 11 - Combustible Solids
Water Hazard Class WGK 3 (severely hazardous to water)
Hazard Statements May cause skin, eye, and respiratory irritation.[1]
Storage Temperature 15-25°C
Incompatibilities Strong oxidizing reagents[2]
Decomposition Products Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …).[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste streams must be conducted in accordance with federal, state, and local environmental regulations.[2]

For Unused or Expired this compound:
  • Do Not Mix: Keep the chemical in its original container. Do not mix it with other waste materials.

  • Labeling: Ensure the container is clearly and accurately labeled with the full chemical name: "this compound".

  • Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. Inform the service of the chemical's properties, including its combustibility and high water hazard classification.

For Waste Streams from Peptide Synthesis:

Waste generated during peptide synthesis, such as cleavage cocktails containing Trifluoroacetic Acid (TFA) and scavengers used to remove the Pbf protecting group, requires careful handling.[3][4]

  • Neutralization (if applicable and safe): Depending on your institution's specific waste management protocols, acidic waste streams may require neutralization. Consult your environmental health and safety (EHS) department for guidance.

  • Containerization: Collect all liquid waste, including solvents and cleavage solutions, in a designated, properly sealed, and labeled hazardous waste container.

  • Labeling: The waste container must be labeled with all constituents, for example: "Hazardous Waste: Trifluoroacetic Acid, Dichloromethane, this compound byproducts."

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

Spill Management Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Small Spills:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger quantities of dust, a dust respirator is recommended.[2]

  • Containment: Use appropriate tools, such as a brush and dustpan, to carefully collect the spilled material.[2] Avoid generating dust.

  • Collection: Place the collected material into a clearly labeled, sealable container for hazardous waste.[2]

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

Large Spills:
  • Evacuation: Evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Professional Assistance: Contact your institution's EHS department or emergency response team for assistance with cleanup and disposal.

  • Containment: If it is safe to do so, use a shovel to place the spilled material into a convenient waste disposal container.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

start Start: Identify This compound Waste waste_type Determine Waste Type start->waste_type unused_solid Unused/Expired Solid waste_type->unused_solid Solid liquid_waste Liquid Waste from Synthesis (e.g., with TFA) waste_type->liquid_waste Liquid spill Spill waste_type->spill Spill package_solid Keep in original, labeled container. Do not mix with other waste. unused_solid->package_solid package_liquid Collect in a labeled, sealed hazardous waste container. liquid_waste->package_liquid spill_size Assess Spill Size spill->spill_size store_waste Store waste in a designated, well-ventilated area. package_solid->store_waste package_liquid->store_waste small_spill Small Spill: Use PPE, collect material, and decontaminate area. spill_size->small_spill Small large_spill Large Spill: Evacuate, ventilate, and call EHS. spill_size->large_spill Large small_spill->package_solid professional_disposal Arrange for disposal via a licensed waste contractor. large_spill->professional_disposal store_waste->professional_disposal end End: Proper Disposal professional_disposal->end

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。